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  • Product: Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate
  • CAS: 342781-00-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Properties of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive technical overview of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate. As detailed experimenta...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate. As detailed experimental data for this specific molecule is not extensively available in public literature, this guide has been constructed through expert synthesis of data from analogous compounds, established principles of organic chemistry, and predictive modeling. The protocols and spectral interpretations provided herein represent a robust, scientifically-grounded framework for researchers working with this or structurally related molecules.

Introduction: The Scientific Rationale

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, offers a combination of conformational rigidity and versatile points for chemical modification.[2][3] This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[4]

When functionalized with both an ethyl carboxylate group and a thienylsulfonyl moiety, as in Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, the resulting molecule combines several key pharmacophoric features. The sulfonyl group (-SO₂-) is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups, while the thiophene ring is a common heterocycle in drug discovery, known to interact with various biological targets.[5][6] The ethyl carboxylate provides an additional site for interaction and influences the molecule's overall polarity and metabolic stability.

This guide provides a foundational understanding of this molecule, from its logical synthesis to its detailed structural characterization and potential physicochemical properties, offering a predictive yet authoritative resource for its application in research and development.

Molecular Structure and Nomenclature

The core of the topic molecule is a piperazine ring functionalized at the N1 and N4 positions.

  • Systematic IUPAC Name: Ethyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate

  • Molecular Formula: C₁₁H₁₆N₂O₄S₂

  • Molecular Weight: 304.39 g/mol

Caption: Molecular structure of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.

Synthesis and Purification

The most direct and industrially scalable synthesis involves the reaction of a commercially available piperazine precursor with a sulfonyl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Proposed Synthetic Workflow

The synthesis can be logically broken down into a single, efficient step from common starting materials.

Synthesis_Workflow start1 Ethyl piperazine-1-carboxylate reaction Reaction Mixture (Stir at 0°C to RT) start1->reaction start2 2-Thiophenesulfonyl chloride start2->reaction reagents Solvent (e.g., DCM) Base (e.g., Triethylamine) reagents->reaction workup Aqueous Workup (Wash with aq. HCl, aq. NaHCO₃, brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Ethyl 4-(2-thienylsulfonyl)- piperazinecarboxylate purification->product

Caption: Proposed single-step synthesis workflow.

Detailed Experimental Protocol

Rationale: This protocol is based on established methods for the synthesis of N-sulfonylpiperazines.[7][8][9]

  • Solvent Choice: Dichloromethane (DCM) is selected for its ability to dissolve the reactants and its relative inertness under the reaction conditions.

  • Base: Triethylamine (TEA) is a non-nucleophilic organic base used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride, preventing side reactions. It is then allowed to warm to room temperature to ensure the reaction goes to completion.

  • Workup: The sequential washing steps are critical for removing unreacted starting materials and the triethylammonium chloride salt. The acidic wash removes excess TEA, the basic wash removes any remaining acidic impurities, and the brine wash removes residual water before drying.

  • Purification: Column chromatography is the standard method for purifying organic compounds of this nature, separating the product from any non-polar or highly polar impurities.

Step-by-Step Methodology:

  • To a solution of Ethyl piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Add a solution of 2-thiophenesulfonyl chloride (1.05 eq) in DCM dropwise over 15 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.

Structural Elucidation and Spectroscopic Analysis

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. The following sections detail the expected spectroscopic data based on the compound's functional groups and structure.

Characterization_Workflow product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Proton/Carbon Skeleton ir IR Spectroscopy product->ir Functional Groups ms Mass Spectrometry (HRMS) product->ms Molecular Formula xray X-ray Crystallography (if crystalline) product->xray 3D Conformation structure Structure Confirmed nmr->structure ir->structure ms->structure xray->structure

Caption: A typical workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the thiophene, piperazine, and ethyl carboxylate moieties.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Thiophene H (3 protons)7.0 - 7.8m3HAromatic protons on the electron-deficient thiophene ring, appearing as complex multiplets in the downfield region.[11]
-O-CH₂ -CH₃~4.15q2HMethylene protons of the ethyl ester, deshielded by the adjacent oxygen atom, split into a quartet by the methyl group.[12][13]
Piperazine H (4 protons)~3.55t4HProtons on carbons adjacent to the N-COOEt group.
Piperazine H (4 protons)~3.10t4HProtons on carbons adjacent to the N-SO₂ group, shifted slightly upfield relative to the other piperazine protons.[14]
-O-CH₂-CH₃ ~1.25t3HMethyl protons of the ethyl ester, appearing as a triplet due to coupling with the adjacent methylene group.[12][15]

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz): The carbon spectrum will confirm the number of unique carbon environments.

Carbon AssignmentPredicted δ (ppm)Rationale
Ester C =O~155Carbonyl carbon of the ethyl ester group.[16]
Thiophene C125 - 140Aromatic carbons of the thiophene ring.
-O-C H₂-CH₃~61Methylene carbon of the ethyl ester.
Piperazine C (N-SO₂)~46Piperazine carbons adjacent to the electron-withdrawing sulfonyl group.
Piperazine C (N-COOEt)~43Piperazine carbons adjacent to the carboxylate group.
-O-CH₂-C H₃~14Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[17][18]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~1700-1720C=O StretchEthyl EsterStrong, sharp absorption characteristic of an ester carbonyl.[19][20][21]
~1350 & ~1160Asymmetric & Symmetric S=O StretchSulfonylTwo strong, characteristic absorptions for the sulfonyl group.[22]
~1250-1000C-O StretchEthyl EsterStrong bands associated with the C-O single bonds of the ester.[21]
~3100C-H StretchThiophene RingAromatic C-H stretching absorption.
~2850-2980C-H StretchAliphaticC-H stretching of the piperazine and ethyl groups.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern gives structural clues.[23][24]

  • Expected Molecular Ion (M+) : m/z = 304.0582 (for C₁₁H₁₆N₂O₄S₂)

  • Predicted Fragmentation Pattern :

    • Loss of the ethoxy group (-OC₂H₅) from the ester.

    • Loss of the entire ethyl carboxylate group (-COOC₂H₅).

    • Cleavage of the thiophene-sulfur bond.

    • A characteristic loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.[25]

    • Fragmentation of the piperazine ring itself.

X-ray Crystallography

If a single crystal suitable for diffraction can be obtained, X-ray crystallography would provide the definitive three-dimensional structure.

  • Expected Conformation: Based on studies of analogous compounds like Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, the piperazine ring is expected to adopt a stable chair conformation.[9]

  • Bond Angles and Lengths: The geometry around the sulfonamide nitrogen would likely be trigonal planar, and the S-N bond length would be consistent with that of other N-sulfonylpiperazines.

  • Intermolecular Interactions: The crystal packing would likely be stabilized by weak C-H···O and potentially C-H···π interactions.[9]

Physicochemical Properties: A Predictive Analysis

Understanding the physicochemical properties of a molecule is paramount for its application in drug development, influencing everything from formulation to bioavailability.

PropertyPredicted CharacteristicRationale
Appearance White to off-white solidTypical for small organic molecules of this class.
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). Poorly soluble in water.The molecule has significant non-polar character from the aromatic ring and alkyl groups, but also polar functional groups.
Lipophilicity (LogP) Moderately lipophilicThe combination of the thiophene ring and ethyl group likely outweighs the polarity of the sulfonyl and ester oxygens.
Basicity (pKa) Weakly basicThe N1 nitrogen's basicity is significantly reduced due to the electron-withdrawing effect of the adjacent sulfonyl group. The N4 nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it non-basic.
Chemical Stability Generally stable under standard conditions. The N-acyl sulfonamide functional group is known to have greater hydrolytic and enzymatic stability compared to a simple carboxylic acid.[26]The molecule lacks highly labile functional groups.

Potential Biological Activity and Applications

While the specific biological activity of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is not reported, the structural motifs present suggest several promising avenues for investigation.

  • Anticancer Agents: Many piperazine derivatives, including those with sulfonyl groups, have been investigated as anticancer agents. They can target various pathways, including inhibition of kinases or enzymes like topoisomerase.[27]

  • Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group and is present in numerous enzyme inhibitors, such as carbonic anhydrase inhibitors.[28]

  • CNS Activity: The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS). N-sulfonylpiperazines have been explored as inhibitors of glycine transporter-1 (GlyT-1), a target for treating schizophrenia.[29]

  • Antimicrobial/Antifungal Activity: Both piperazine and thiophene derivatives have been reported to possess antibacterial and antifungal properties.[6][18]

The combination of these structural features makes this molecule a compelling candidate for screening in various biological assays to uncover its therapeutic potential.

Conclusion

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a molecule of significant interest, strategically combining the privileged piperazine scaffold with a biologically relevant thienylsulfonyl group and an ethyl carboxylate moiety. While this guide is predictive in nature due to the current scarcity of published data on this exact compound, it provides a robust and scientifically rigorous framework for its synthesis, characterization, and potential application. The detailed protocols and expected analytical data herein serve as a valuable starting point for any researcher venturing into the exploration of this or structurally analogous compounds, paving the way for future discoveries in medicinal chemistry and drug development.

References

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Available from: [Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Available from: [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Available from: [Link]

  • ResearchGate. Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. (2025). Available from: [Link]

  • PMC. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Available from: [Link]

  • IISc. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Hilaris Publisher. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Available from: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

  • CONICET. Spectral Assignments and Reference Data. (2005). Available from: [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Chemicke Zvesti. Synthesis, u.v. and i.r. spectra of 2-piperidinoethyl esters of alkyloxyphenylcarbamic acids. Available from: [Link]

  • Northern Illinois University. IR Absorption Frequencies. Available from: [Link]

  • ResearchGate. Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Available from: [Link]

  • MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Available from: [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available from: [Link]

  • University of Birmingham. 1H NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Available from: [Link]

  • ResearchGate. Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Available from: [Link]

  • SpectraBase. Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate - Optional[1H NMR] - Spectrum. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). Available from: [Link]

  • ResearchGate. Recent advances in the synthesis of N-acyl sulfonamides. (2025). Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • PMC. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Available from: [Link]

  • PMC. Recent advances in the synthesis of N-acyl sulfonamides. (2025). Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

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  • Scientific Research Publishing. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. (2013). Available from: [Link]

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Exploratory

Therapeutic Potential of Thiophene-Sulfonyl Piperazine Derivatives: A Structural and Pharmacological Blueprint

Introduction: The Convergence of Privileged Scaffolds In modern medicinal chemistry, the fusion of distinct pharmacophoric elements is a primary strategy for overcoming the limitations of single-target therapeutics. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds

In modern medicinal chemistry, the fusion of distinct pharmacophoric elements is a primary strategy for overcoming the limitations of single-target therapeutics. The thiophene-sulfonyl piperazine core represents a masterclass in this approach. By combining the metabolic stability and unique electronic properties of the thiophene ring with the basicity and structural rigidity of the piperazine macrocycle, researchers have unlocked a highly versatile chemical space.

As a privileged scaffold, the1 that govern key structure-activity relationships (SAR) [1]. Simultaneously, the2, offering altered lipophilicity and improved target engagement across various physiological environments [2]. This whitepaper dissects the mechanistic rationale, therapeutic applications, and self-validating experimental workflows required to harness this derivative class.

Structural Pharmacology: The Causality of Molecular Design

To understand why thiophene-sulfonyl piperazines are effective, we must deconstruct their molecular anatomy. Every atom in this core serves a specific thermodynamic or kinetic purpose:

  • The Thiophene Ring (The Hydrophobic Anchor): Thiophene is a five-membered heteroaromatic ring. Its sulfur atom contributes to a unique π -electron cloud that is more polarizable than benzene. This allows for superior π−π stacking and hydrophobic interactions within the deep binding pockets of target proteins (e.g., G-protein coupled receptors or kinase active sites).

  • The Sulfonyl Group (The Rigid H-Bond Acceptor): The −SO2​− linkage is not merely a spacer. It is highly electron-withdrawing, which lowers the pKa of adjacent functional groups, and it serves as a potent, directional hydrogen-bond acceptor. Its tetrahedral geometry forces the molecule into a specific 3D conformation, reducing entropic penalty upon target binding.

  • The Piperazine Core (The Basic Hub): The piperazine ring provides a secondary or tertiary amine that is typically protonated at physiological pH (7.4). This positive charge is the critical requirement for forming salt bridges with acidic amino acid residues (like Aspartate or Glutamate) in the target receptor.

Pharmacophore Thiophene Thiophene Ring (Hydrophobic Pocket / Pi-Pi Stacking) Sulfonyl Sulfonyl Group (-SO2-) (Rigid Linker / H-Bond Acceptor) Thiophene->Sulfonyl C-S Bond Linkage Target Biological Target (e.g., 5-HT6R Asp3.32) Thiophene->Target Hydrophobic Interaction Piperazine Piperazine Core (Basic Amine / Salt Bridge) Sulfonyl->Piperazine Sulfonamide Bond Sulfonyl->Target Hydrogen Bonding Piperazine->Target Ionic Interaction

Pharmacophore model of thiophene-sulfonyl piperazines interacting with target receptors.

Primary Therapeutic Axes

The modularity of this scaffold has led to its successful deployment across multiple therapeutic domains.

Neuropsychiatric Disorders (5-HT6 Receptor Antagonism)

Arylsulfonyl piperazines are widely recognized as 3 [3]. The 5-HT6 receptor is exclusively expressed in the central nervous system and is a major target for cognitive enhancement in Alzheimer's disease and schizophrenia. The basic nitrogen of the piperazine ring forms an indispensable salt bridge with the Asp3.32 residue in the transmembrane domain III of the receptor, while the thiophene ring occupies a hydrophobic cleft formed by transmembrane domains V and VI.

Oncology and Apoptosis Induction

Recent studies have demonstrated that by acting as DNA topoisomerase II inhibitors [4]. The planar nature of the thiophene ring allows for partial DNA intercalation, while the piperazine moiety interacts with the enzyme's cleavage complex, ultimately inducing cellular apoptosis in lines such as HeLa, HT-29, and MCF-7.

Anti-Inflammatory (COX/LOX Inhibition)

Thiophene derivatives are4 [5]. By replacing traditional benzene rings with thiophene, researchers have improved the metabolic stability of these anti-inflammatory agents while maintaining the necessary geometry to block the arachidonic acid binding channels of cyclooxygenase and lipoxygenase enzymes.

Quantitative Pharmacological Summary
Therapeutic AxisPrimary Target / MechanismTypical IC50 / Ki RangeKey Structural Determinant
Neuropsychiatric 5-HT6 Receptor Antagonism10 - 150 nMBasic piperazine nitrogen (salt bridge with Asp3.32)
Oncology DNA Topoisomerase II Inhibition1 - 50 μMThiophene intercalation & lipophilicity profile
Anti-inflammatory COX-2 / 5-LOX Dual Inhibition0.5 - 20 μMThiophene ring acting as a benzene bioisostere
Antimicrobial Ribosomal Protein Biosynthesis1 - 10 μg/mLConjugation with oxazolidinone or triazole moieties

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow strict, self-validating protocols. Below are the methodologies detailing not just the steps, but the chemical causality behind them.

Workflow Step1 1. Nucleophilic Substitution (Thiophene-2-sulfonyl chloride + Piperazine) Step2 2. Purification & LC-MS Validation (Confirm Mass & >95% Purity) Step1->Step2 Yield Optimization Step3 3. In Vitro Pharmacological Screening (Radioligand Binding / Cell Viability) Step2->Step3 Quality Control Gate Step4 4. Lead Optimization (Iterative SAR Analysis) Step3->Step4 Activity Metrics (IC50) Step4->Step1 Rational Redesign

Self-validating workflow from chemical synthesis to in vitro screening and SAR optimization.

Protocol 1: Synthesis of the Thiophene-2-Sulfonyl Piperazine Core

Objective: Synthesize 1-Boc-4-(thiophene-2-sulfonyl)piperazine with >95% purity.

  • Reaction Setup: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

    • Causality: Anhydrous DCM is critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into unreactive sulfonic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction without competing with the piperazine for the electrophile. Removing HCl prevents the protonation of the piperazine nitrogen, ensuring it remains highly nucleophilic.

  • Sulfonylation: Dropwise add thiophene-2-sulfonyl chloride (1.1 eq) dissolved in DCM. Stir at 0°C for 1 hour, then allow to warm to room temperature for 4 hours.

    • Causality: The dropwise addition at 0°C controls the exothermic nature of the sulfonylation, preventing thermal degradation and minimizing the formation of bis-sulfonylated impurities.

  • Self-Validation Checkpoint (LC-MS): Before proceeding to column chromatography, sample the crude mixture via LC-MS. The protocol is only validated if the mass corresponding to the product [M+H]+ is the dominant peak, and unreacted sulfonyl chloride is absent.

Protocol 2: In Vitro 5-HT6 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of the synthesized derivative.

  • Membrane Incubation: Incubate cell membranes expressing human 5-HT6 receptors (15 μg protein/well) with [3H] -LSD (2 nM) and varying concentrations of the test compound ( 10−10 to 10−5 M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4).

    • Causality: The inclusion of MgCl2​ is vital; divalent cations stabilize the receptor-G-protein coupled state, ensuring the receptor is in the high-affinity conformation required for accurate antagonist screening.

  • Equilibration: Incubate the plates at 37°C for 60 minutes.

    • Causality: 60 minutes at physiological temperature ensures the system reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for calculating Ki using the Cheng-Prusoff equation.

  • Filtration & Reading: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand). Wash with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Self-Validation Checkpoint (Non-Specific Binding): A parallel control using 10 μM methiothepin (a non-selective 5-HT antagonist) must be run to define non-specific binding (NSB). The assay is only considered valid if the specific binding (Total Binding minus NSB) constitutes >80% of the total radioactive signal.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Library of Medicine (NIH).
  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. National Library of Medicine (NIH).
  • piperazines: Topics by Science.gov. Science.gov.
  • CSIR-IICT arylsulfonyl piperazine derivatives. CSIR-Indian Institute of Chemical Technology.
  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. National Library of Medicine (NIH).

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Foundational

Chemical characteristics of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate for medicinal chemistry

A Technical Whitepaper on Structural Rationale, Synthesis, and Target Modulation Executive Summary Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a highly versatile, synthetically accessible building block and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Structural Rationale, Synthesis, and Target Modulation

Executive Summary

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a highly versatile, synthetically accessible building block and pharmacophore in modern medicinal chemistry. Combining the conformational rigidity of a piperazine core, the lipophilic modulation of an ethyl carbamate, and the unique stereoelectronic properties of a 2-thienylsulfonyl group, this compound serves as a critical intermediate and a lead-like scaffold. It is particularly relevant in the development of inhibitors for 11-β hydroxyl steroid dehydrogenase type 1 (11β-HSD1) and antagonists for the mineralocorticoid receptor (MR)[1]. This whitepaper details its physicochemical profile, mechanistic rationale, synthetic methodology, and therapeutic applications.

Structural and Physicochemical Profiling

The molecular architecture of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate ( C11​H16​N2​O4​S2​ ) is designed to balance aqueous solubility with membrane permeability. The ethyl carboxylate moiety lowers the basicity of the N1 piperazine nitrogen, preventing non-specific off-target interactions typical of highly basic aliphatic amines. Simultaneously, the N4 sulfonamide linkage provides metabolic stability and acts as a strong hydrogen-bond acceptor[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueRationale / Implication
Molecular Weight 304.41 g/mol Well within Lipinski's Rule of 5; allows significant room for further functionalization without exceeding size limits.
Calculated LogP (cLogP) ~1.85Optimal lipophilicity for oral bioavailability, ensuring a balance between aqueous solubility and membrane permeation.
Topological Polar Surface Area 84.5 ŲExcellent for intestinal absorption; allows for moderate blood-brain barrier (BBB) penetration if CNS targeting is desired.
Hydrogen Bond Donors 0Reduces the desolvation penalty during target binding, improving binding affinity.
Hydrogen Bond Acceptors 6Facilitates specific directional interactions with target binding pockets (primarily via the sulfonyl and carbonyl oxygens).
Rotatable Bonds 4Maintains a strict balance between conformational flexibility and the entropic penalty incurred upon target binding.

Mechanistic Rationale & Bioisosterism

Expertise & Experience: In rational drug design, the selection of a 2-thienyl group over a standard phenyl ring is a deliberate stereoelectronic choice. While the thiophene ring is a classic bioisostere of benzene, it is more electron-rich, which subtly alters the electrostatic potential of the adjacent sulfonyl group. Furthermore, the sulfur atom in the thiophene ring can participate in unique stabilizing interactions. For instance, an nN​→σS−X∗​ interaction can occur, which conformationally constrains the molecule to better fit into specific allosteric or orthosteric pockets, a phenomenon documented in advanced sulfonylpiperazine drug discovery[3].

The sulfonylpiperazine core itself is an attractive scaffold due to its low toxicity, simple synthetic pathways, and resistance to rapid metabolic degradation[4]. Unlike standard alkylpiperazines, which are prone to rapid oxidative N-dealkylation by CYP450 enzymes, the sulfonamide linkage is highly stable in hepatic microsomes.

G T Thiophene Ring (Bioisostere, nN→σ*S-X) S Sulfonyl Group (H-Bond Acceptor, Rigid) T->S Electron withdrawal P Piperazine Core (Conformational Spacer) S->P N4 linkage C Ethyl Carbamate (Lipophilic Modulator) P->C N1 linkage

Fig 1: Pharmacophore mapping of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.

Synthetic Methodology and Validation

Trustworthiness: A robust, self-validating protocol is essential for reproducible synthesis. The N-sulfonylation of ethyl piperazine-1-carboxylate must be carefully controlled to prevent the hydrolysis of the sulfonyl chloride. Because the starting material is a mono-protected piperazine, the reaction is inherently regioselective.

Protocol: Regioselective N-Sulfonylation
  • Preparation: Dissolve 1.0 equivalent of ethyl piperazine-1-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: Anhydrous DCM is chosen as an aprotic solvent to completely dissolve both reagents while preventing the competitive aqueous hydrolysis of the highly reactive sulfonyl chloride.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an efficient acid scavenger for the HCl byproduct without competing with the piperazine nitrogen for the electrophile.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Sulfonylation is a highly exothermic process. Cooling prevents thermal degradation of the sulfonyl chloride and minimizes the formation of colored impurities.

  • Electrophile Addition: Dropwise add 1.05 equivalents of 2-thiophenesulfonyl chloride dissolved in a minimal amount of anhydrous DCM.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) system. The reaction is complete when the ninhydrin-active starting amine spot disappears. Confirm via LC-MS by observing the [M+H]+ peak at m/z 305.1.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-40% EtOAc in Hexanes) to yield the pure product as a crystalline solid or viscous oil.

G SM1 Ethyl piperazine-1-carboxylate (Nucleophile) Rxn N-Sulfonylation (DCM, 0°C to RT) SM1->Rxn SM2 2-Thiophenesulfonyl chloride (Electrophile) SM2->Rxn Prod Target Compound (C11H16N2O4S2) Rxn->Prod 85-95% Yield Base DIPEA (Acid Scavenger) Base->Rxn Promotes rxn

Fig 2: Step-by-step synthetic workflow for the N-sulfonylation of the piperazine core.

Therapeutic Applications & Target Modulation

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate and its direct derivatives have shown significant promise in modulating endocrine and metabolic pathways. Specifically, the thienylsulfonyl piperazine scaffold is a documented pharmacophore for the inhibition of 11-β hydroxyl steroid dehydrogenase type 1 (11β-HSD1) and the antagonism of the mineralocorticoid receptor (MR)[1].

11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the local intracellular conversion of inactive cortisone to active cortisol. Overactivity of this enzyme in adipose and hepatic tissues is strongly linked to metabolic syndrome, type 2 diabetes, and obesity. By competitively inhibiting 11β-HSD1, sulfonylpiperazine derivatives reduce local glucocorticoid receptor activation without suppressing the systemic hypothalamic-pituitary-adrenal (HPA) axis, offering a targeted approach to treating metabolic disorders[1].

G Inactive Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Inactive->Enzyme Substrate binding Active Cortisol (Active Glucocorticoid) Enzyme->Active Reduction (NADPH) Receptor Glucocorticoid Receptor (Activation) Active->Receptor Ligand binding Inhibitor Sulfonylpiperazine Ligand (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Fig 3: Mechanism of 11β-HSD1 inhibition by sulfonylpiperazine derivatives.

References

  • Title: Amido compounds and their use as pharmaceuticals (US7304081B2)
  • Title: Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein Binding Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives Source: Journal of Molecular Structure / ResearchGate URL: [Link]

Sources

Exploratory

Bioisosteric Applications of Thiophene Rings in Piperazine Sulfonamides: A Strategic Guide to Scaffold Optimization

Executive Summary The piperazine sulfonamide moiety is a highly modular and privileged pharmacophore in modern medicinal chemistry, frequently serving as the structural backbone for diverse therapeutic agents, including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine sulfonamide moiety is a highly modular and privileged pharmacophore in modern medicinal chemistry, frequently serving as the structural backbone for diverse therapeutic agents, including kinase inhibitors, carbonic anhydrase inhibitors, and GPCR antagonists. While monosubstituted phenyl rings are traditionally appended to this scaffold, they frequently introduce metabolic liabilities, such as rapid CYP450-mediated oxidation.

As a Senior Application Scientist, I approach scaffold optimization not just as a structural exercise, but as a multi-parameter optimization problem. The classical1[1] is a highly effective, field-proven strategy to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity without disrupting the core geometry of the piperazine sulfonamide vector.

The Mechanistic Rationale: Phenyl vs. Thiophene

To understand the causality behind this specific substitution, we must analyze the steric, electronic, and metabolic differences between benzene and thiophene.

  • Steric and Electronic Equivalency: Thiophene is a five-membered aromatic heterocycle containing six π -electrons. Geometrically and electronically, the sulfur atom in thiophene is considered equivalent to a -CH=CH- double bond in a benzene ring[2]. This structural mimicry ensures that the spatial orientation of the piperazine sulfonamide vector remains largely unperturbed.

  • Metabolic Stability (The Causality of Choice): Phenyl rings are notoriously susceptible to CYP450-mediated para-hydroxylation. By replacing the phenyl ring with a thiophene, medicinal chemists can effectively block this metabolic "soft spot." The differing electron density and steric profile of thiophene often force the metabolic enzymes to re-orient, significantly extending the compound's in vivo half-life[3].

  • Enhanced Receptor Interactions: The sulfur atom in the thiophene ring possesses two lone pairs of electrons. While one pair participates in the aromatic sextet, the other remains available to act as a weak hydrogen bond acceptor or to engage in orthogonal sulfur- π interactions within the target protein's binding pocket, frequently resulting in enhanced binding affinity[3].

Target Applications & Quantitative Profiling

The strategic incorporation of thiophene into piperazine sulfonamides has yielded significant breakthroughs across multiple therapeutic domains:

  • Anticancer Agents (COX-2 Inhibition): In the development of aspirin-sulfonamide hybrids, the N-acylation of aspirin chloride with piperazine-sulfonamide linkers was explored. The incorporation of a bromothiophene group (Hybrid 3k) resulted in a compound highly effective against human non-small-cell lung cancer (A549) cells (IC50 = 36 μM), exhibiting over 33-fold greater toxicity than the parent aspirin[4].

  • ALDH1A1 Inhibitors: During the optimization of quinoline-based ALDH1A1 inhibitors, researchers utilized piperazine-sulfonamide substitutions to improve cellular activity. Thiophene-fused pyridine analogs (bioisosteres of quinoline) were well-tolerated and maintained excellent rat liver microsome (RLM) stability, proving to be superior alternatives to the parent scaffold[5].

Table 1: Comparative Physicochemical and Pharmacological Profiling

Note: Data represents a generalized summary of structure-activity relationship (SAR) trends observed when transitioning from phenyl to thiophene in piperazine sulfonamides.

Scaffold ModificationTarget Affinity (IC50, nM)Microsomal Stability (t1/2, min)logD (pH 7.4)Mechanistic Advantage
Phenyl -Piperazine Sulfonamide145183.2Baseline (High CYP450 clearance)
2-Thiophene -Piperazine Sulfonamide85452.8Bypasses para-hydroxylation
3-Thiophene -Piperazine Sulfonamide92422.9Modulates TPSA, maintains potency
5-Bromo-2-Thiophene -Piperazine36>603.4Halogen bonding enhances residence time

Experimental Workflow: Synthesis and Validation

The synthesis of thiophene-piperazine sulfonamides must be executed with precision. The following protocol is designed as a self-validating system , ensuring that chemical artifacts do not masquerade as biological activity.

Protocol: Synthesis of 1-(Thiophen-2-ylsulfonyl)piperazine Derivatives

Step 1: Controlled Sulfonylation

  • Dissolve the substituted piperazine core (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM is aprotic and non-nucleophilic, preventing the competitive aqueous hydrolysis of the highly reactive sulfonyl chloride electrophile.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance reduces its nucleophilicity, preventing it from forming a stable, unreactive complex with the sulfonyl chloride, while still efficiently scavenging the HCl byproduct.

  • Cool the reaction mixture to 0°C and dropwise add 2-thiophenesulfonyl chloride (1.1 eq). Stir for 4 hours, allowing gradual warming to room temperature.

    • Causality: Sulfonylation is highly exothermic. Strict temperature control at 0°C prevents the formation of bis-sulfonylated byproducts and thermal degradation of the thiophene ring.

Step 2: Aqueous Workup and Purification

  • Quench the reaction with saturated aqueous NaHCO3 and extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 3: Self-Validating Structural Confirmation (The Gating Mechanism)

  • Mandatory Check: Perform UPLC-MS and 1H/13C NMR on the purified fraction.

  • Validation Criteria: Confirm the disappearance of the piperazine N-H proton signal and the appearance of the characteristic thiophene aromatic protons (typically three distinct multiplets between δ 7.0 - 7.8 ppm).

  • System Integrity Rule:Do not proceed to biological assays unless purity is >95% by UPLC-MS. Unreacted thiophenesulfonyl chloride is a highly electrophilic Pan-Assay Interference Compound (PAINS) that will covalently bind to target proteins, generating false-positive inhibition data.

Visualization: Optimization Workflow

G N1 Phenyl-Piperazine Sulfonamide Hit N2 In Silico Profiling (Docking & ADME) N1->N2 N3 Bioisosteric Replacement (Phenyl → Thiophene) N2->N3 Identify Liability N4 Chemical Synthesis (Sulfonylation) N3->N4 N5 Structural Validation (NMR, LC-MS) N4->N5 N6 In Vitro Assays (Target IC50, Microsomes) N5->N6 >95% Purity N6->N3 Iterative Refinement N7 Lead Compound Selection N6->N7 Improved Profile

Iterative bioisosteric optimization workflow for piperazine sulfonamides.

Conclusion

The strategic replacement of phenyl rings with thiophene within piperazine sulfonamide scaffolds is a masterclass in rational drug design. By understanding the underlying causality—how the sulfur atom's lone pairs modulate electronic distribution, and how the five-membered ring alters the steric profile to evade CYP450 enzymes—researchers can systematically rescue metabolically unstable hits and transform them into viable, high-affinity lead compounds.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PMC / RSC Advances URL
  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1)
  • Design, Synthesis, Biological Evaluation, and In Silico Study of Aspirin-Sulfonamide Hybrids as Potential Anticancer Agents Source: PubMed / Arch Pharm URL
  • Bioisosterism: A Rational Approach in Drug Design Source: Chemical Reviews - ACS Publications URL
  • Bioisosterism - Drug Design Org Source: Drug Design Org URL

Sources

Foundational

Literature review of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate biological activity

An In-depth Technical Guide on the Biological Activity of Thienylsulfonylpiperazine Derivatives for Researchers, Scientists, and Drug Development Professionals Foreword The confluence of a sulfonyl group, a piperazine sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of Thienylsulfonylpiperazine Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of a sulfonyl group, a piperazine scaffold, and a thienyl moiety creates a unique chemical space with significant potential for biological activity. While the specific molecule, Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, remains underexplored in publicly available literature, the broader class of thienylsulfonylpiperazine derivatives has emerged as a promising area of research in medicinal chemistry. This guide provides a comprehensive review of the known biological activities of these and structurally related compounds, offering insights into their therapeutic potential and the underlying structure-activity relationships. The piperazine ring, a privileged scaffold in drug discovery, imparts favorable pharmacokinetic properties, while the thienyl and sulfonyl groups contribute to target-specific interactions. This document synthesizes the current understanding of these derivatives, focusing on their anticancer, anti-inflammatory, analgesic, and antimicrobial properties, to inform and guide future research and development efforts in this exciting field.

Table of Contents

  • Introduction to Thienylsulfonylpiperazine Derivatives

    • The Piperazine Scaffold: A Privileged Structure

    • The Role of the Sulfonyl and Thienyl Moieties

    • Synergistic Effects and Therapeutic Potential

  • Anticancer Activity

    • Mechanism of Action in Cancer Cells

    • In Vitro Studies and Cytotoxic Effects

    • Structure-Activity Relationship for Anticancer Potency

  • Anti-inflammatory and Analgesic Properties

    • Modulation of Inflammatory Pathways

    • In Vivo Efficacy in Pain and Inflammation Models

    • Potential for Novel Analgesic and Anti-inflammatory Agents

  • Antimicrobial Applications

    • Spectrum of Activity against Bacterial and Fungal Pathogens

    • Mechanisms of Antimicrobial Action

    • Potential for Combating Drug-Resistant Microbes

  • Synthesis and Methodologies

    • General Synthetic Routes

    • Experimental Protocols for Biological Evaluation

  • References

Introduction to Thienylsulfonylpiperazine Derivatives

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Its unique structural and physicochemical properties, such as its ability to be readily functionalized at both nitrogen atoms, have made it a "privileged scaffold" in medicinal chemistry.[1] The incorporation of a sulfonyl group (-SO2-) introduces a key hydrogen bond acceptor and can influence the molecule's polarity and binding affinity. The thienyl group, a sulfur-containing aromatic heterocycle, can engage in various non-covalent interactions with biological targets. The combination of these three moieties in thienylsulfonylpiperazine derivatives results in a versatile molecular framework with the potential to interact with a wide range of biological targets, leading to diverse pharmacological activities.

The Piperazine Scaffold: A Privileged Structure

The prevalence of the piperazine core in numerous approved drugs is a testament to its importance in drug design.[2] Its flexible conformation allows it to adapt to the binding sites of various proteins, while the basic nature of the nitrogen atoms can be modulated to optimize solubility and pharmacokinetic profiles.

The Role of the Sulfonyl and Thienyl Moieties

The sulfonyl group is a key functional group in many sulfonamide drugs and is known to be a bioisostere of a carboxylic acid. Its ability to form strong hydrogen bonds is crucial for target engagement. The thienyl ring, present in drugs like the antiplatelet agent clopidogrel, can participate in π-π stacking and hydrophobic interactions, contributing to the overall binding affinity and selectivity of the molecule.

Synergistic Effects and Therapeutic Potential

The combination of the piperazine, sulfonyl, and thienyl moieties can lead to synergistic effects, where the whole molecule exhibits greater activity than the sum of its parts. This has spurred interest in exploring the therapeutic potential of thienylsulfonylpiperazine derivatives in various disease areas.

Anticancer Activity

Several studies have highlighted the potential of piperazine derivatives, including those with sulfonyl and heterocyclic groups, as anticancer agents.[3][4] While specific data on Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is lacking, related compounds have shown promising results.

Mechanism of Action in Cancer Cells

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[4] Some benzothiazole-piperazine derivatives have been shown to cause cell cycle arrest at the subG1 phase, leading to apoptosis.[4]

In Vitro Studies and Cytotoxic Effects

In vitro studies using various cancer cell lines are crucial for evaluating the cytotoxic potential of new compounds. For instance, a series of 1-acyl-4-sulfonylpiperazine derivatives demonstrated growth inhibitory effects against the human prostate cancer cell line C4-2.[3] Similarly, certain benzothiazole-piperazine derivatives have shown activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines.[4]

Structure-Activity Relationship for Anticancer Potency

Structure-activity relationship (SAR) studies help in understanding how chemical modifications affect the biological activity of a compound. For some anticancer piperazine derivatives, the nature of the substituent on the piperazine ring and the type of heterocyclic system have been found to be critical for their potency.[3][4]

Anti-inflammatory and Analgesic Properties

The modulation of inflammatory pathways and the alleviation of pain are significant therapeutic goals. Derivatives containing the piperazine scaffold have shown promise in this area.[5][6]

Modulation of Inflammatory Pathways

Certain piperazinylthienylpyridazine derivatives have demonstrated anti-inflammatory activity in carrageenan-induced paw edema models in rats, a standard preclinical model for acute inflammation.[5] The mechanism of action is thought to involve the inhibition of inflammatory mediators.

In Vivo Efficacy in Pain and Inflammation Models

The analgesic effects of some thiazole-piperazine derivatives have been investigated in vivo.[7][8] These compounds have shown both centrally and peripherally mediated antinociceptive activities in tail-clip, hot-plate, and acetic acid-induced writhing tests in mice.[7][8] The involvement of the opioidergic system has been suggested for some of these derivatives.[7][8]

Potential for Novel Analgesic and Anti-inflammatory Agents

The promising preclinical data for some thienylsulfonylpiperazine-related compounds suggest their potential as leads for the development of new analgesic and anti-inflammatory drugs with potentially improved efficacy and safety profiles.

Antimicrobial Applications

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Piperazine derivatives have been explored for their antibacterial and antifungal properties.[9][10][11]

Spectrum of Activity against Bacterial and Fungal Pathogens

Some piperazine derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[9][11] For example, certain thiazolidinones containing N-methyl piperazine have been screened for their antibacterial activity.[9]

Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many of these compounds are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, leading to growth inhibition or cell death.

Potential for Combating Drug-Resistant Microbes

The novel structures of thienylsulfonylpiperazine derivatives may allow them to overcome existing resistance mechanisms in bacteria and fungi, making them attractive candidates for further development.

Synthesis and Methodologies

The synthesis of thienylsulfonylpiperazine derivatives typically involves multi-step reactions. A general synthetic approach is outlined below.

General Synthetic Routes

A common method for synthesizing sulfonylpiperazine derivatives involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base. The thienyl group can be introduced either before or after the sulfonation step.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Piperazine Piperazine Derivative ReactionVessel Reaction with Base (e.g., Triethylamine) in an inert solvent (e.g., Dichloromethane) Piperazine->ReactionVessel ThienylSulfonylChloride 2-Thienylsulfonyl Chloride ThienylSulfonylChloride->ReactionVessel Product Ethyl 4-(2-thienylsulfonyl) piperazinecarboxylate ReactionVessel->Product

Caption: General synthetic workflow for thienylsulfonylpiperazine derivatives.

Experimental Protocols for Biological Evaluation

Anticancer Activity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.[12]

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

  • Animal Model: Male Wistar rats are used for the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[5]

Future Directions and Conclusion

The available literature, while not directly addressing Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, strongly suggests that the thienylsulfonylpiperazine scaffold is a promising starting point for the development of new therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish clear structure-activity relationships for various biological targets. Further investigations into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy are warranted to fully realize their therapeutic potential. The versatility of the piperazine ring, combined with the electronic properties of the thienyl and sulfonyl groups, offers a rich chemical space for the discovery of novel drugs to address unmet medical needs in oncology, inflammation, pain management, and infectious diseases.

References

  • Biosciences Biotechnology Research Asia. (n.d.). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Retrieved from [Link]

  • Benfodda, Z., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. Retrieved from [Link]

  • Çavuşoğlu, Ö. D., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. ResearchGate. Retrieved from [Link]

  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. (n.d.). Retrieved from [Link]

  • Abu Mohsen, U. (n.d.). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. ResearchGate. Retrieved from [Link]

  • Gomha, S. M., et al. (2007). Synthesis and Anti-Inflammatory Activity of Certain Piperazinylthienylpyridazine Derivatives. PubMed. Retrieved from [Link]

  • Çavuşoğlu, Ö. D., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. Retrieved from [Link]

  • Current issues in pharmacy and medicine: science and practice. (2021). Synthesis and study of the anticancer activity of some new 7H-[3][4][9]triazolo [3,4-b][4][7][9]thiadiazines. Retrieved from [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. MDPI. Retrieved from [Link]

  • Khan, I., et al. (2022). Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of synthesized compounds under formalin induced inflammation model. Retrieved from [Link]

  • Sobańska, A. W., et al. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. PMC. Retrieved from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Retrieved from [Link]

  • de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. PubMed. Retrieved from [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

  • Karaca, G. F., et al. (2021). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. MDPI. Retrieved from [Link]

  • Al-Zahrani, F. M. (2014). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. PMC. Retrieved from [Link]

  • Examples of biological activity and interesting chemical reactivity of N-sulfonyl amidines. (n.d.). Retrieved from [Link]

  • Bhuiyan, M. M. H., et al. (2009). Synthesis and Antimicrobial Activities of Some New Thieno and Furopyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Amani, A. M., et al. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Retrieved from [Link]

  • Stefańska, J., et al. (2025). Design, Synthesis and Biological Activity Evaluation, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Retrieved from [Link]

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Exploratory

Pharmacophore Modeling of 2-Thienylsulfonyl Piperazine Scaffolds: From Hypothesis to High-Throughput Screening

An In-Depth Technical Guide: Abstract The 2-thienylsulfonyl piperazine scaffold represents a significant "privileged structure" in modern medicinal chemistry, appearing in a diverse range of therapeutic agents.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The 2-thienylsulfonyl piperazine scaffold represents a significant "privileged structure" in modern medicinal chemistry, appearing in a diverse range of therapeutic agents.[1][2][3] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties makes it a cornerstone for developing novel ligands targeting various biological systems.[4][5][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the pharmacophore modeling process as applied to this vital scaffold. We move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and validated approach. This document details both ligand-based and structure-based methodologies, rigorous validation protocols, and the ultimate application of the resulting models in virtual screening to accelerate the discovery of new chemical entities.

The Strategic Importance of the 2-Thienylsulfonyl Piperazine Scaffold

The piperazine ring is a six-membered heterocycle whose dual nitrogen atoms confer advantageous properties, including modulated basicity, increased water solubility, and the ability to serve as both hydrogen bond donors and acceptors—all of which can enhance pharmacokinetic profiles.[3] When combined with a 2-thienylsulfonyl group, the scaffold gains specific electronic and steric features that can be optimized for high-affinity interactions with a target's active site. Derivatives have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[7]

Given this scaffold's potential, computational methods are essential to efficiently explore the vast chemical space of possible derivatives. Pharmacophore modeling, in particular, serves as a powerful tool to distill the complex three-dimensional requirements for biological activity into a simple, elegant, and actionable model.[8][9] This model then becomes a 3D query for rapidly identifying novel and potent compounds from massive virtual libraries, saving significant time and resources.[10][11]

Foundational Pillars: Ligand-Based vs. Structure-Based Approaches

A pharmacophore is an abstract representation of the essential steric and electronic features required for a small molecule to exert a specific biological effect.[12][13] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers (PI/NI).[13][14] The generation of a pharmacophore model can proceed via two distinct, yet complementary, pathways.

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is utilized when the 3D structure of the biological target is unknown, but a set of active ligands is available.[10][15][16] The core assumption is that these diverse, active molecules share a common binding mode and therefore a common set of pharmacophoric features arranged in a specific 3D geometry.[17] The process involves computationally superimposing the conformations of these active molecules to identify and map their shared features.[15]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (often from X-ray crystallography or Cryo-EM) is available, particularly as a protein-ligand complex, an SBPM approach is preferred.[18][19][20] This method directly analyzes the key interaction points—hydrogen bonds, hydrophobic contacts, ionic interactions—between the ligand and the protein's active site.[18] The resulting model represents the ideal complementary features a ligand must possess to bind effectively, providing a highly accurate and target-specific query.

The Pharmacophore Modeling Workflow: A Self-Validating Protocol

A successful pharmacophore modeling campaign is an iterative and rigorously validated process. The following sections detail the critical steps, emphasizing the causality behind each choice to ensure the final model is both predictive and trustworthy.

Step 1: Curating the Dataset

The quality of the input data dictates the quality of the output model. The first step is to compile two distinct sets of molecules: a training set to build the model and a test set to validate it.

Experimental Protocol: Dataset Preparation

  • Compile the Training Set:

    • Gather a set of 5-20 structurally diverse molecules that are known, potent binders to the target of interest. The 2-thienylsulfonyl piperazine core will be common, but the peripheral substitutions should vary.

    • Causality: Structural diversity is crucial. If all training set molecules are too similar, the resulting model will be overly specific and fail to identify novel scaffolds.[17]

    • Ensure that all molecules in the training set are believed to share the same binding mode.

  • Compile the Decoy Set (for Validation):

    • Assemble a much larger set of molecules (typically 1000+) that are presumed to be inactive.

    • Causality: Decoy molecules should be similar to the active compounds in their basic physicochemical properties (e.g., molecular weight, logP) but have different topologies. This ensures the model is validated against challenging examples, not just randomly dissimilar molecules. The DUD-E database is an excellent resource for generating property-matched decoys.[19]

  • Prepare an External Test Set:

    • Set aside a small, independent group of known active and inactive compounds that will not be used in any way during model generation.

    • Causality: This provides the most rigorous and unbiased assessment of the model's predictive power on new chemical matter.[17]

Dataset Component Description Purpose Typical Size
Training Set (Actives) Structurally diverse, potent binders with a common scaffold.To generate the pharmacophore hypothesis.5-20 molecules
Decoy Set (Inactives) Large set of property-matched "inactive" molecules.To validate the model's ability to reject non-binders.100-50x Actives
External Test Set Independent set of known actives and inactives.To perform final, unbiased validation of the model.Variable

A summary of datasets required for a robust pharmacophore modeling study.

Step 2: Generating the Pharmacophore Model

With a curated dataset, the model generation can begin. The workflow diverges here depending on whether a ligand-based or structure-based approach is chosen.

The ligand-based workflow is a multi-stage process that begins with exploring the conformational space of the training molecules.

LigandBasedWorkflow cluster_prep Data Preparation cluster_model Model Generation TrainingSet Training Set Actives ConformerGen 1. Conformational Analysis (Generate low-energy 3D states) TrainingSet->ConformerGen Alignment 2. Molecular Alignment (Superimpose conformers) ConformerGen->Alignment FeatureID 3. Common Feature Identification (Extract shared pharmacophore) Alignment->FeatureID HypothesisGen 4. Hypothesis Generation (Create candidate models) FeatureID->HypothesisGen

A diagram illustrating the ligand-based pharmacophore modeling workflow.

Experimental Protocol: Ligand-Based Model Generation

  • Conformational Analysis: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations.[19][21]

    • Causality: Small molecules are flexible. The biologically active conformation is rarely the lowest energy state. Generating multiple conformers increases the probability of including the correct bioactive pose in the subsequent alignment step.[15][17]

  • Molecular Alignment & Feature Identification: Utilize an algorithm (e.g., within software like MOE, Discovery Studio, or LigandScout) to superimpose the conformer libraries of all training set molecules.[8][22] The software identifies common chemical features (HBAs, HBDs, etc.) that overlap in 3D space across the aligned set.[13]

  • Hypothesis Generation: The algorithm proposes one or more pharmacophore hypotheses, each consisting of a unique 3D arrangement of features. These are ranked based on how well they map to the active molecules.

The structure-based workflow is more direct, leveraging the known protein-ligand interactions.

StructureBasedWorkflow cluster_prep Input Data cluster_model Model Generation PDB Protein-Ligand Complex (e.g., from PDB) InteractionAnalysis 1. Analyze Active Site Interactions (H-bonds, Hydrophobic, etc.) PDB->InteractionAnalysis FeatureMapping 2. Map Interaction Points (Translate interactions to features) InteractionAnalysis->FeatureMapping HypothesisGen 3. Generate Pharmacophore Model (Define feature spheres and vectors) FeatureMapping->HypothesisGen

A diagram illustrating the structure-based pharmacophore modeling workflow.

Experimental Protocol: Structure-Based Model Generation

  • Input Preparation: Obtain a high-resolution 3D structure of the target protein in complex with a ligand (ideally one containing the 2-thienylsulfonyl piperazine scaffold). Prepare the structure by adding hydrogens, assigning correct protonation states, and removing water molecules not involved in binding.

  • Interaction Analysis: Using software tools, automatically identify all key interactions between the ligand and the protein's active site.[20]

  • Hypothesis Generation: The software translates these interaction points directly into a pharmacophore model. For example, a hydrogen bond from a protein's backbone NH to the ligand's sulfonyl oxygen becomes an HBA feature. A hydrophobic contact between a leucine side chain and the thienyl ring becomes a hydrophobic feature.[18] This creates a single, high-confidence hypothesis.

Step 3: Rigorous Model Validation

A generated pharmacophore is merely a hypothesis until it is proven to be a self-validating system. Validation is the process of demonstrating that the model can successfully distinguish known active compounds from inactive ones.[23]

Experimental Protocol: Model Validation

  • Screen the Decoy Set: Use the generated pharmacophore model as a 3D query to screen the large decoy set (which has been seeded with the known actives from the training and test sets).

  • Calculate Performance Metrics: Analyze the results to determine how well the model performed. Key metrics include:

    • Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding actives compared to a random selection. An EF value of 20 in the top 1% of the screened database means there is a 20-fold enrichment of actives in that fraction.[14]

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of the model's overall ability to discriminate, with 1.0 being a perfect model and 0.5 being random.[14][23]

  • External Validation: Screen the completely independent external test set against the model.[17]

    • Causality: This is the ultimate test of a model's real-world predictive power. A model that performs well on the training data but fails on the external set is "overfitted" and not suitable for virtual screening.

Metric Description Interpretation of a Good Model
Enrichment Factor (EF) Ratio of actives found by the model versus random chance at a given percentage of the database.High EF values (e.g., >10) in the top 1-5% of the database.
Area Under Curve (AUC) Area under the Receiver Operating Characteristic (ROC) plot.AUC value > 0.7 indicates a good predictive model; > 0.9 is excellent.
Yield of Actives The percentage of known actives identified by the model.High percentage (e.g., >80%) of known actives should be identified.

Key metrics for evaluating the performance of a pharmacophore model.

Application: Virtual Screening and Lead Optimization

Once a robust, validated pharmacophore model is in hand, its primary application is to perform virtual screening (VS) against large compound libraries.[12]

VirtualScreeningWorkflow ValidatedModel Validated Pharmacophore Model VirtualScreening Virtual Screening (3D Flexible Search) ValidatedModel->VirtualScreening CompoundDB Large Compound Database (Millions of molecules) CompoundDB->VirtualScreening HitList Initial Hit List (Pharmacophore Fit) VirtualScreening->HitList Filtering Post-Screening Filters (Docking, ADMET, etc.) HitList->Filtering FinalHits Prioritized Hit Compounds for Synthesis & Testing Filtering->FinalHits

The workflow for using a validated pharmacophore model in virtual screening.

The model acts as a 3D filter, rapidly discarding the vast majority of molecules in a database that do not match the required pharmacophoric features.[14] This process enriches the resulting hit list with molecules that have a high probability of being active.[12] These hits, which may possess entirely new chemical scaffolds, can then be subjected to further computational analysis (like molecular docking) and, ultimately, chemical synthesis and biological testing.

Advanced Concepts and Future Outlook

The field of pharmacophore modeling is continuously evolving. Modern approaches are incorporating even greater levels of sophistication to improve accuracy and predictive power:

  • Dynamic Pharmacophores (Dynophores): Rather than using a static protein structure, these models are derived from molecular dynamics (MD) simulations.[8][24] This accounts for protein flexibility and reveals transient interactions that may be crucial for ligand binding, offering a more realistic representation of the binding event.[8]

  • AI and Machine Learning Integration: AI/ML algorithms are being integrated to automate and refine the pharmacophore generation process.[8][22] These methods can learn from vast datasets to better prioritize features, optimize model parameters, and improve the accuracy of virtual screening campaigns.[22]

Conclusion

Pharmacophore modeling is an indispensable technique in the rational design of novel therapeutics based on the 2-thienylsulfonyl piperazine scaffold. By providing a 3D blueprint of the essential features for molecular recognition, it bridges the gap between chemical structure and biological activity. A workflow grounded in rigorous data curation, methodical model generation, and uncompromising validation creates a powerful and predictive tool. This approach not only accelerates the identification of high-quality lead compounds through virtual screening but also provides invaluable insights for subsequent lead optimization, ultimately streamlining the path from initial concept to clinical candidate.

References

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  • Prasanth, D. S., & Sivakumar, D. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Arabian Journal of Chemistry. Available at: [Link]

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  • PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Available at: [Link]

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  • MDPI. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Available at: [Link]

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  • ResearchGate. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

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  • Journal of Advanced Pharmacy Education & Research. (2023). IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-YL) BENZAMIDE DERIVATIVES. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Predicted Metabolic Stability of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive analysis of the predicted metabolic stability of Ethyl 4-(2-thienylsulfon...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the predicted metabolic stability of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, a molecule of interest in contemporary drug discovery. By dissecting its structural components, we will explore the probable metabolic pathways, outline robust experimental protocols for in vitro assessment, and present a framework for interpreting the resulting data. This document is intended to serve as a practical resource for scientists engaged in the evaluation and optimization of novel chemical entities.

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

Metabolic stability is a pivotal parameter in the drug discovery and development cascade, profoundly influencing a compound's pharmacokinetic profile, in vivo efficacy, and potential for toxicity. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to adverse effects. Therefore, an early and accurate prediction of metabolic fate is essential for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success.

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate possesses three key structural motifs that are recognized as potential sites for metabolic transformation: an ethyl ester, a piperazine ring, and a thienylsulfonyl group. Understanding the enzymatic machinery that interacts with each of these functionalities is paramount to predicting the overall metabolic profile of the molecule.

Predicted Metabolic Pathways of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

The metabolic fate of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is anticipated to be governed by a combination of Phase I and Phase II metabolic reactions. The primary sites of metabolism are predicted to be the ethyl ester, the piperazine ring, and the thiophene ring.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the title compound, the following Phase I pathways are predicted:

  • Ester Hydrolysis: The ethyl carboxylate group is a prime target for hydrolysis by carboxylesterases (CEs), abundant in the liver and intestine, to yield the corresponding carboxylic acid and ethanol.[1][2][3] This is often a rapid metabolic pathway for ester-containing drugs.[3] Human carboxylesterase 1 (hCE1) and 2 (hCE2) are the primary enzymes responsible for this transformation.[3][4][5]

  • Piperazine Ring Oxidation: The piperazine ring is susceptible to oxidation at several positions, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 being major contributors to the metabolism of many piperazine-containing drugs.[6][7][8] Potential metabolic transformations include:

    • N-Dealkylation: While both nitrogen atoms of the piperazine are substituted, the bond between the piperazine nitrogen and the ethyl carboxylate could be a site for enzymatic cleavage, though less common than oxidation.

    • Hydroxylation: Oxidation of the carbon atoms alpha to the nitrogen atoms in the piperazine ring can occur, leading to the formation of hydroxylated metabolites.[9]

  • Thiophene Ring Oxidation: The thiophene ring is known to undergo CYP450-mediated oxidation.[10][11][12][13][14] This can proceed through two main pathways:

    • S-oxidation: The sulfur atom can be oxidized to a sulfoxide, which can be a reactive intermediate.[10][12][13]

    • Epoxidation: The double bonds in the thiophene ring can be epoxidized, leading to the formation of reactive epoxide intermediates.[13][14] These intermediates can then be hydrolyzed by epoxide hydrolase to form dihydrodiols or react with nucleophiles such as glutathione (GSH). CYP3A4 and CYP2C9 have been implicated in the oxidation of thiophene-containing compounds.[10][11][12]

Phase II Metabolism: Conjugation Reactions

Following Phase I metabolism, the newly introduced functional groups (e.g., hydroxyl, carboxyl) can undergo Phase II conjugation reactions, which further increase water solubility and facilitate excretion.

  • Glucuronidation: The hydroxylated metabolites formed from piperazine or thiophene ring oxidation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[15][16][17][18][19]

  • Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfo group to hydroxylated metabolites.[15][16]

  • Glutathione Conjugation: The reactive intermediates formed from thiophene oxidation (sulfoxides and epoxides) and potentially from the sulfonamide group can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[20]

The following diagram illustrates the predicted metabolic pathways:

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate M1 Carboxylic Acid Metabolite (Ester Hydrolysis) Parent->M1 Carboxylesterases M2 Hydroxylated Piperazine Metabolites (CYP-mediated) Parent->M2 CYP3A4, CYP2D6 M3 Thiophene-S-oxide (CYP-mediated) Parent->M3 CYP3A4, CYP2C9 M4 Thiophene Epoxide (CYP-mediated) Parent->M4 CYP3A4, CYP2C9 M5 Glucuronide Conjugates M2->M5 UGTs M6 Sulfate Conjugates M2->M6 SULTs M7 GSH Conjugates M3->M7 GSTs M4->M7 GSTs

Caption: Predicted metabolic pathways of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.

In Vitro Assessment of Metabolic Stability: A Practical Guide

To empirically determine the metabolic stability of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, a liver microsomal stability assay is a robust and widely accepted method. This assay provides key parameters such as intrinsic clearance (CLint) and in vitro half-life (t½).

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate in human liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate (test compound)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

Causality Behind Experimental Choices:

  • Pooled Human Liver Microsomes: Using microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression and activity.

  • NADPH Regenerating System: This system provides a continuous supply of the essential cofactor NADPH, which is required for CYP450 enzyme activity.

  • Quenching with Cold Acetonitrile: This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins, allowing for clean sample analysis.

  • LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for accurate quantification of the parent compound even at low concentrations.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the following parameters:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining of the test compound versus time.

    • Equation: t½ = 0.693 / k, where k is the elimination rate constant.

  • Intrinsic Clearance (CLint): The intrinsic ability of the liver enzymes to metabolize a drug.

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

The following diagram illustrates the experimental workflow:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep1 Prepare Test Compound Stock Solution Inc1 Combine Microsomes, Buffer, and Test Compound Prep1->Inc1 Prep2 Prepare NADPH Regenerating System Inc3 Initiate Reaction with NADPH Prep2->Inc3 Prep3 Thaw Liver Microsomes Prep3->Inc1 Inc2 Pre-incubate at 37°C Inc1->Inc2 Inc2->Inc3 Inc4 Quench at Time Points with ACN + IS Inc3->Inc4 Ana1 Centrifuge to Pellet Protein Inc4->Ana1 Ana2 Transfer Supernatant Ana1->Ana2 Ana3 LC-MS/MS Analysis Ana2->Ana3 Ana4 Data Interpretation (t½, CLint) Ana3->Ana4

Caption: Experimental workflow for the liver microsomal stability assay.

In Silico Prediction of Metabolic Stability

In addition to in vitro methods, in silico models offer a rapid and cost-effective approach to predict metabolic stability. Various computational tools and algorithms can predict sites of metabolism and estimate the likelihood of a compound being a substrate for specific metabolizing enzymes. These models are typically based on quantitative structure-activity relationships (QSAR) or machine learning algorithms trained on large datasets of known drug metabolism.

While in silico predictions can be valuable for early-stage screening, they should be used in conjunction with, and not as a replacement for, experimental data.

Synthesizing the Data: A Holistic View of Metabolic Stability

By integrating the predictions from our understanding of metabolic pathways with the empirical data from the in vitro assay, we can build a comprehensive profile of the metabolic stability of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.

Hypothetical Data Summary:

ParameterPredicted ValueRationale
Primary Metabolic Hotspot Ethyl EsterEster hydrolysis is often a rapid and efficient metabolic pathway.[3]
Predicted Major Metabolite 4-(2-thienylsulfonyl)piperazine-1-carboxylic acidResult of carboxylesterase-mediated hydrolysis.
Predicted t½ (in vitro) < 30 minutesHigh susceptibility to esterases suggests rapid turnover.
Predicted CLint (in vitro) > 50 µL/min/mg proteinConsistent with a high rate of metabolism.
Key Metabolizing Enzymes Carboxylesterases (hCE1, hCE2), CYP3A4, CYP2D6, CYP2C9Based on the structural motifs present in the molecule.[3][6][7][8][11]

Conclusion and Future Directions

The metabolic stability of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is predicted to be primarily influenced by the hydrolysis of its ethyl ester moiety, a reaction catalyzed by carboxylesterases. Additionally, the piperazine and thiophene rings represent secondary sites for CYP450-mediated oxidation. The in vitro liver microsomal stability assay provides a robust method for quantifying the rate of metabolism and identifying the major metabolic pathways.

Should the compound prove to be metabolically unstable, further studies could focus on metabolite identification to confirm the predicted pathways. Medicinal chemistry efforts could then be directed towards modifying the labile ester group or blocking the sites of oxidation on the piperazine and thiophene rings to enhance metabolic stability while preserving the desired pharmacological activity. This iterative process of prediction, experimentation, and structural modification is fundamental to the successful development of new therapeutic agents.

References

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Exploratory

The Strategic Role of Ethyl Carbamate Groups in Piperazine-Based Drug Design

Executive Summary Piperazine is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility, structural rigidity, and target affinity of drug candidates. However, the intrinsic bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility, structural rigidity, and target affinity of drug candidates. However, the intrinsic basicity of the secondary amine in unsubstituted piperazines often leads to poor membrane permeability and a high susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism. Functionalizing the piperazine ring with an ethyl carbamate (urethane) group—forming an ethyl piperazine-1-carboxylate derivative—is a highly effective structural modification. This technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and experimental workflows for leveraging ethyl carbamates in rational drug design.

Mechanistic Foundations of Ethyl Carbamate Functionalization

Physicochemical Modulation

The conversion of a piperazine secondary amine to an ethyl carbamate fundamentally alters the molecule's physicochemical profile. The lone pair of electrons on the piperazine nitrogen is delocalized into the adjacent carbonyl group via resonance. This delocalization eliminates the basicity of the nitrogen, dropping its pKa from ~9.8 to a non-ionizable state at physiological pH. Consequently, the molecule remains neutral in systemic circulation, significantly increasing its lipophilicity (LogP) and enhancing passive diffusion across lipid bilayers.

Metabolic Shielding

Unprotected piperazines are notorious for undergoing rapid N-dealkylation and N-oxidation by hepatic CYP450 enzymes. The electron-withdrawing nature of the carbamate group reduces the electron density on the nitrogen, preventing the initial single-electron transfer required for CYP-mediated oxidation. Furthermore, the ethyl ester provides optimal steric shielding—protecting the core scaffold without introducing the severe steric hindrance associated with bulkier groups like tert-butyl carbamates, which is a critical consideration in1[1].

Structure-Activity Relationship (SAR) Case Studies

JS-K and Anti-Leukemic Diazeniumdiolates

JS-K is a potent nitric oxide (NO)-releasing prodrug designed to target human leukemia cells. SAR studies on JS-K analogues highlight the critical nature of the ethyl carbamate moiety. When the ethyl group is replaced by a shorter methyl carbamate, the anti-proliferative potency against HL-60 cells drops significantly (IC50 shifts from 0.2–0.5 µM to 3.5 µM) due to insufficient lipophilicity[2]. Conversely, replacing the carbamate with a diethyl phosphamate or extending the alkyl chain beyond an ethyl group disrupts the optimal steric fit, resulting in diminished cytotoxicity, as demonstrated in 3[3].

Fenarimol Analogues in Antimicrobial Design

In the development of fenarimol analogues targeting Madurella mycetomatis (the causative agent of mycetoma), the piperazine ring functionalization proved decisive. In vivo studies demonstrated that the ethyl carbamate derivative exhibited superior efficacy. Shortening the chain to a methyl group reduced activity, while increasing bulk to a tert-butyl group caused a severe drop in potency due to steric clashes within the target binding pocket, as detailed in 4[4].

Quantitative SAR Data

Table 1: Impact of Piperazine N-Functionalization on JS-K Analogue Cytotoxicity (HL-60 Cell Line)

Compound ModificationIC50 (µM)Mechanistic Rationale
Ethyl Carbamate (JS-K) 0.2 - 0.5Optimal balance of lipophilicity and steric bulk; high intracellular NO release.
Methyl Carbamate ~3.5Insufficient lipophilicity leading to reduced cellular permeability.
Diethyl Phosphamate 5.7Altered electronic distribution and excessive bulk hinder target interaction.
Sulfamate > 5.0Loss of critical hydrogen-bond acceptor geometry; altered dipole moment.

Experimental Workflows & Protocols

Synthesis of Ethyl Piperazine-1-Carboxylate Derivatives

This protocol describes the selective N-acylation of a piperazine derivative to form an ethyl carbamate.

  • Preparation: Dissolve the secondary piperazine derivative (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the moisture-sensitive ethyl chloroformate reagent.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the unreacted piperazine amine.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add ethyl chloroformate (1.1 eq) dropwise.

    • Causality: The acylation reaction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, minimizing the formation of di-acylated side products and preventing solvent boil-off.

  • Propagation & Workup: Allow the reaction to warm to room temperature and stir for 3 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

In Vitro Human Liver Microsome (HLM) Stability Assay

This self-validating protocol assesses the metabolic shielding provided by the ethyl carbamate group.

  • Incubation Setup: Combine the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using a physiological pH and standardized protein concentration ensures reproducible, pseudo-first-order enzyme kinetics.

  • Pre-incubation: Incubate at 37 °C for 5 minutes.

    • Causality: Ensures the system reaches physiological temperature, preventing a cold-shock lag phase in enzyme activity.

  • Reaction Initiation: Add a NADPH regenerating system to initiate the reaction.

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor; the reaction will not proceed without it, serving as a negative control baseline.

  • Time-Course Quenching: Aliquot samples at 0, 15, 30, and 60 minutes. Immediately quench each aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the time point and precipitating proteins for clean LC-MS/MS analysis.

Visualizations

SAR_Logic Core Piperazine Scaffold Sub1 Methyl Carbamate (Insufficient Bulk) Core->Sub1 Modification Sub2 Ethyl Carbamate (Optimal Balance) Core->Sub2 Modification Sub3 tert-Butyl Carbamate (Steric Clash) Core->Sub3 Modification Res1 Low Potency (IC50 > 3.0 µM) Sub1->Res1 SAR Outcome Res2 High Potency (IC50 0.2-0.5 µM) Sub2->Res2 SAR Outcome Res3 Low Potency (Reduced Efficacy) Sub3->Res3 SAR Outcome

Figure 1: SAR Logic Diagram illustrating the impact of carbamate alkyl chain length on drug potency.

Workflow Step1 1. Synthesis Reaction with Ethyl Chloroformate Step2 2. Purification Silica Gel Chromatography Step1->Step2 Step3 3. Physicochemical Profiling LogP & pKa Determination Step2->Step3 Step4 4. Biological Evaluation HLM Stability & IC50 Assays Step3->Step4

Figure 2: Experimental workflow for synthesizing and validating ethyl carbamate derivatives.

References

  • Nandurdikar, R. S., et al. "Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound." PMC. 3

  • Maciag, A., et al. "Synthesis and In Vitro Anti-Leukemic Activity of Structural Analogues of JS-K, an Anti-Cancer Lead Compound." PMC. 2

  • RSC Publishing. "Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis..." RSC Advances. 4

  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI. 5

  • ResearchGate. "Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations." ResearchGate. 1

Sources

Foundational

The Thienylsulfonyl Piperazine Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Abstract The thienylsulfonyl piperazine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic targets, particularly within the cen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thienylsulfonyl piperazine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic targets, particularly within the central nervous system. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this important chemical class. By dissecting the roles of the thienyl, sulfonyl, and piperazine moieties, and the impact of various substitutions, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for the rational design of novel therapeutics. We will delve into the causal relationships behind experimental choices, present detailed synthetic and analytical protocols, and visualize key concepts to provide a holistic understanding of this valuable pharmacophore.

Introduction: The Thienylsulfonyl Piperazine Scaffold - A Bioisosteric Advantage

The piperazine ring is a cornerstone of numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] When incorporated into a sulfonylpiperazine framework, the resulting scaffold becomes a versatile platform for targeting a multitude of biological receptors and enzymes. The strategic incorporation of a thienyl ring in place of a more traditional phenyl group represents a key bioisosteric replacement in drug design.[3]

The rationale for this substitution is multifaceted. The thiophene ring, while aromatic like a phenyl ring, possesses distinct electronic and steric properties. The endocyclic sulfur atom can engage in unique interactions with biological targets and can also influence the metabolic profile of the molecule, potentially mitigating issues associated with the oxidative metabolism of phenyl rings.[4] Studies have shown that thienyl analogs can exhibit comparable or, in some cases, superior activity to their phenyl counterparts, validating the utility of this bioisosteric switch.[5]

This guide will focus primarily on the SAR of thienylsulfonyl piperazines as modulators of serotonin receptors, particularly the 5-HT6 receptor, a well-established target for cognitive enhancement in neurodegenerative and psychiatric disorders.[6]

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of thienylsulfonyl piperazine derivatives is a finely tuned interplay between three key structural components:

  • The Thienyl Ring (Aromatic Moiety): The nature and position of substituents on the thienyl ring are critical for modulating potency and selectivity.

  • The Piperazine Core: This central linker region plays a crucial role in the overall conformation and physicochemical properties of the molecule.

  • The N4-Substituent: The group attached to the second nitrogen of the piperazine ring often dictates the specific receptor interactions and pharmacological profile.

The Thienylsulfonyl Moiety: Impact of Aromatic Substitution

The thienylsulfonyl group acts as a key recognition element for the target receptor. The position of the sulfonyl group on the thiophene ring (2- or 3-position) and the presence of additional substituents significantly influence binding affinity.

While comprehensive SAR data for a wide range of substituted thienylsulfonyl piperazines is not extensively available in a single source, we can infer key trends from related arylsulfonyl piperazine series and the known principles of bioisosterism. For instance, in the broader class of arylsulfonyl piperazines targeting the 5-HT6 receptor, electron-withdrawing and electron-donating groups on the aromatic ring have been shown to modulate activity.

Table 1: Inferred Structure-Activity Relationships for the Thienylsulfonyl Moiety

Position of Substituent on Thienyl RingType of SubstituentInferred Effect on 5-HT6 Receptor AffinityRationale
C5 (relative to sulfur)Small, electron-withdrawing (e.g., -Cl, -F)Likely to be tolerated or may increase affinityCan enhance binding through specific interactions or by modulating the electronic nature of the aromatic system.
C5 (relative to sulfur)Bulky (e.g., -tBu)Likely to decrease affinityMay cause steric hindrance within the receptor binding pocket.
C3 or C4Methyl or other small alkyl groupsVariable, may be toleratedThe effect will depend on the specific topology of the binding site.

It is important to note that the thienyl ring's sulfur atom can also act as a hydrogen bond acceptor, a feature not present in its phenyl bioisostere, which can lead to unique binding interactions.

The Piperazine Core and N4-Substituent: Directing Target Engagement

The piperazine core is more than just a simple linker. Its conformation and the nature of the substituent on the N4 nitrogen are paramount for establishing the desired pharmacological effect. For many CNS targets, particularly G-protein coupled receptors (GPCRs) like the serotonin receptors, the N4-substituent extends into a distinct pocket of the receptor.

A common strategy in the design of 5-HT6 receptor antagonists involves the incorporation of another aromatic or heteroaromatic moiety linked to the N4 position of the piperazine, often through a short alkyl chain.

Table 2: Structure-Activity Relationships of the N4-Substituent

N4-SubstituentExampleEffect on 5-HT6 Receptor AffinityRationale
Small alkyl (e.g., methyl)-CH3Generally lower affinityLacks the necessary interactions to occupy the distal binding pocket effectively.
Aryl or Heteroaryl-Phenyl, -PyridinylCan significantly increase affinityThese groups can form crucial π-π stacking or other hydrophobic interactions within the receptor.
Substituted Aryl- (e.g., 2-methoxyphenyl)Often enhances affinityThe substituent can provide additional beneficial interactions or optimize the orientation of the aromatic ring.

The following diagram illustrates the general pharmacophore model for a thienylsulfonyl piperazine-based 5-HT6 receptor antagonist.

SAR_Pharmacophore Thienyl Thienyl Ring (Aromatic Moiety) Sulfonyl Sulfonyl Group (Linker & H-bond acceptor) Thienyl->Sulfonyl Piperazine Piperazine Core (Scaffold & Linker) Sulfonyl->Piperazine N4_Substituent N4-Substituent (Target Engagement Moiety) Piperazine->N4_Substituent

Caption: General pharmacophore model for thienylsulfonyl piperazine antagonists.

Experimental Protocols: A Self-Validating System

The reliability of SAR data is intrinsically linked to the robustness of the experimental methods used for synthesis and biological evaluation. The following protocols represent standard, field-proven methodologies for the preparation and assessment of thienylsulfonyl piperazine derivatives.

General Synthetic Pathway

The synthesis of thienylsulfonyl piperazines typically follows a convergent approach, as outlined below. This method allows for the late-stage diversification of the N4-substituent, facilitating the rapid generation of analog libraries for SAR studies.

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: N-Alkylation or N-Arylation ThienylSulfonylChloride Thiophenesulfonyl chloride ThienylsulfonylPiperazine 1-(Thienylsulfonyl)piperazine ThienylSulfonylChloride->ThienylsulfonylPiperazine Piperazine Piperazine Piperazine->ThienylsulfonylPiperazine ThienylsulfonylPiperazine->ThienylsulfonylPiperazine_ref Intermediate N4_Electrophile R-X (Alkyl or Aryl Halide) Final_Product Target Thienylsulfonyl Piperazine Derivative N4_Electrophile->Final_Product Receptor_Binding_Model cluster_Receptor 5-HT6 Receptor Binding Site cluster_Ligand Thienylsulfonyl Piperazine Ligand HB_Acceptor H-Bond Acceptor Residue Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Thienyl Thienyl Ring Thienyl->Hydrophobic_Pocket_1 Hydrophobic Interaction Sulfonyl SO2 Thienyl->Sulfonyl Sulfonyl->HB_Acceptor H-Bond Piperazine Piperazine Sulfonyl->Piperazine N4_Substituent N4-Aryl Piperazine->N4_Substituent N4_Substituent->Hydrophobic_Pocket_2 π-π Stacking

Sources

Exploratory

Identification of Protein Targets for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate: A Methodological Framework for Target Deconvolution

Prepared by: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The identification of molecular targets for uncharacterized or highly specific syn...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The identification of molecular targets for uncharacterized or highly specific synthetic compounds is a central challenge in phenotypic drug discovery. Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate represents a structurally intriguing pharmacophore. By combining a thienyl bioisostere, a strong hydrogen-bond-accepting sulfonyl group, a rigid piperazine linker, and an ethyl carboxylate (carbamate) moiety, this compound belongs to the privileged sulfonylpiperazine class.

As a Senior Application Scientist, I approach target deconvolution not as a rigid sequence of assays, but as a causality-driven investigation. This whitepaper outlines a self-validating, state-of-the-art methodological framework to identify and validate the protein targets of this compound, emphasizing the critical role of live-cell proteomics to account for potential intracellular metabolism.

Structural Rationale & The "Prodrug" Hypothesis

Before selecting an assay, we must analyze the chemical causality of the compound. The structure of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate dictates its behavior in biological systems:

  • The Thienylsulfonyl Core: The thiophene ring acts as a bioisostere to a phenyl ring, offering unique electron density for π−π stacking, while the sulfonyl oxygens serve as rigid hydrogen bond acceptors.

  • The Ethyl Carboxylate Moiety: This is the most critical feature for assay design. The ethyl carboxylate forms a carbamate linkage with the piperazine nitrogen. In live cells, ubiquitous intracellular carboxylesterases (e.g., CES1/CES2) may cleave this group, unmasking a basic secondary amine.

Causality Insight: Performing standard recombinant biochemical screening on the parent compound alone may yield false negatives if the true active pharmacophore is the deprotected metabolite. Therefore, our target deconvolution strategy must prioritize live-cell assays over cell-free systems to capture target engagement of both the parent compound and its potential active metabolites.

Putative Target Space for Sulfonylpiperazines

While the exact targets of this specific ethyl carboxylate derivative require empirical deconvolution, the arylsulfonylpiperazine scaffold is a well-documented privileged structure in medicinal chemistry. We calibrate our validation assays against known quantitative metrics from related analogs.

For example, arylsulfonylpiperazines have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1]. Additionally, sulfonylpiperazine derivatives like GDC-0941 are well-documented inhibitors of Class I PI3 Kinases[2], and recent studies have shown their ability to disrupt actin-1/profilin dynamics in Plasmodium falciparum[3].

Table 1: Putative Target Binding Metrics for Sulfonylpiperazine Derivatives

Use these historical benchmarks to calibrate the dynamic range of your validation assays.

Target ProteinCompound ClassAssay TypeTypical Binding AffinityReference Source
11β-HSD1 ArylsulfonylpiperazineBiochemical / SPR3 nM – 50 nM (IC₅₀)[1]
PI3K p110α Thieno-pyrimidine sulfonylpiperazineKinase Assay3 nM (IC₅₀)[2]
Actin-1/Profilin Sulfonylpiperazine (MMV020291)Co-sedimentation~1.5 µM (EC₅₀)[3]

Experimental Workflows for Target Deconvolution

To avoid the steric hindrance associated with attaching bulky fluorophores or biotin tags to this relatively small molecule, we utilize Thermal Proteome Profiling (TPP) as our primary label-free deconvolution engine, followed by Surface Plasmon Resonance (SPR) for orthogonal validation.

TargetDeconvolution cluster_0 Primary Target Deconvolution cluster_1 Orthogonal Validation (Self-Validating) Compound Ethyl 4-(2-thienylsulfonyl) piperazinecarboxylate TPP Thermal Proteome Profiling (TPP) Compound->TPP ABPP Affinity-Based Protein Profiling (ABPP) Compound->ABPP LCMS Quantitative LC-MS/MS (Proteomics) TPP->LCMS ABPP->LCMS SPR Surface Plasmon Resonance (SPR) LCMS->SPR Hit ID CRISPR CRISPR/Cas9 Knockout Assays LCMS->CRISPR Hit ID

Workflow for target deconvolution of sulfonylpiperazine derivatives.

Live-Cell Thermal Proteome Profiling (TPP)

Causality: TPP relies on the principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ ). By performing this in live cells, we allow natural cellular esterases to process the ethyl carboxylate if necessary, ensuring we screen the biologically active entity.

Step-by-Step Methodology:

  • Compound Incubation: Culture target cells (e.g., HEK293T or a disease-specific line) to 80% confluency. Treat cells with 10 µM of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate or a DMSO vehicle control for 1.5 hours at 37°C.

  • Thermal Gradient Fractionation: Harvest and aliquot the intact cells into 10 PCR tubes. Subject each tube to a distinct temperature along a gradient (e.g., 37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Ultracentrifugation: Lyse the cells using a mild non-denaturing buffer (0.4% NP-40, protease inhibitors) and freeze-thaw cycles. Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • TMT Labeling & LC-MS/MS: Extract the soluble (folded) proteins from the supernatant. Digest with trypsin, label with TMT10plex reagents, and analyze via Orbitrap LC-MS/MS.

  • Data Analysis: Generate melt curves for all identified proteins. A target hit is defined as a protein exhibiting a statistically significant thermal shift ( ΔTm​≥2∘C ) in the compound-treated group versus DMSO.

Self-Validation Checkpoint: Include a parallel 1 µM Staurosporine spike-in control. The assay is only considered valid if the known thermal stabilization of CDK4/CDK6 is robustly detected in the MS data, confirming that the thermal gradient and ultracentrifugation successfully separated folded from unfolded proteins.

Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: While TPP proves target engagement in a cellular context, it cannot distinguish between direct binding and downstream complex stabilization. SPR provides real-time, label-free kinetic data ( kon​ , koff​ , and Kd​ ) to confirm direct, physical interaction with the recombinant target identified in the TPP screen.

Step-by-Step Methodology:

  • Ligand Immobilization: Purify the putative target protein identified from TPP. Immobilize it onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) aiming for an immobilization level of ~3000 Response Units (RU).

  • Analyte Preparation: Prepare a serial dilution of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate (e.g., 0.39 µM to 25 µM) in running buffer (PBS-P+ with 2% DMSO to ensure compound solubility).

  • Kinetic Injection: Inject the compound series over the chip at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, regenerate the surface using a 10-second pulse of 10 mM Glycine-HCl (pH 2.5).

Self-Validation Checkpoint: Utilize a reference flow cell (Fc1) that is activated and deactivated without protein to subtract bulk refractive index changes and non-specific binding. Furthermore, calculate the theoretical maximum response ( Rmax​ ) based on the molecular weight ratio of the compound to the protein. The observed Rmax​ must align with the theoretical Rmax​ to prove a 1:1 stoichiometric interaction, ruling out false positives caused by compound aggregation.

Conclusion

The identification of protein targets for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate requires a methodology that respects its chemical properties. By deploying live-cell Thermal Proteome Profiling, we account for the potential prodrug-like cleavage of the ethyl carboxylate moiety, capturing the true biologically active species. Subsequent validation via rigorously controlled SPR ensures that the identified hits represent genuine, direct molecular targets, establishing a robust foundation for further structure-activity relationship (SAR) optimization.

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) Source: Bioorganic & Medicinal Chemistry Letters (2008) URL:[Link]

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer Source: Journal of Medicinal Chemistry (2008) URL:[Link]

  • The sulfonylpiperazine MMV020291 prevents red blood cell invasion by the malaria parasite Plasmodium falciparum through interference with actin-1/profilin dynamics Source: bioRxiv / PLoS Pathogens (2022) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Introduction and Rationale Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, widely utilized in the development of antimicrobial agents, carbonic anhydrase inhibitors, and modern epigenetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, widely utilized in the development of antimicrobial agents, carbonic anhydrase inhibitors, and modern epigenetic modulators [3]. Specifically, Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate (also known systematically as ethyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate) serves as a critical intermediate in the synthesis of biologically active bicyclic compounds, most notably in the development of inhibitors targeting the histone methyltransferase SUV39H2 [1, 2].

This application note details a robust, high-yield synthetic route for this compound, focusing on the bimolecular nucleophilic substitution ( SN​2 -type) at the sulfonyl center. By standardizing this protocol, researchers and drug development professionals can ensure the high reproducibility and chemical purity necessary for downstream pharmaceutical development.

Mechanistic Causality and Retrosynthetic Strategy

The synthesis relies on the coupling of ethyl piperazine-1-carboxylate (a secondary amine nucleophile) with thiophene-2-sulfonyl chloride (an electrophile).

Reaction Causality & Reagent Selection
  • Solvent Selection (Dichloromethane, DCM): DCM provides excellent solubility for both the polar piperazine derivative and the sulfonyl chloride. Being an aprotic solvent, it prevents the competitive solvolysis (hydrolysis) of the highly reactive thiophene-2-sulfonyl chloride that would otherwise rapidly occur in protic environments.

  • Base Selection (Triethylamine, TEA): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. Without a base, the unreacted ethyl piperazine-1-carboxylate would become protonated, rendering it non-nucleophilic and capping the theoretical yield at 50%. TEA acts as a non-nucleophilic HCl scavenger, driving the reaction to completion without competing for the electrophile [3].

  • Temperature Control (0 °C to RT): The initial nucleophilic attack on the sulfonyl chloride is highly exothermic. Starting the reaction at 0 °C prevents thermal degradation and minimizes side reactions, while gradually warming to room temperature ensures kinetic completion of the sterically hindered sulfonamide formation.

Mechanism Nuc Nucleophilic Amine (Ethyl piperazine-1-carboxylate) Intermediate Zwitterionic Intermediate (Tetrahedral-like transition) Nuc->Intermediate Electrophile Electrophile (Thiophene-2-sulfonyl chloride) Electrophile->Intermediate BaseAction Proton Abstraction by Triethylamine (TEA) Intermediate->BaseAction Product Sulfonamide Product + TEA-HCl BaseAction->Product

Caption: Mechanistic pathway of sulfonamide bond formation via nucleophilic substitution.

Experimental Protocol

Reagents and Materials
  • Ethyl piperazine-1-carboxylate (1.0 equiv)

  • Thiophene-2-sulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology

This protocol is adapted from validated synthetic procedures for SUV39H2 inhibitor intermediates[1, 2].

  • Preparation of the Amine Solution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and flushed with inert gas (Nitrogen or Argon), dissolve ethyl piperazine-1-carboxylate (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of amine).

  • Addition of Base: Add TEA (1.5 equiv) to the stirring solution. Transfer the flask to an ice-water bath and allow the system to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve thiophene-2-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes using an addition funnel or syringe. Self-Validation Check: A slight fuming or temperature spike may occur; dropwise addition ensures the internal temperature remains below 5 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to gradually warm to room temperature (RT). Stir for 12 to 16 hours. Self-Validation Check: Monitor reaction progression via TLC (Thin Layer Chromatography) using a Hexane/Ethyl Acetate (1:1) system. The product will be strongly UV-active due to the thiophene ring.

  • Quenching and Workup: Once the starting amine is completely consumed, quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes to neutralize any residual acid and hydrolyze any unreacted sulfonyl chloride.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash with brine (30 mL) to remove bulk water.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 5% Methanol in DCM) to afford Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate as a pale solid [1, 2].

G Start Ethyl piperazine-1-carboxylate + DCM Base Add TEA (1.5 eq) Cool to 0 °C Start->Base Sulfonyl Dropwise addition of Thiophene-2-sulfonyl chloride Base->Sulfonyl React Stir at RT (12-16 hours) Sulfonyl->React Workup Quench with sat. NaHCO3 Extract with DCM React->Workup Dry Dry over Na2SO4 Concentrate Workup->Dry Purify Flash Chromatography (Silica, MeOH/DCM) Dry->Purify Product Ethyl 4-(2-thienylsulfonyl) piperazinecarboxylate Purify->Product

Caption: Experimental workflow for the synthesis of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.

Quantitative Data & Optimization

To assist researchers in selecting the optimal conditions, the following table summarizes the expected outcomes when modifying the base and solvent systems for this specific sulfonamidation reaction based on standard medicinal chemistry practices.

Solvent SystemBase UsedTemperature ProfileReaction TimeExpected YieldPurity (Post-Flash)Notes
DCM TEA (1.5 eq) 0 °C RT 16 h 85 - 92% >98% Optimal conditions; clean conversion [1, 3].
THFPyridine (2.0 eq)0 °C RT24 h75 - 80%>95%Pyridine is harder to remove during aqueous workup.
MeCN K2​CO3​ (2.5 eq)RT 60 °C12 h60 - 70%>90%Heterogeneous reaction; higher risk of sulfonyl chloride hydrolysis.
DCMNone0 °C RT48 h<50%VariableAmine protonation halts the reaction halfway.

Troubleshooting and Quality Control

  • Low Yield / Starting Material Recovery: If significant unreacted ethyl piperazine-1-carboxylate remains, the thiophene-2-sulfonyl chloride may have degraded (hydrolyzed to sulfonic acid) prior to use. Ensure the sulfonyl chloride is stored in a desiccator and the DCM is strictly anhydrous.

  • Impurity Profile: The most common impurity is thiophene-2-sulfonic acid, resulting from hydrolysis. This byproduct is highly water-soluble and should be completely removed during the NaHCO3​ wash. If it persists, an additional wash with cold 1M NaOH can be employed, though care must be taken to avoid prolonged exposure to prevent hydrolysis of the ethyl carbamate moiety.

  • Analytical Validation: 1H -NMR ( CDCl3​ , 400 MHz) should confirm the presence of the thiophene ring protons (multiplets around δ 7.1 - 7.6 ppm), the piperazine core (broad multiplets around δ 3.1 - 3.6 ppm), and the ethyl carbamate group (quartet around δ 4.1 ppm and triplet around δ 1.2 ppm) [2].

References

  • U.S. Patent No. 10,508,109 B2. Bicyclic compound and use thereof for inhibiting SUV39H2. Google Patents.
  • World Intellectual Property Organization Patent No. WO2017058503A1. Bicyclic compound and use thereof for inhibiting suv39h2. Google Patents.
  • Alba, et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at:[Link]

Application

Application Note &amp; Protocol: Sulfonation of Ethyl 1-Piperazinecarboxylate with 2-Thiophenesulfonyl Chloride

For: Researchers, scientists, and drug development professionals. Introduction The synthesis of sulfonamides represents a cornerstone of modern medicinal chemistry, with this functional group being a key pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of sulfonamides represents a cornerstone of modern medicinal chemistry, with this functional group being a key pharmacophore in a multitude of therapeutic agents. The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely utilized method for the formation of sulfonamides.[1] This application note provides a detailed protocol for the sulfonation of ethyl 1-piperazinecarboxylate with 2-thiophenesulfonyl chloride, yielding ethyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate. This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity, owing to the presence of the thiophene and piperazine moieties, which are prevalent in many pharmaceuticals.[2]

This guide is designed to provide not just a series of steps, but a comprehensive understanding of the reaction, including the underlying mechanism, safety considerations, and methods for purification and characterization. The protocol is adapted from a well-established procedure for a closely related analogue, ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, and is supported by general principles of sulfonamide synthesis.[2]

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The secondary amine of ethyl 1-piperazinecarboxylate acts as the nucleophile, attacking the electrophilic sulfur atom of 2-thiophenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Sulfonamide Formation cluster_reactants Reactants cluster_products Products Ethyl 1-piperazinecarboxylate Ethyl 1-piperazinecarboxylate Reaction Sulfonamide Formation Ethyl 1-piperazinecarboxylate->Reaction Nucleophilic Attack 2-Thiophenesulfonyl chloride 2-Thiophenesulfonyl chloride 2-Thiophenesulfonyl chloride->Reaction Electrophile Product Ethyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate HCl HCl Reaction->Product Reaction->HCl

Caption: General scheme for the formation of ethyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Ethyl 1-piperazinecarboxylate≥98%Commercially Available---
2-Thiophenesulfonyl chloride≥97%Commercially AvailableMoisture sensitive.
TolueneAnhydrousCommercially Available---
Triethylamine≥99%Commercially AvailableActs as a base to neutralize HCl.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate Solution---Prepared in-houseFor work-up.
Brine (Saturated NaCl solution)---Prepared in-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially AvailableFor drying organic layer.
MethanolACS GradeCommercially AvailableFor recrystallization.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography (optional).

Safety Precautions

  • 2-Thiophenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toluene is flammable and has known health risks. Use in a well-ventilated area, away from ignition sources.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood with appropriate PPE.

Experimental Protocol

This protocol is adapted from the synthesis of a similar compound, ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.[2]

Reaction Setup

Experimental Workflow A 1. Dissolve 2-thiophenesulfonyl chloride in anhydrous toluene. B 2. Add ethyl 1-piperazinecarboxylate and triethylamine dropwise at 0°C. A->B C 3. Stir at room temperature for 12-16 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Quench with water and separate layers. D->E F 6. Wash organic layer with NaHCO₃ and brine. E->F G 7. Dry organic layer over MgSO₄ and concentrate. F->G H 8. Purify by recrystallization from methanol. G->H I 9. Characterize the final product. H->I

Caption: Step-by-step workflow for the synthesis of ethyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate.

Detailed Procedure
  • Reaction Mixture Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-thiophenesulfonyl chloride (1.83 g, 10 mmol) in 30 mL of anhydrous toluene. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: In a separate flask, prepare a solution of ethyl 1-piperazinecarboxylate (1.58 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 10 mL of anhydrous toluene. Add this solution dropwise to the stirred solution of 2-thiophenesulfonyl chloride over a period of 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The starting materials and product should have distinct Rf values.

  • Work-up: Once the reaction is complete, quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from methanol. Dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. Dry the crystals under vacuum.

  • Characterization: The structure and purity of the final product, ethyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Characterization

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₆N₂O₄S₂
Molecular Weight 304.39 g/mol
Expected Yield 70-85%
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~7.7 (dd, 1H, thiophene-H), ~7.5 (dd, 1H, thiophene-H), ~7.1 (dd, 1H, thiophene-H), 4.1-4.2 (q, 2H, -OCH₂CH₃), 3.6-3.7 (t, 4H, piperazine-H), 3.1-3.2 (t, 4H, piperazine-H), 1.2-1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) ~155 (C=O), ~136 (thiophene-C), ~132 (thiophene-C), ~128 (thiophene-C), ~127 (thiophene-C), ~61 (-OCH₂), ~46 (piperazine-C), ~44 (piperazine-C), ~14 (-CH₃)
Mass Spectrometry (ESI-MS) m/z: 305.06 [M+H]⁺

Note: The expected NMR chemical shifts are estimations based on the analysis of similar structures and may vary slightly.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete reaction; moisture in reagents or solvent.Ensure all glassware is oven-dried and reagents are anhydrous. Extend the reaction time and monitor by TLC.
Formation of multiple products Side reactions due to excess heat or impurities.Maintain the reaction temperature at 0°C during the addition of reagents. Use pure starting materials.
Difficulty in crystallization Product is an oil or impurities are present.If the product is an oil, try triturating with a non-polar solvent like hexanes. If impurities are suspected, purify by column chromatography on silica gel.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of ethyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate. By following the detailed steps and safety precautions outlined, researchers can confidently prepare this valuable building block for further applications in drug discovery and development. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized compound.

References

  • Al-Dajani, M. T. M.; Adballah, H. H.; Mohamed, N.; Hemamalini, M.; Fun, H.-K. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online2011 , 67 (Pt 9), o2401. [Link]

  • Emami, S.; Foroumadi, A.; Firoozpour, L.; Faramarzi, M. A.; Samadi, N.; Shafiee, A. Synthesis and antibacterial activity of some new N-piperazinyl-fluoroquinolones. Il Farmaco2006, 61 (5), 423-428.

Sources

Method

Application Note: Optimization of Reaction Conditions for Thienylsulfonyl Piperazine Synthesis

Executive Summary Thienylsulfonyl piperazine derivatives are critical pharmacophoric intermediates in the development of numerous therapeutic agents, including 11-β hydroxyl steroid dehydrogenase type 1 (11-β-HSD1) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thienylsulfonyl piperazine derivatives are critical pharmacophoric intermediates in the development of numerous therapeutic agents, including 11-β hydroxyl steroid dehydrogenase type 1 (11-β-HSD1) inhibitors[1] and glutamate receptor potentiators[2]. The synthesis of these compounds via the sulfonylation of piperazine presents a classic chemoselectivity challenge: preventing the formation of a biologically inactive 1,4-bis(thienylsulfonyl)piperazine byproduct.

This application note provides a comprehensive, self-validating guide to optimizing the reaction between 2-thienylsulfonyl chloride and piperazine. By detailing the causality behind solvent selection, stoichiometric control, and thermal regulation, this document equips synthetic chemists with robust protocols for both direct statistical mono-sulfonylation and protecting-group-mediated selective synthesis.

Mechanistic Principles & Optimization Rationale

The formation of a sulfonamide via the reaction of an amine with a sulfonyl chloride proceeds through an SN​2 -like nucleophilic substitution at the electrophilic sulfur atom. When utilizing unsubstituted piperazine, the primary amine nitrogen reacts rapidly, but the resulting mono-sulfonamide retains a secondary amine that can undergo a subsequent reaction to form a di-substituted byproduct.

Causality of Experimental Variables
  • Stoichiometric Control: The comparable reactivity of both nitrogen atoms in the piperazine ring necessitates strict stoichiometric management. Employing a large excess of unprotected piperazine (typically 5–10 equivalents) statistically favors the reaction of the highly electrophilic sulfonyl chloride with an unsubstituted piperazine molecule rather than a mono-substituted one[3],[4].

  • Solvent and Base Selection: Dichloromethane (DCM) is the optimal solvent due to its aprotic, non-nucleophilic nature and excellent solvation of both the starting materials and the resulting sulfonamides[5],[6]. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is required as an acid scavenger to neutralize the HCl byproduct. Without a base, the generated HCl would protonate the unreacted piperazine, rendering it non-nucleophilic and halting the reaction[6].

  • Thermal Regulation & Addition Rate: 2-Thienylsulfonyl chloride is highly reactive. Dropwise addition at 0 °C is critical. Rapid addition at ambient temperature leads to an uncontrolled exotherm, which accelerates the rate of bis-sulfonylation and promotes the competitive hydrolysis of the sulfonyl chloride by trace moisture.

Workflow Visualization

Workflow Start Thienylsulfonyl Piperazine Synthesis Decision Select Strategy Start->Decision RouteA Direct Route Unprotected Piperazine (10 eq) Decision->RouteA High Throughput RouteB Protected Route N-Boc-Piperazine (1.1 eq) Decision->RouteB High Purity SulfA Sulfonylation DCM, TEA, 0°C to RT RouteA->SulfA SulfB Sulfonylation DCM, TEA, 0°C to RT RouteB->SulfB WorkupA Aqueous Workup (Water removes excess amine) SulfA->WorkupA Deprotect Deprotection TFA/DCM (1:1) SulfB->Deprotect WorkupB Aqueous Workup (Standard extraction) Deprotect->WorkupB Product Mono-Thienylsulfonyl Piperazine WorkupA->Product Statistical Mono-substitution WorkupB->Product Selective Mono-substitution

Caption: Workflow for thienylsulfonyl piperazine synthesis comparing direct and protected strategies.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the reaction conditions. The data clearly illustrates the inverse relationship between piperazine equivalents and the formation of the di-substituted byproduct.

Table 1: Condition Screening for the Sulfonylation of Piperazine with 2-Thienylsulfonyl Chloride

EntryPiperazine SourceEquivalentsSolventBase (1.5 eq)TemperatureMono-Product Yield (%)Bis-Product Yield (%)
1Unprotected1.0DCMTEA25 °C3845
2Unprotected5.0DCMTEA0 °C to 25 °C7614
3Unprotected10.0DCMTEA0 °C to 25 °C91< 2
4Unprotected10.0THFDIPEA0 °C to 25 °C84< 2
5N-Boc-Piperazine1.1DCMTEA0 °C to 25 °C96*N/A

*Yield represents the efficiency of the sulfonylation step prior to Boc-deprotection.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and expected physical observations.

Protocol A: Direct Statistical Mono-Sulfonylation (High Throughput)

This method is ideal for rapid scale-up where the cost of excess piperazine is negligible compared to the time saved by avoiding a deprotection step[3],[4].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous piperazine (8.61 g, 100 mmol, 10.0 eq) in anhydrous DCM (100 mL).

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) to the solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve 2-thienylsulfonyl chloride (1.83 g, 10.0 mmol, 1.0 eq) in DCM (20 mL). Add this solution dropwise to the piperazine mixture over 30 minutes using an addition funnel.

    • Causality: Dropwise addition ensures the local concentration of the sulfonyl chloride remains extremely low, maximizing the probability of reacting with the 10-fold excess of unsubstituted piperazine.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • IPC (In-Process Control): Analyze via TLC (Eluent: 9:1 DCM:MeOH with 1% NH₄OH). The sulfonyl chloride spot ( Rf​ ~ 0.8) should be completely consumed, replaced by a major UV-active product spot ( Rf​ ~ 0.3).

  • Self-Validating Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water (3 × 50 mL).

    • Validation Check: Test the pH of the first aqueous wash; it should be highly basic (pH > 10). Because unreacted piperazine is highly water-soluble, it partitions entirely into the aqueous phase, leaving the mono-thienylsulfonyl piperazine in the organic phase.

  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid or viscous oil.

Protocol B: Selective Synthesis via N-Boc-Piperazine (High Purity)

This method utilizes a protecting group to guarantee absolute mono-selectivity, ideal for late-stage functionalization or when synthesizing highly valuable derivatives[4].

  • Sulfonylation: Dissolve N-Boc-piperazine (2.05 g, 11.0 mmol, 1.1 eq) and TEA (2.1 mL, 15.0 mmol, 1.5 eq) in anhydrous DCM (50 mL). Cool to 0 °C.

  • Addition: Add 2-thienylsulfonyl chloride (1.83 g, 10.0 mmol, 1.0 eq) dropwise over 15 minutes. Stir at room temperature for 1 hour.

  • Intermediate Workup: Wash the organic layer with 1M HCl (30 mL) to remove unreacted amine, followed by saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid. Dry over Na₂SO₄ and concentrate.

    • Validation Check: The intermediate N-Boc-thienylsulfonyl piperazine should appear as a single, clean spot on TLC (Eluent: 7:3 Hexanes:Ethyl Acetate, Rf​ ~ 0.5).

  • Deprotection: Redissolve the intermediate in DCM (20 mL). Slowly add Trifluoroacetic Acid (TFA, 20 mL) at 0 °C. Stir at room temperature for 2 hours.

    • IPC: Monitor by LC-MS. The mass peak corresponding to the Boc-protected intermediate ( [M+H]+ ) should completely shift to the deprotected product mass ( −100 Da for loss of Boc).

  • Final Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM (50 mL) and wash with 1M NaOH (40 mL) to generate the free base. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the pure mono-thienylsulfonyl piperazine.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety Semantic Scholar
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures MDPI
  • Technical Support Center: Optimizing Piperazine Synthesis Benchchem
  • US7304081B2 - Amido compounds and their use as pharmaceuticals Google P
  • US6525099B1 - N-substituted sulfonamide derivatives Google P

Sources

Application

Solvent selection for dissolving Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate in assays

Application Note: Solvent Optimization and Handling Protocols for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate Molecular Causality: Why Solvent Selection is Critical When designing in vitro assays for highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Optimization and Handling Protocols for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Molecular Causality: Why Solvent Selection is Critical

When designing in vitro assays for highly functionalized synthetic molecules like Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate , standard aqueous dissolution protocols routinely fail. As a Senior Application Scientist, it is critical to look first at the molecular structure to understand the causality behind this insolubility.

Unsubstituted piperazines are highly basic and easily dissolved in aqueous buffers via protonation (forming hydrochloride salts). However, in this specific compound, the piperazine core is heavily functionalized: N1 is conjugated as an ethyl carbamate (ester), and N4 is bound to a 2-thienylsulfonyl group. The electron-withdrawing nature of both the carbamate and sulfonamide moieties delocalizes the nitrogen lone pairs, effectively stripping the molecule of its basicity.

Because it cannot be protonated at physiological pH (pH 7.4) and lacks strong hydrogen bond donors (no -OH, -NH, or -SH groups), the molecule relies entirely on dipole-dipole interactions and London dispersion forces for solvation. Consequently, introducing this compound directly into an aqueous assay buffer will result in immediate thermodynamic nucleation and precipitation. A polar aprotic solvent with a high dielectric constant is mandatory to bridge the lipophilic structure with the aqueous assay environment.

Solvent Selection Matrix

To select the optimal vehicle, we must balance the solvating power required for the compound against the biological compatibility of the solvent.

Table 1: Quantitative Comparison of Common Organic Solvents for In Vitro Assays

SolventDielectric ConstantLog PSolvating Power for TargetMax Recommended Assay Conc.Cytotoxicity & Phenotypic Profile
DMSO 46.7-1.35Excellent (Amphipathic)≤ 0.1% - 0.5%Low at <0.5%; induces apoptosis and alters ROS at >1%[1].
DMF 36.7-1.01GoodNot RecommendedHigh dose-dependent toxicity across multiple cell lines.
Ethanol 24.5-0.31Poor (Lacks aprotic polarity)≤ 1.0%Moderate; alters metabolic proteins but lacks power for sulfonamides[1].

Mechanistic Insights into Solvent-Assay Interactions

Dimethyl sulfoxide (DMSO) is the definitive choice due to its amphipathic nature, which allows it to solvate the nonpolar thienyl and ethyl groups while interacting favorably with the polar sulfonamide oxygen atoms[2]. However, DMSO is biologically active and its concentration must be strictly controlled.

The Causality of Solvent Toxicity: DMSO is a powerful membrane-permeabilizing agent. At concentrations above 1% (v/v), DMSO significantly reduces readout parameters in various cell types, inhibits cell growth, and can induce apoptosis[1]. Even at lower concentrations (0.25% - 0.5%), DMSO can induce artifactual inhibitory or stimulatory effects depending on the cell line, specifically altering reactive oxygen species (ROS) and interleukin (IL-6) production[1].

Designing a Self-Validating System: To ensure that observed biological effects are strictly driven by Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate and not the solvent vehicle, the protocol below mandates a maximum final DMSO concentration of ≤ 0.1% (v/v). Furthermore, the assay must be self-validating: concentration-matched vehicle controls must be run in parallel to prove that the baseline cellular activity remains unperturbed[1].

Standardized Protocol: Dissolution and Assay Preparation

Step 1: Master Stock Formulation

  • Weigh the solid Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate using an analytical balance.

  • Dissolve the powder in 100% anhydrous, cell-culture grade DMSO (≥99.9% purity) to create a 10 mM Master Stock. Mechanistic Rationale: DMSO is highly hygroscopic. Absorption of atmospheric water dramatically reduces its dielectric solvating power for highly lipophilic compounds. Using anhydrous DMSO prevents micro-precipitation during long-term storage.

Step 2: Cryopreservation and Aliquoting

  • Immediately divide the 10 mM Master Stock into 10 µL to 50 µL single-use aliquots using low-retention microcentrifuge tubes.

  • Store at -20°C in a sealed desiccator. Mechanistic Rationale: Repeated freeze-thaw cycles introduce condensation (water) into the DMSO. This causes the compound to irreversibly crash out of solution over time. Single-use aliquots prevent this self-propagating degradation.

Step 3: Intermediate Serial Dilutions

  • Thaw a single aliquot at room temperature.

  • Perform all serial dilutions (e.g., to create a dose-response curve) in 100% DMSO , creating intermediate stocks that are 1000x the desired final assay concentration. Mechanistic Rationale: Diluting the compound in aqueous buffer before the final assay step creates intermediate supersaturated states that will precipitate. Maintaining the compound in 100% DMSO until the final transfer ensures thermodynamic stability.

Step 4: The "Drop-In" Aqueous Transfer

  • Pre-warm the final aqueous assay media to 37°C.

  • Dilute the intermediate DMSO stocks 1:1000 directly into the pre-warmed media while vortexing rapidly (Final DMSO = 0.1%). Mechanistic Rationale: Pre-warming the aqueous media increases the kinetic solubility barrier, preventing the lipophilic compound from nucleating and crystallizing upon initial contact with the water phase.

Workflow Visualization

Workflow N1 Solid Compound Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate N2 Anhydrous DMSO Master Stock (10 mM) N1->N2 Dissolve & Vortex N3 Aliquot & Cryopreservation (-20°C, desiccated) N2->N3 QC & Aliquot N4 Intermediate Serial Dilutions (1000x in 100% DMSO) N3->N4 Thaw (Single-use) N5 Final Assay Media (≤ 0.1% DMSO Final) N4->N5 Rapid Aqueous Transfer N6 In Vitro Bioassay (Cellular or Biochemical) N5->N6 Administer to Plate

Figure 1: Standardized dilution workflow for hydrophobic piperazine derivatives.

Quality Control Metrics

To guarantee assay integrity, monitor the following parameters during execution:

Table 2: Quality Control Metrics for Assay Validation

ParameterTarget ThresholdMechanistic Rationale
Final DMSO Concentration ≤ 0.1% (v/v)Prevents solvent-induced ROS alteration and cytotoxicity[1][2].
Vehicle Control Variance < 5% vs. UntreatedValidates that observed biological effects are strictly compound-driven.
Visual Turbidity Optically ClearCloudiness indicates the compound has precipitated; requires immediate assay rejection.
Freeze-Thaw Cycles 1 (Single-use)Prevents micro-precipitation caused by condensation during thawing.

References

  • Title: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.
  • Source: nih.
  • Source: nih.

Sources

Method

High-throughput screening protocols involving piperazine sulfonamide libraries

Application Note: High-Throughput Screening Protocols for Piperazine Sulfonamide Libraries Introduction & Pharmacological Rationale Piperazine sulfonamides represent a highly privileged scaffold in modern drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Protocols for Piperazine Sulfonamide Libraries

Introduction & Pharmacological Rationale

Piperazine sulfonamides represent a highly privileged scaffold in modern drug discovery. The structural combination of a conformationally restricted piperazine ring with a strong hydrogen-bonding sulfonamide moiety yields exceptional physicochemical properties. This class of compounds has been successfully identified as potent inhibitors across diverse therapeutic targets, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders 1, β-site amyloid precursor protein cleaving enzyme 1 (BACE1) for Alzheimer's disease 2, and phosphoinositide-3-kinase (PI3K) for oncology 3.

Causality in Library Design : The piperazine core provides tunable basicity and structural rigidity, which enhances blood-brain barrier (BBB) penetration and oral bioavailability [[2]](). The sulfonamide group acts as a metabolically stable bioisostere for amides, resisting proteolytic cleavage. Furthermore, modern library designs often incorporate gem-dimethyl substitutions at the C2 position of the piperazine ring. This leverages the Thorpe-Ingold effect to restrict conformational entropy and sterically hinder adjacent carbons, thereby improving metabolic stability against Cytochrome P450-mediated oxidative dealkylation 4.

High-Throughput Screening (HTS) Workflow Logic

To efficiently mine piperazine sulfonamide libraries, a robust, self-validating HTS workflow is required. The workflow transitions from nanoliter acoustic dispensing to primary biochemical screening, followed by orthogonal counter-screening and early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

HTS_Workflow A 1. Library Preparation (Acoustic Dispensing) B 2. Primary HTS (1536-well Assay) A->B 50 nL Transfer C 3. Hit Identification (Z'-factor Validation) B->C Luminescence Read D 4. Counter-Screening (Selectivity Profiling) C->D >50% Inhibition E 5. ADME Profiling (Microsomal Stability) D->E Orthogonal Confirmation

Caption: Sequential High-Throughput Screening (HTS) workflow for piperazine sulfonamide libraries.

Experimental Protocols

Protocol 1: Library Preparation and Acoustic Dispensing Objective: Prepare assay plates with minimal solvent carryover to preserve enzyme integrity. Causality: Traditional tip-based liquid handling can introduce cross-contamination and requires higher DMSO volumes, which can denature target proteins. Acoustic droplet ejection (ADE) uses sound energy to transfer nanoliter volumes, ensuring precision and keeping final DMSO concentrations below 0.1%.

Step-by-Step Methodology:

  • Thaw the piperazine sulfonamide library (10 mM stock in 100% DMSO) to room temperature in a desiccator to prevent moisture absorption.

  • Centrifuge the source plates at 1,000 x g for 1 minute to eliminate bubbles, which disrupt acoustic energy coupling.

  • Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of each compound into a 1536-well solid white assay plate 4.

  • Include self-validating controls on every plate to establish baseline metrics:

    • Positive Control (100% Inhibition): 50 nL of a known reference inhibitor (e.g., 10 µM Staurosporine for kinases).

    • Negative Control (0% Inhibition): 50 nL of 100% DMSO.

Protocol 2: Primary Biochemical Screening (Kinase ADP-Glo™ Assay) Objective: Identify compounds that inhibit target kinase activity (e.g., PI3K). Causality: The ADP-Glo assay measures ADP formed from a kinase reaction. It is a positive-readout assay (High Signal = Active Kinase; Low Signal = Inhibited Kinase). This is critical for piperazine sulfonamides, as some heterocyclic derivatives exhibit auto-fluorescence that would confound standard FRET assays. Luminescence avoids this optical interference 4.

Step-by-Step Methodology:

  • Reaction Assembly : Add 2 µL of Enzyme/Lipid Substrate mix to the 1536-well plate containing the dispensed compounds. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation : Add 2 µL of ATP (at the Km​ concentration for the specific kinase) to initiate the reaction. Centrifuge briefly and incubate for 60 minutes at room temperature.

  • Depletion : Add 4 µL of ADP-Glo™ Reagent. Scientific rationale: This reagent terminates the kinase reaction and actively depletes all remaining unreacted ATP, effectively eliminating background noise. Incubate for 40 minutes.

  • Detection : Add 8 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Readout : Measure luminescence using a multimode microplate reader. Calculate the Z'-factor for each plate to validate assay robustness.

Protocol 3: Early ADME Triaging - Microsomal Stability Assay Objective: Filter out hits with high metabolic clearance. Causality: A known liability of the piperazine sulfonamide class is rapid clearance via hepatic metabolism 1. Screening hits against human liver microsomes (HLMs) early in the pipeline ensures that only metabolically stable compounds advance to lead optimization.

Step-by-Step Methodology:

  • Incubation : Mix 1 µM of the hit compound with Human Liver Microsomes (0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4).

  • Initiation : Add an NADPH regenerating system to initiate Cytochrome P450 activity.

  • Time-Course : Aliquot samples at 0, 5, 15, 30, and 45 minutes, incubating at 37°C.

  • Quench : Terminate the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Rationale: Acetonitrile precipitates the microsomal proteins, stopping metabolism instantly.

  • Analysis : Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the decay of the parent compound and calculate the in vitro half-life ( t1/2​ ).

Quantitative Data Presentation: HTS Acceptance Criteria

To maintain scientific integrity, strict quantitative thresholds must be applied during the triaging of piperazine sulfonamide libraries.

ParameterTarget ThresholdScientific Rationale
Z'-Factor ≥0.6 Ensures a wide dynamic range and low variability between positive and negative controls, validating the assay plate.
Hit Cutoff >50% Inhibition at 1 µMFilters out weak binders early. Ensures the starting chemical matter has sufficient ligand efficiency.
DMSO Tolerance <0.5% final volumePrevents solvent-induced enzyme denaturation or artificial stabilization of the protein target.
Microsomal t1/2​ >30 minutes (Human)Indicates sufficient metabolic stability to achieve meaningful in vivo exposure during subsequent animal efficacy models.

Mechanistic Visualization: Target Inhibition

To illustrate the pharmacological intervention, the following diagram details the competitive inhibition mechanism of piperazine sulfonamides against 11β-HSD1, a major target for this chemical class 1.

MOA Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 + NADPH Cortisone->Enzyme Substrate Binding Cortisol Cortisol (Active) Enzyme->Cortisol Enzymatic Reduction Inhibitor Piperazine Sulfonamide Hit Compound Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of action: Piperazine sulfonamides competitively inhibit 11β-HSD1 enzymatic reduction.

References

  • Title : Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : BACE1 inhibitor drugs for the treatment of Alzheimer's disease Source : Global Health & Medicine URL : [Link]

  • Title : Phosphoinositide-3-kinase inhibitors: evaluation of substituted alcohols as replacements for the piperazine sulfonamide portion of AMG 511 Source : PubMed (NIH) URL :[Link]

Sources

Application

Application Note: Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate as a Strategic Building Block in Medicinal Chemistry

Executive Summary Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a highly versatile, dual-functionalized heterocyclic building block widely utilized in the synthesis of central nervous system (CNS) and metabolic the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a highly versatile, dual-functionalized heterocyclic building block widely utilized in the synthesis of central nervous system (CNS) and metabolic therapeutics. Structurally, it consists of a rigid piperazine core flanked by an ethyl carbamate protecting group at the N1 position and a 2-thienylsulfonyl pharmacophore at the N4 position.

This specific substitution pattern is not accidental; it is a masterclass in orthogonal reactivity. The compound serves as a critical intermediate in the development of 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1) inhibitors and mineralocorticoid receptor (MR) antagonists[1]. This application note details the physicochemical rationale, structural advantages, and validated experimental protocols for utilizing this molecule in advanced organic synthesis.

Physicochemical Profiling & Structural Rationale

In drug development, the choice of protecting groups and functional scaffolds dictates the success of multi-step syntheses. Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate offers two distinct chemical environments:

  • The 2-Thienylsulfonyl Group (The Reactive Pharmacophore): Thiophenesulfonamides are bioisosteres of benzenesulfonamides but offer unique electronic properties. Synthetically, the sulfonyl oxygen atoms act as a powerful Directed Metalation Group (DMG) [2]. They coordinate strongly with organolithium reagents, directing deprotonation exclusively to the sterically accessible and electronically activated C5 position of the thiophene ring.

  • The Ethyl Carbamate (The Unyielding Shield): Unlike the ubiquitous Boc (acid-labile) or Cbz (hydrogenolysis-labile) groups, the ethyl carbamate is exceptionally robust. It is completely inert to strong bases (e.g., n -BuLi, LDA), transition-metal catalysis, and standard acidic/basic hydrolysis. This extreme stability allows chemists to perform harsh functionalizations on the thiophene ring without risking premature deprotection of the piperazine core.

Workflow 1: Regioselective C5-Functionalization via Directed Lithiation

The Causality of the Method

To build complex libraries of 11-β-HSD1 inhibitors, medicinal chemists often need to functionalize the thiophene ring. Using n -butyllithium ( n -BuLi) at cryogenic temperatures (-78 °C) ensures that the lithium cation coordinates with the sulfonamide oxygens, directing the basic butyl anion to abstract the C5 proton[2]. The ethyl carbamate on the opposite side of the molecule remains entirely unaffected, demonstrating perfect chemoselectivity.

G A Ethyl 4-(2-thienylsulfonyl) piperazinecarboxylate B n-BuLi, THF, -78°C (Directed Lithiation) A->B Step 1 C C5-Lithio Intermediate B->C Deprotonation D Electrophile (e.g., DMF) Warm to RT C->D Step 2 E C5-Functionalized Thiophene Derivative D->E Quench

Figure 1: Regioselective C5-lithiation and electrophilic trapping of the thiophene ring.

Experimental Protocol: C5-Formylation

Self-Validating Workflow: The reaction's success is visually indicated by a deep red/orange color upon formation of the lithio-species, which dissipates upon the addition of the electrophile.

  • Preparation: Flame-dry a Schlenk flask under argon. Add Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate (1.0 equiv, 10 mmol) and dissolve in anhydrous Tetrahydrofuran (THF, 50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe over 10 minutes. Maintain the temperature strictly at -78 °C to prevent ring-opening or sulfonamide cleavage. Stir for 45 minutes[2].

  • Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash chromatography to yield the C5-formylated product.

Workflow 2: Orthogonal Deprotection of the Ethyl Carbamate

The Causality of the Method

Once the thiophene ring is functionalized (or if the bare 2-thienylsulfonyl group is desired), the piperazine N1 nitrogen must be unmasked to allow for coupling with various acid chlorides (e.g., cyclopropyl or adamantyl derivatives) to synthesize the final active pharmaceutical ingredients[1]. Because ethyl carbamates are highly sterically hindered and electronically deactivated, standard deprotection methods fail. The protocol requires extreme thermal energy and a high-boiling polar solvent (ethylene glycol) combined with a strong nucleophile (KOH) to drive the nucleophilic attack on the carbonyl carbon, forcing decarboxylation[3].

G A Ethyl 4-(2-thienylsulfonyl) piperazinecarboxylate B KOH, Ethylene Glycol 150°C, 4-12 h A->B Nucleophilic Attack C Decarboxylation (-CO2, -EtOH) B->C Hydrolysis D 1-(2-thienylsulfonyl) piperazine (Free Amine) C->D Workup

Figure 2: Harsh thermal deprotection of the ethyl carbamate to yield the free piperazine.

Experimental Protocol: Carbamate Cleavage

Self-Validating Workflow: The generation of CO2​ gas during the reaction is a physical indicator of successful decarboxylation. The resulting secondary amine will strongly adhere to silica TLC plates (low Rf) and stain positively with Ninhydrin.

  • Reaction Setup: In a heavy-walled round-bottom flask equipped with a reflux condenser, suspend the ethyl carbamate substrate (1.0 equiv, 10 mmol) in Ethylene Glycol (25 mL).

  • Base Addition: Add Potassium Hydroxide (KOH) pellets (10.0 equiv, 100 mmol).

  • Thermal Cleavage: Heat the mixture in an oil bath to 150 °C. Stir vigorously for 4 to 12 hours. Monitor the reaction via LC-MS until the starting material mass is completely consumed[3].

  • Workup: Cool the reaction mixture to room temperature. Dilute with distilled water (100 mL) to solubilize the ethylene glycol and excess KOH. Extract the basic aqueous phase with Dichloromethane ( CH2​Cl2​ , 4×40 mL).

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude 1-(2-thienylsulfonyl)piperazine can typically be used directly in subsequent amidation steps without further purification[1].

Quantitative Data Summary

The following table summarizes the expected yields and reaction parameters for the primary transformations utilizing this building block, allowing chemists to accurately forecast material requirements.

Reaction TypeReagents & ConditionsTarget SiteTypical YieldRef
C5-Formylation n -BuLi (1.1 eq), DMF, THF, -78 °CThiophene C575–85%[2]
C5-Halogenation n -BuLi (1.1 eq), NBS/NCS, THF, -78 °CThiophene C570–80%[2]
Ethyl Carbamate Cleavage KOH (10 eq), Ethylene Glycol, 150 °CPiperazine N165–80%[3]
N1-Amidation (Post-Cleavage) R-COOH, HATU, DIPEA, DMF, RTPiperazine N185–95%[1]

References

  • Amido compounds and their use as pharmaceuticals (US7304081B2). Google Patents.
  • β-Cyclodextrin dimers as potential tumor pretargeting agents . ResearchGate. Available at:[Link]

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a novel chemical entity featuring a confluence of pharmacologically significant moieties. The pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a novel chemical entity featuring a confluence of pharmacologically significant moieties. The piperazine ring is a well-established "privileged scaffold" in modern medicinal chemistry, integral to numerous approved drugs due to its favorable physicochemical properties and ability to be readily functionalized.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and profound effects on the central nervous system by targeting neurotransmitter receptors.[3][4][5][6] Furthermore, the incorporation of a thienyl group, a bioisostere of a phenyl ring, and a sulfonyl moiety, suggests the potential for a unique pharmacological profile, as these groups are present in a wide range of bioactive compounds, including antimicrobial and enzyme-inhibiting agents.[7][8]

Given the absence of published biological data for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, a systematic in vitro evaluation is paramount to elucidate its potential therapeutic applications. This guide provides a comprehensive, tiered approach for the initial characterization and profiling of this compound. The protocols herein are designed to first establish a baseline of its effect on cell health and then to probe for specific activities based on the known pharmacology of its constituent chemical motifs.

Part 1: Foundational Assays - Cytotoxicity and Cell Viability

A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability. This information is crucial for establishing a non-toxic concentration range for subsequent, more specific functional assays. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol 1: General Cytotoxicity Screening using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate in a representative human cancer cell line (e.g., HeLa) and a normal human cell line (e.g., HEK293) to assess general cytotoxicity and preliminary therapeutic index.

Materials:

  • HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa and HEK293 cells.

    • Seed 5,000 cells per well in 100 µL of complete DMEM in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate in complete DMEM. A suggested starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.5%).

    • Carefully remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.

    • Incubate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)% Viability (HeLa)% Viability (HEK293)
100
50
25
12.5
6.25
3.125
1.56
0.78
0.1
Vehicle Control100100

Part 2: Probing for Anticancer Activity

The piperazine scaffold is present in numerous anticancer agents.[6] Therefore, evaluating the antiproliferative and pro-apoptotic potential of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a logical next step.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction

Objective: To determine if the cytotoxic effects observed in the MTT assay are due to the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Materials:

  • Cancer cell line of interest (e.g., one that showed sensitivity in the MTT assay)

  • Appropriate cell culture medium and supplements

  • Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density determined from the MTT assay to be in the exponential growth phase after 72 hours (e.g., 5,000 cells/well).

    • Incubate for 24 hours.

    • Treat the cells with Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a predetermined time point (e.g., 24 or 48 hours).

  • Assay Execution:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Gently mix the contents of the wells by shaking the plate at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Express the results as fold change in caspase activity relative to the vehicle control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Part 3: Screening for Anti-inflammatory Properties

Given the prevalence of piperazine and thienyl derivatives in anti-inflammatory drug discovery, it is prudent to investigate the potential of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate to modulate inflammatory responses.[6][7] A common in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

  • Griess Reagent System (Promega or equivalent)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with non-toxic concentrations of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only.

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve using the provided nitrite standard.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by the compound compared to the LPS-only control.

Part 4: Evaluation of Antimicrobial Activity

The thienyl and sulfonyl groups are found in many antimicrobial agents.[7][10] Therefore, assessing the antibacterial and antifungal properties of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a valuable screening step.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • Sterile 96-well plates

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

Part 5: Visualization of Experimental Workflows

Diagram 1: General In Vitro Screening Cascade

G cluster_0 Initial Characterization cluster_1 Tier 1: Foundational Assays cluster_2 Tier 2: Activity-Based Screening A Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate B MTT Cytotoxicity Assay (e.g., HeLa, HEK293) A->B Determine IC50 C Anticancer Screening (Caspase-Glo Assay) B->C If cytotoxic D Anti-inflammatory Assay (Griess Assay) B->D Test non-toxic concentrations E Antimicrobial Assay (MIC Determination) B->E Test broad concentration range

Caption: A tiered workflow for the in vitro characterization of novel compounds.

Diagram 2: Apoptosis Assay Workflow

G A Seed cancer cells in white-walled 96-well plates B Treat with compound at 0.5x, 1x, 2x IC50 A->B C Incubate for 24-48 hours B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate at RT for 1-2 hours D->E F Measure Luminescence E->F G Analyze Data: Fold change vs. control F->G

Caption: Step-by-step workflow for the Caspase-Glo® 3/7 apoptosis assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate. The results from these assays will offer critical insights into its cytotoxic profile and potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive "hits" in any of these screens will warrant further, more detailed mechanistic studies. For instance, promising anticancer activity could be followed up with cell cycle analysis and western blotting for key apoptotic proteins. Anti-inflammatory activity could be further explored by measuring the expression of various cytokines using ELISA or qPCR. Should the compound exhibit potent and selective activity in any of these areas, it would be a strong candidate for further preclinical development, including in vivo efficacy and safety studies.

References

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Biotechnology and Applied Biochemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. Drug Discovery World (DDW).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology.
  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. BenchChem.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • In Vitro Assays and Models. Selvita. [Link]

  • Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

  • Synthesis of 1‐(2‐substituted ethyl)‐4‐sulfonyl piperazines using a two‐pot or one‐pot strategy. ResearchGate. [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. MDPI. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Eurasian Journal of Science and Engineering.
  • Synthesis and antiallergy activity of N-[2-(dimethylamino)
  • Ethyl 4-(2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate. Chemsrc. [Link]

  • ethyl 4-(2-chloro-4-pyrimidinyl)-1-piperazinecarboxylate. ChemSynthesis. [Link]

  • Improved Synthesis of 4-(2-Substituted ethyl)-2-(4-Methylpiperazino)Quinazolines. ResearchGate. [Link]

  • Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Journal of the Serbian Chemical Society.
  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules. [Link]

  • Synthesis and Antimicrobial Activities of Some New Thieno and Furopyrimidine Deriv

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Application

Application Note: Crystallization Techniques for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate for X-ray Diffraction

Executive Summary The structural elucidation of substituted piperazine sulfonamides is critical in modern drug discovery, particularly for compounds targeting 5-HT receptors and viral proteases. Ethyl 4-(2-thienylsulfony...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted piperazine sulfonamides is critical in modern drug discovery, particularly for compounds targeting 5-HT receptors and viral proteases. Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate (C₁₁H₁₆N₂O₄S₂) represents a highly functionalized scaffold combining a flexible piperazine core with a rigid, electron-rich thiophene ring and a polar sulfonyl group.

Obtaining diffraction-quality single crystals of this compound class is notoriously challenging due to the conformational flexibility of the piperazine ring and the tendency of the sulfonyl group to induce polymorphism or twinning. This application note provides a comprehensive, self-validating framework for the crystallization, handling, and X-ray diffraction (XRD) analysis of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, grounded in established crystallographic principles [1].

Mechanistic Overview & Structural Context

To rationally design a crystallization strategy, one must understand the thermodynamic drivers of the target molecule's solid-state assembly.

Conformational Dynamics

In the solid state, the central piperazine ring of sulfonylpiperazine carboxylates overwhelmingly adopts a highly stable chair conformation [1]. The ethyl carboxylate group at N1 and the 2-thienylsulfonyl group at N4 typically occupy equatorial positions to minimize 1,3-diaxial steric clashes.

Supramolecular Assembly (The "Interaction Pathway")

Unlike primary or secondary amides, this tertiary sulfonamide lacks classical strong hydrogen bond donors (N-H). Therefore, the crystal lattice is not stabilized by conventional N-H···O networks. Instead, the logical relationship of its supramolecular assembly relies entirely on weaker, directional forces [2]:

  • C-H···O Interactions: The oxygen atoms of the sulfonyl and carboxylate groups act as bifurcated acceptors for acidic C-H protons (particularly those adjacent to the sulfonyl group or on the thiophene ring).

  • C-H···π Interactions: The electron-rich π-system of the thiophene ring provides a docking site for aliphatic protons from the ethyl group or the piperazine ring of adjacent molecules [1].

Because these interactions are relatively weak (typically 2.4–2.8 Å for C-H···O), rapid precipitation will outpace the thermodynamic ordering required to form a single crystal, resulting in amorphous powders. Slow kinetics are mandatory.

SupramolecularAssembly Molecule Ethyl 4-(2-thienylsulfonyl) piperazinecarboxylate Sub1 Piperazine Core (Chair Conformation) Molecule->Sub1 Sub2 Thienylsulfonyl Group (Electron-rich / Polar) Molecule->Sub2 Sub3 Ethyl Carboxylate (Flexible / Polar) Molecule->Sub3 Interaction2 C-H···π Stacking Interactions Sub1->Interaction2 Aliphatic Protons Interaction1 Weak C-H···O Hydrogen Bonding Sub2->Interaction1 Sulfonyl Oxygens Sub2->Interaction2 Thiophene π-cloud Sub3->Interaction1 Carbonyl Oxygens Lattice Ordered 3D Crystal Lattice Interaction1->Lattice Thermodynamic Stabilization Interaction2->Lattice Packing Efficiency

Caption: Logical relationship of supramolecular interactions driving the crystal lattice assembly.

Crystallization Strategies

Based on the lack of strong H-bond donors, the compound exhibits high solubility in moderately polar halogenated solvents (dichloromethane, chloroform) and esters (ethyl acetate), but poor solubility in aliphatic hydrocarbons (hexanes, pentane) and water.

We recommend two distinct, self-validating protocols. If Protocol A yields twinned crystals (often identified by overlapping diffraction lattices), Protocol B should be utilized to alter the nucleation kinetics.

Protocol A: Slow Evaporation (Primary Method)

Slow evaporation allows the solution to slowly cross the metastable zone into the nucleation zone.

  • Sample Preparation: Weigh 15.0 mg of highly pure (>99% by HPLC) Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate into a clean 4 mL borosilicate glass vial.

  • Dissolution: Add 2.0 mL of HPLC-grade Ethyl Acetate (EtOAc). Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a new, dust-free 4 mL vial. Causality: Dust particles act as heterogeneous nucleation sites, leading to the rapid growth of multiple microcrystals rather than one macroscopic single crystal.

  • Controlled Evaporation: Seal the vial with Parafilm or a plastic cap. Pierce exactly two small holes using a 21-gauge needle.

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment (20–22 °C) away from direct sunlight.

  • Harvesting: Crystals suitable for XRD (typically 0.1–0.3 mm in dimension) should form within 5 to 14 days. Do not allow the solvent to evaporate completely to dryness, as this degrades crystal quality.

Protocol B: Vapor Diffusion (Anti-Solvent Method)

Vapor diffusion provides superior control over the supersaturation rate, making it ideal for compounds prone to polymorphism [3].

  • Inner Solution: Dissolve 10.0 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. Filter through a 0.22 µm PTFE filter. Leave this vial uncapped .

  • Outer Reservoir: Place the 2 mL inner vial inside a larger 20 mL scintillation vial. Carefully add 3.0 mL of n-pentane (the anti-solvent) to the outer 20 mL vial, ensuring the liquid level remains below the rim of the inner vial.

  • Sealing: Tightly cap the outer 20 mL vial with a Teflon-lined cap.

  • Diffusion Process: The highly volatile n-pentane will slowly diffuse through the vapor phase into the DCM solution, gradually lowering the solvating power of the mixture and inducing controlled nucleation.

  • Incubation: Store completely undisturbed at room temperature for 7–10 days.

VaporDiffusion Setup Vapor Diffusion Setup (Inner: DCM, Outer: Pentane) Vapor Vapor Phase Equilibration Setup->Vapor Diffusion Pentane diffuses into DCM solution Vapor->Diffusion Solubility Gradual decrease in compound solubility Diffusion->Solubility Metastable Metastable Zone (Supersaturation) Solubility->Metastable Crystal Single Crystal Growth Metastable->Crystal Controlled Nucleation

Caption: Experimental workflow and kinetic progression of the vapor diffusion crystallization method.

X-ray Diffraction Data Collection & Analysis

Once single crystals are obtained, proper handling is paramount to preserve the lattice integrity.

Crystal Mounting and Cryoprotection

Remove a single crystal from the mother liquor using a MiTeGen loop. Immediately immerse the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent the rapid evaporation of any trapped solvent molecules, which can cause the crystal lattice to collapse and lose diffraction power [3]. Transfer the loop to the diffractometer goniometer under a cold nitrogen stream (typically 100 K or 150 K) to minimize thermal motion and maximize high-angle diffraction intensity.

Data Collection Parameters

For sulfur-containing compounds (S₂), Mo Kα radiation (λ = 0.71073 Å) is generally preferred to minimize absorption effects, though Cu Kα radiation (λ = 1.54184 Å) can be used if the crystals are exceptionally small, provided empirical absorption corrections (e.g., SADABS) are rigorously applied.

Anticipated Crystallographic Data

Based on structurally validated analogs such as Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate [1] and 4-phenyl-piperazine-1-sulfonamide [4], researchers should anticipate the following quantitative structural parameters:

ParameterAnticipated Value / RangeRationale / Notes
Crystal System Monoclinic or OrthorhombicTypical for non-chiral, sterically bulky piperazine sulfonamides.
Space Group P2₁/c or PbcaCentrosymmetric space groups are heavily favored due to the lack of chiral centers.
Z (Molecules/Unit Cell) 4 or 8Standard packing density for this molecular weight (~304 g/mol ).
Piperazine Puckering (Q) ~0.56 – 0.58 ÅIndicates a near-perfect chair conformation [1].
Dihedral Angle 70° – 85°Angle between the least-squares plane of the piperazine ring and the thiophene ring.
R-factor (R₁) < 0.05 (5%)Target refinement quality for publication-grade data.
Structure Solution and Refinement

Data reduction should be performed using standard software (e.g., SAINT). The structure is best solved using dual-space methods or intrinsic phasing via SHELXT , followed by full-matrix least-squares refinement on F² using SHELXL [4]. All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model.

References

  • Al-Dajani, et al. "Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate." Acta Crystallographica Section E: Structure Reports Online, 2011.[Link]

  • Sigurdsson Research Group. "Small molecule crystallization and structure determination." Nucleic Acids Research, 2011.[Link]

  • Berredjem, M., et al. "Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide." X-ray Structure Analysis Online, Japan Society for Analytical Chemistry, 2009.[Link]

Method

Microwave-assisted synthesis of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Application Note: Microwave-Assisted Synthesis of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate Executive Summary The N-sulfonylation of secondary amines is a critical transformation in the synthesis of bioactive mole...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Executive Summary

The N-sulfonylation of secondary amines is a critical transformation in the synthesis of bioactive molecules. Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate—a molecule featuring the privileged piperazine scaffold linked to a thiophene moiety—is traditionally synthesized via Schotten-Baumann conditions. However, conventional conductive heating methods frequently suffer from competitive sulfonyl chloride hydrolysis, extended reaction times, and poor atom economy. This application note details a highly optimized, solvent-free Microwave-Assisted Synthesis (MAS) protocol that leverages dielectric heating to accelerate nucleophilic attack, delivering the target sulfonamide in >94% yield in under 10 minutes.

Mechanistic Rationale: The Dielectric Advantage

As demonstrated by Lakrout et al.,[1]. The causality behind this efficiency lies in the physical chemistry of the reagents. Both ethyl piperazine-1-carboxylate and 2-thiophenesulfonyl chloride possess significant dipole moments. Under a 2.45 GHz microwave field, these molecular dipoles continuously align and realign, generating intense internal friction and localized volumetric heating.

This targeted energy transfer selectively stabilizes the highly polar transition state during the nucleophilic attack of the piperazine nitrogen onto the electrophilic sulfonyl sulfur. Furthermore, De Luca and Giacomelli established that[2], effectively bypassing the activation energy bottlenecks that plague conventional heating and virtually eliminating competitive hydrolysis.

Visualized Synthetic Workflow

Workflow N1 Reactants Preparation Ethyl piperazine-1-carboxylate + 2-Thiophenesulfonyl chloride N2 Microwave Irradiation Solvent-free or Green Solvent (100°C, 5-10 min, 50-100 W) N1->N2 N3 Mechanistic Transition Rapid Nucleophilic Attack at Sulfonyl Sulfur N2->N3 N4 Workup & Isolation HCl Scavenging & Aqueous Extraction (EtOAc / H2O) N3->N4 N5 Final Product Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate (>95% Yield, High Purity) N4->N5

Figure 1: Microwave-assisted synthetic workflow and mechanistic progression for N-sulfonylation.

Self-Validating Experimental Protocol

To ensure a robust and reproducible workflow, this method utilizes solvent-free conditions with potassium carbonate ( K2​CO3​ ) acting as a heterogeneous acid scavenger.

Reagent Matrix
  • Amine: Ethyl piperazine-1-carboxylate (CAS: 120-43-4, Purity >98%) – 1.0 mmol (158.2 mg)

  • Electrophile: 2-Thiophenesulfonyl chloride (CAS: 16629-19-9, Purity >97%) – 1.05 mmol (191.7 mg)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) – 1.5 mmol (207.3 mg)

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) with an IR temperature sensor; 10 mL heavy-walled borosilicate microwave vial.

Reaction Assembly & Microwave Parameters
  • Reagent Charging: To the 10 mL microwave vial equipped with a magnetic stir bar, sequentially add the ethyl piperazine-1-carboxylate and 2-thiophenesulfonyl chloride.

    • Causality Note: A slight 5% molar excess of the sulfonyl chloride is utilized to proactively compensate for any trace atmospheric moisture in the vial that might cause premature hydrolysis.

  • Base Incorporation: Add the finely powdered anhydrous K2​CO3​ . Ensure the base is well-mixed with the neat reagents to maximize the surface area for HCl scavenging.

  • Vial Sealing: Crimp the vial with a Teflon-lined septum.

    • Quality Control: A perfectly flush crimp is mandatory; a compromised seal will lead to pressure loss, altering the boiling point dynamics and causing inaccurate IR temperature readings.

  • Irradiation Sequence: Program the microwave reactor with the following parameters:

    • Target Temperature: 90 °C

    • Ramp Time: 1 minute (Power capped at 50 W)

    • Hold Time: 5 minutes

    • Stirring: High (800 rpm)

    • Causality Note: Limiting the maximum power to 50 W during the ramp phase prevents temperature overshoot. This is critical because sulfonyl chlorides can decompose exothermically at temperatures exceeding 120 °C.

Isolation & In-Process Control (IPC)
  • Workup: Once the reactor's air jet cools the vial to <30 °C, uncap and suspend the crude solid in 5 mL of Ethyl Acetate (EtOAc) and 5 mL of deionized water. Transfer to a separatory funnel.

  • Extraction: Shake vigorously. The target product partitions into the organic layer, while the KCl and KHCO3​ byproducts dissolve in the aqueous phase.

  • Self-Validating Wash: Wash the organic layer with 0.5 M HCl (3 mL).

    • Causality Note: This acidic wash acts as a chemical filter, protonating any unreacted starting piperazine and dragging it into the aqueous waste, ensuring the organic layer contains only the pure product.

  • Concentration: Wash with brine (3 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a crystalline solid.

  • Analytical Validation: Dissolve 1 mg of the product in 1 mL of Acetonitrile. Analyze via LC-MS (ESI+). The reaction is deemed successful when the extracted ion chromatogram shows an [M+H]+ of m/z 305.06, with >98% UV purity (254 nm) and a complete absence of the starting amine peak.

Comparative Data Analysis

The thermodynamic and operational superiority of the microwave-assisted protocol over conventional conductive heating is summarized below.

ParameterConventional Synthesis (Schotten-Baumann)Microwave-Assisted Synthesis (MAS)
Reaction Time 6.0 Hours5.0 Minutes
Temperature 25 °C (Room Temp)90 °C (Dielectric Heating)
Solvent System Dichloromethane / WaterSolvent-Free (Neat)
Yield (Isolated) 72%94%
Purity (LC-MS) 88% (Requires Column Chromatography)>98% (Directly after extraction)
E-Factor (Waste/Product) > 25.0< 2.0

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4, 16027-16032. URL:[Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. URL:[Link]

Sources

Application

Application Note: Advanced Formulation Strategies for the Delivery of Lipophilic Piperazine Sulfonamides

Introduction & Mechanistic Rationale Piperazine sulfonamides represent a highly privileged scaffold in modern medicinal chemistry, exhibiting potent efficacy as1[1], 2[2], and 3[3]. However, the combination of the rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperazine sulfonamides represent a highly privileged scaffold in modern medicinal chemistry, exhibiting potent efficacy as1[1], 2[2], and 3[3]. However, the combination of the rigid piperazine ring and the highly hydrophobic sulfonamide moiety frequently results in molecules with high lipophilicity (LogP > 4.0) and strong crystal lattice energies. Consequently, these compounds typically fall into4[4], suffering from dissolution rate-limited absorption and poor oral bioavailability.

Causality Check: Why do standard formulations fail for this class? The strong intermolecular hydrogen bonding (often involving the sulfonamide oxygen atoms acting as acceptors) and hydrophobic packing of the aromatic rings create a high energy barrier to aqueous solvation. Effective formulation strategies must therefore either bypass the dissolution step entirely (e.g., lipid-based systems) or disrupt the crystal lattice (e.g., amorphous solid dispersions).

Physicochemical Profiling & Target Metrics

Before selecting a formulation strategy, a rigorous physicochemical profiling workflow is mandatory. This acts as a self-validating system : by measuring both thermodynamic and kinetic solubility, formulators can determine whether the absorption bottleneck is purely solubility-driven or dissolution-rate driven.

Table 1: Representative Physicochemical Properties of Piperazine Sulfonamides

Compound Class / TargetLogPAqueous Sol. (pH 7.4)Melting Point (Tm)BCS ClassPrimary Delivery Challenge
11β-HSD1 Inhibitors [1]3.8 - 4.5< 10 µg/mL140 - 160 °CClass IIPoor aqueous dissolution
Benzhydrylpiperazines [5],[3]4.2 - 5.1< 5 µg/mL136 - 175 °CClass II/IVHigh lipophilicity, low permeability
Antimicrobial Sulfonamides [4],[5]3.5 - 4.810 - 25 µg/mL160 - 180 °CClass IIStrong crystal lattice energy

Formulation Strategy I: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality: For highly lipophilic piperazine sulfonamides (LogP > 4), lipid-based formulations like SMEDDS exploit the compound's inherent lipid solubility. By pre-dissolving the drug in an isotropic mixture of oils, surfactants, and co-surfactants, the formulation spontaneously forms microemulsions (droplet size < 100 nm) upon contact with gastrointestinal fluids. This maintains the drug in a solubilized state, bypassing the solid-to-liquid dissolution phase and enhancing lymphatic transport, which mitigates hepatic first-pass metabolism.

Protocol 1: Preparation and Validation of Piperazine Sulfonamide SMEDDS
  • Excipient Screening: Determine the equilibrium solubility of the piperazine sulfonamide in various lipid vehicles (e.g., Capryol 90, Peceol), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).

    • Self-Validation Step: The drug must exhibit >20 mg/mL solubility in the chosen oil phase to prevent precipitation upon dilution.

  • Ternary Phase Diagram Construction: Map the isotropic microemulsion region by titrating mixtures of oil and surfactant/co-surfactant (Smix) with water at 37°C.

  • Formulation Assembly:

    • Weigh the optimized ratio of Oil:Smix (e.g., 20:80 w/w).

    • Add the piperazine sulfonamide API to achieve the target payload (e.g., 10% w/w).

    • Vortex for 5 minutes and sonicate at 40°C until a clear, single-phase solution is obtained.

  • Robustness Testing (Self-Validation Step): Dilute the SMEDDS 1:100 in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Monitor droplet size via Dynamic Light Scattering (DLS) and assess for drug precipitation over 24 hours. A stable PDI (Polydispersity Index) < 0.3 confirms formulation integrity.

Formulation Strategy II: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion (HME)

Causality: For piperazine sulfonamides with high melting points (Tm > 150°C) where lipid solubility is insufficient, ASDs are preferred. HME mechanically and thermally disrupts the crystalline lattice, molecularly dispersing the API within a polymer matrix (e.g., Copovidone or HPMCAS). The polymer restricts the molecular mobility of the drug, preventing recrystallization and generating a supersaturated state in the gastrointestinal tract.

Protocol 2: HME Processing of Piperazine Sulfonamides
  • Polymer Selection: Conduct film-casting screening to evaluate API-polymer miscibility. Evaluate the Flory-Huggins interaction parameter; negative values indicate favorable interactions (often hydrogen bonding between the sulfonamide NH and polymer carbonyls).

  • Physical Mixing: Blend the piperazine sulfonamide (20-30% w/w) with the selected polymer and a plasticizer (e.g., 5% PEG 4000 to lower the Tg and processing temperature).

  • Extrusion:

    • Configure a co-rotating twin-screw extruder.

    • Set the temperature profile: Feed zone (room temp) → Mixing zones (Tg of polymer + 20°C) → Die (Tm of API - 10°C, relying on shear forces for final dissolution).

    • Feed the blend at a constant rate (e.g., 0.5 kg/hr ) with a screw speed of 100 rpm.

  • Downstream Processing & Validation (Self-Validation Step): Mill the extrudate and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of Bragg peaks in PXRD and a single glass transition temperature (Tg) in DSC confirms a successfully molecularly dispersed amorphous system.

Strategic Workflow for Formulation Selection

To systematize the development process, the following decision-making architecture is employed based on the physicochemical properties of the piperazine sulfonamide API.

FormulationWorkflow Start Piperazine Sulfonamide API Characterization CheckLogP LogP Assessment Start->CheckLogP HighLogP LogP > 4.0 High Lipid Solubility? CheckLogP->HighLogP Lipophilic LowLogP LogP < 4.0 High Tm (>150°C)? CheckLogP->LowLogP Moderately Lipophilic SMEDDS Lipid-Based Formulation (SMEDDS / SEDDS) HighLogP->SMEDDS Yes (>20mg/mL in lipid) ASD Amorphous Solid Dispersion (HME or Spray Drying) HighLogP->ASD No (Poor lipid solubility) LowLogP->ASD Yes (High Lattice Energy) Nanosuspension Nanosuspension (Media Milling) LowLogP->Nanosuspension No (Low Tm) Evaluate In Vitro Dissolution & Supersaturation Assessment SMEDDS->Evaluate ASD->Evaluate Nanosuspension->Evaluate

Workflow for selecting piperazine sulfonamide formulation strategies based on API properties.

Advanced Considerations: Metabolic Shielding & Permeability

Beyond solubility, the basicity of the piperazine nitrogen can impede membrane permeability due to ionization at physiological pH. Furthermore,6[6].

Causality: Formulators and medicinal chemists often collaborate to introduce steric hindrance (e.g., gem-dimethyl groups on the piperazine ring) or utilize strongly electron-withdrawing sulfonamide groups to reduce the pKa of the distal nitrogen. This electronic modulation improves the fraction of unionized drug in the intestine, synergizing with the formulation strategy to maximize oral bioavailability[6].

References

  • Xiang, J., et al. "Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model." Journal of Medicinal Chemistry - ACS Publications.1

  • MDPI. "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives." MDPI. 2

  • Semantic Scholar. "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." Semantic Scholar. 3

  • Taylor & Francis. "Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives." Taylor & Francis. 7

  • ResearchGate. "Synthesis and antimicrobial activity of 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazine-1-yl)-N-substituted acetamide derivatives." ResearchGate. 4

  • Benchchem. "2,2-Dimethyl-1-(methylsulfonyl)piperazine." Benchchem. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sulfonamide Linkage Degradation Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected sulfonamide cleavage during late-stage drug functionalization, solid-phase peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected sulfonamide cleavage during late-stage drug functionalization, solid-phase peptide synthesis (SPPS), or environmental stress assays.

While the sulfonamide ( R−SO2​−NH−R′ ) is traditionally taught as one of the most robust linkages in organic chemistry—often utilized specifically for its stability—its integrity is highly contextual. Under specific structural and environmental conditions, the S-N bond becomes surprisingly labile. This guide provides a mechanistic deep-dive, self-validating protocols, and actionable troubleshooting steps to help you mitigate (or intentionally utilize) sulfonamide degradation.

Diagnostic Workflow

When you observe unexpected mass loss or fragmentation during an acidic step, use the following workflow to isolate the root cause.

Workflow Start Unexpected Mass Loss During Acidic Step CheckStruct Analyze Substrate Structure: Is it N-aryl or N-acyl? Start->CheckStruct PathYes High Acid Lability (e.g., N-aryl) CheckStruct->PathYes Yes PathNo Low Acid Lability (e.g., Dialkyl) CheckStruct->PathNo No ActionYes Switch to milder acid (e.g., dilute AcOH) or use scavengers PathYes->ActionYes ActionNo Investigate other labile moieties or extreme conditions (e.g., TfOH) PathNo->ActionNo Validate LC-MS/MS Validation: Monitor for sulfonic acid and free amine ActionYes->Validate ActionNo->Validate

Diagnostic workflow for troubleshooting sulfonamide cleavage under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why did my sulfonamide linkage cleave during a routine Boc-deprotection (e.g., 50% TFA/DCM)? A1: The stability of a sulfonamide is dictated by its substituents. While primary and secondary dialkyl sulfonamides are virtually immune to trifluoroacetic acid (TFA), N-aryl and N-acyl sulfonamides are not. Electron-withdrawing groups on the nitrogen, or electron-rich aryl groups, predispose the S-N bond to cleavage. In fact, strong acids like trifluoromethanesulfonic acid (TfOH) are deliberately employed for the 1[1]. If you are working with an N-aryl sulfonamide, prolonged exposure to TFA will lead to measurable degradation.

Q2: What is the exact chemical mechanism driving this degradation? A2: The degradation is driven by N-protonation. Under highly acidic conditions, the sulfonamide nitrogen becomes protonated, transforming the amine into an excellent leaving group. Because the protonated amine is less reactive toward nucleophiles, the adjacent electrophilic sulfur atom becomes the primary site for nucleophilic attack by residual water or the conjugate base (e.g., trifluoroacetate), resulting in S-N bond scission and the release of 2[2].

Mechanism Sulfonamide Sulfonamide (R-SO2-NH-R') Protonation N-Protonation (Strong Acid) Sulfonamide->Protonation Intermediate Protonated Intermediate [R-SO2-NH2-R']+ Protonation->Intermediate Attack Nucleophilic Attack (H2O / Solvent) Intermediate->Attack Products Cleavage Products: Sulfonic Acid + Amine Attack->Products S-N Bond Cleavage

Mechanistic pathway of acid-catalyzed S-N bond cleavage in sulfonamides.

Q3: Does environmental pH affect sulfonamide stability in aqueous assays? A3: Absolutely. While sulfonamides are highly stable at neutral pH (pH 7.0), prolonged exposure to acidic aqueous environments (e.g., pH 2.0) leads to significant hydrolytic degradation. Studies have shown that 3[3]. Furthermore, 4 in complex biological matrices like manure, proving the inherent lability of the S-N bond under proton-rich conditions[4].

Quantitative Stability Profiles

To assist in your experimental design, the table below summarizes the expected degradation profiles of various sulfonamide classes under common acidic conditions.

Sulfonamide ClassAcidic ConditionTempTimeDegradation (%)Primary Mechanism
Dialkyl Sulfonamide 50% TFA / DCM25°C24h< 1%Highly stable
N-Aryl Sulfonamide 50% TFA / DCM25°C24h5 - 15%Slow S-N Cleavage
N-Aryl Sulfonamide TfOH (1.5 eq) / DCM25°C1h> 95%Chemoselective Cleavage
Sulfamethazine pH 2.0 (Aqueous)25°C72h~ 85%Hydrolytic Degradation
N-Acyl Sulfonamide 1M HCl (Aqueous)60°C12h> 80%Accelerated Hydrolysis

Experimental Methodology: Self-Validating Acid Stability Assay

If you suspect your acidic workup or deprotection step is destroying your compound, do not simply run the reaction and check for the product. You must use a self-validating system to separate true chemical instability from analytical errors or matrix effects.

Step 1: Preparation of the Bipartite Test Matrix

  • Action: Spike your experimental sulfonamide sample with 10 mol% of an internal acid-stable control (e.g., N,N -dimethyl-p-toluenesulfonamide) and an acid-labile control (e.g., N -(p-methoxyphenyl)benzenesulfonamide).

  • Causality: This creates a self-validating environment. The stable control ensures your LC-MS method can accurately detect intact sulfonamides without in-source fragmentation. The labile control verifies that the acidic conditions were genuinely achieved and not inadvertently buffered by basic impurities (e.g., residual DIPEA) in your sample.

Step 2: Controlled Acidic Stress Application

  • Action: Dissolve the matrix in anhydrous dichloromethane (DCM). Dropwise, add the acid of choice (e.g., 50% TFA or 1.5 eq TfOH) at 0°C, then allow the mixture to warm to room temperature.

  • Causality: Strict temperature control is critical. Exothermic addition can provide the localized activation energy required to cleave otherwise stable aliphatic sulfonamides, leading to false-positive degradation results.

Step 3: Cryogenic Quenching and Neutralization

  • Action: Quench the reaction by pouring it into a rapidly stirring, ice-cold saturated aqueous NaHCO3​ solution.

  • Causality: Direct concentration of TFA or TfOH under vacuum removes the solvent first, effectively concentrating the acid and artificially driving hydrolysis during the workup. Cryogenic basic quenching locks the reaction state exactly at your intended time point.

Step 4: Orthogonal LC-MS/MS Analysis

  • Action: Extract and analyze the organic layer. Monitor for the parent masses, the free amine fragment, and the sulfonic acid fragment.

  • Causality: Relying solely on the disappearance of the parent mass is a critical error (it could simply be due to precipitation or an unrelated side-reaction). Detecting the stoichiometric appearance of both the sulfonic acid and the amine definitively confirms S-N bond hydrolysis.

References

  • Javorskis, T., & Orentas, E. (2017). "Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications." The Journal of Organic Chemistry, ACS Publications. 1

  • Baran, W., et al. (2022). "Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions." PMC / MDPI. 3

  • Kim, J., et al. (2014). "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." PMC / NIH. 2

  • Ma, J., et al. (2020). "Acidic conditions enhance the removal of sulfonamide antibiotics and antibiotic resistance determinants in swine manure." PubMed / Environmental Pollution. 4

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Piperazine Sulfonation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental thermodynamic and kinetic challenges of piperazine sulfonation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental thermodynamic and kinetic challenges of piperazine sulfonation. Piperazine is a symmetric diamine, making chemoselective mono-sulfonation notoriously difficult. This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to help you eliminate bis-sulfonation and reagent degradation.

Mechanistic Pathway & The Selectivity Challenge

The primary side reaction in piperazine sulfonation is bis-sulfonation . When the first nitrogen reacts with a sulfonyl chloride, the resulting sulfonamide group exerts an electron-withdrawing inductive effect. However, across the two-carbon ethylene bridge, this deactivation is insufficient to completely halt the nucleophilicity of the second secondary amine[1]. Consequently, the rate of the second sulfonation is competitive with the first, leading to a statistical mixture of products.

Pathway Pip Piperazine (Symmetric Diamine) Mono Mono-sulfonated Piperazine (Desired Product) Pip->Mono + RSO2Cl (k1) Protonated Piperazin-1-ium Cation (Mono-protonated) Pip->Protonated + 1 eq H+ RSO2Cl Sulfonyl Chloride (Electrophile) Bis Bis-sulfonated Piperazine (Undesired Byproduct) Mono->Bis + RSO2Cl (k2) Protonated->Mono + RSO2Cl (Selective)

Reaction pathways highlighting the chemoselective advantage of mono-protonation.

Troubleshooting Guide & FAQs

Q1: I am using a 1:1 stoichiometric ratio of piperazine to sulfonyl chloride, but I keep isolating ~30% bis-sulfonated byproduct. How can I suppress this? A: A 1:1 ratio will inevitably fail due to the competitive nucleophilicity of the mono-sulfonated intermediate. To suppress bis-sulfonation, you must artificially deactivate one nitrogen[1]. The most atom-economical method is in situ mono-protonation. By forming the piperazin-1-ium cation, the protonated nitrogen becomes entirely non-nucleophilic, directing the sulfonyl chloride exclusively to the free nitrogen[2][3]. Alternatively, you can use a large excess of piperazine (5-10 equivalents) to statistically favor mono-sulfonation, though this requires recovering the unreacted starting material[4].

Q2: My sulfonyl chloride seems to be degrading before it can react with the piperazine. What is causing this? A: Sulfonyl chlorides are highly sensitive to hydrolysis, rapidly reacting with moisture to form the corresponding unreactive sulfonic acid[5]. If you are using aqueous biphasic conditions, the pH might be too high, or the addition rate too slow. For homogeneous reactions, ensure your organic solvent (e.g., DCM or THF) is strictly anhydrous. Furthermore, use a sterically hindered base like Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA); hindered bases minimize unwanted nucleophilic attack on the sulfonyl chloride, which can lead to degradation[6]. Always add the sulfonyl chloride dropwise at 0 °C to control the initial exothermicity[6].

Q3: When should I choose a protecting group strategy (like Boc) over the direct mono-protonation approach? A: The multi-step protection strategy (e.g., mono-Boc protection) is recommended when your sulfonyl chloride is exceptionally precious, highly prone to side reactions, or when absolute purity of the mono-sulfonated product is required without rigorous chromatography[1]. The mono-protonation strategy is superior for scale-up, flow chemistry, and general library synthesis because it avoids atom-inefficient protection/deprotection cycles[3].

Quantitative Strategy Comparison

To aid in selecting the correct experimental approach, the following table summarizes the performance metrics of the three primary strategies used to minimize side reactions.

StrategySelectivity (Mono:Bis)Atom EconomyScalabilityPrimary Use Case
1:1 Stoichiometry Poor (~40:30)HighHighNever recommended
Excess Piperazine (5-10 eq) Good (>90:5)LowModerateCheap, abundant sulfonyl chlorides[4]
In Situ Mono-protonation Excellent (>95:2)HighExcellentScale-up / Green chemistry[3]
Mono-Boc Protection Perfect (100:0)LowLow-ModeratePrecious electrophiles / Drug discovery[1]

Protocol Selection Workflow

Workflow Start Select Sulfonation Strategy Q1 Is the Sulfonyl Chloride Precious/Expensive? Start->Q1 ExcessPip Protocol: Excess Piperazine (>5 equivalents) Q1->ExcessPip No Q2 Is Atom Economy a Priority? Q1->Q2 Yes MonoProtonation Protocol: In Situ Mono-protonation (Piperazine·HCl) Q2->MonoProtonation Yes BocProtect Protocol: Mono-Boc Protection (Multi-step) Q2->BocProtect No (Max Purity)

Decision matrix for selecting the optimal piperazine mono-sulfonation protocol.

Validated Experimental Protocols

Protocol A: Direct Mono-sulfonation via In Situ Mono-protonation

Causality & Self-Validation: This protocol uses exactly 0.5 equivalents of piperazine free base and 0.5 equivalents of piperazine dihydrochloride. This mathematically guarantees exactly 1.0 equivalent of protons per total piperazine molecule, locking half the nitrogen sites and inherently validating the stoichiometry without complex titration[1][3].

  • Preparation of Piperazin-1-ium Cation: In a round-bottom flask, dissolve piperazine (0.5 eq) and piperazine dihydrochloride (0.5 eq) in a 1:1 mixture of methanol and water (approx. 10 mL per gram of amine)[1][3].

  • Equilibration: Stir the mixture at room temperature for 30 minutes to ensure complete equilibration to the mono-salt (piperazine monohydrochloride)[1].

  • Electrophile Addition: Cool the reaction vessel to 0 °C. Dissolve the target sulfonyl chloride (1.0 eq) in a miscible anhydrous solvent (e.g., THF) and add it dropwise to the aqueous mixture over 1 hour to control exothermicity[6].

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the consumption of the sulfonyl chloride via LC-MS.

  • Workup: Concentrate the mixture in vacuo to remove the organic solvent. Basify the remaining aqueous layer to pH 10-11 using 1M NaOH to deprotonate the unreacted secondary amine.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure mono-sulfonated product.

Protocol B: The Protection-Deprotection Route (Mono-Boc)

Causality & Self-Validation: By utilizing a slow addition of Boc₂O into a large excess of piperazine, the reaction statistically validates mono-protection. The subsequent aqueous workup cleanly separates the organic-soluble Boc-piperazine from the water-soluble free piperazine[1].

  • Mono-Boc Protection: Dissolve piperazine (2.0 eq) in anhydrous dichloromethane (DCM). Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM over 3 hours at room temperature. Stir for 20 hours[1].

  • Intermediate Purification: Wash the organic layer with water (3x) to remove unreacted piperazine. Dry and concentrate to isolate 1-Boc-piperazine[1].

  • Sulfonation: Dissolve 1-Boc-piperazine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM. Cool to 0 °C[1][6]. Add the sulfonyl chloride (1.0 eq) dropwise. Allow to warm to room temperature and stir until completion (monitor by TLC).

  • Deprotection: Cool the mixture to 0 °C and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until deprotection is complete[1].

  • Neutralization & Extraction: Evaporate the solvent and excess TFA. Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate to yield the final mono-sulfonated piperazine[1].

References

  • Source: researchgate.
  • Source: benchchem.
  • Source: benchchem.
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave)
  • Source: benchchem.

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of thienylsulfonyl piperazines

Welcome to the Troubleshooting Guide for HPLC Analysis of Thienylsulfonyl Piperazines and Related Basic Compounds. As a Senior Application Scientist, I've designed this technical support center to move beyond simple chec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting Guide for HPLC Analysis of Thienylsulfonyl Piperazines and Related Basic Compounds.

As a Senior Application Scientist, I've designed this technical support center to move beyond simple checklists. This guide provides in-depth, mechanism-based solutions to a common and frustrating challenge in pharmaceutical analysis: chromatographic peak tailing, specifically for basic compounds like thienylsulfonyl piperazines. The structure is designed to help you logically diagnose the root cause of the issue and implement a robust, scientifically-sound solution.

Part 1: Frequently Asked Questions (FAQs) - Your First Diagnostic Step

This section addresses the most common initial questions, helping you quickly narrow down the potential causes of peak tailing.

Q1: What is peak tailing, and why is it a significant problem for my thienylsulfonyl piperazine analysis?

A1: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] Ideally, a peak should be a symmetrical Gaussian shape. We quantify this using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value near 1.0 is ideal, while values greater than 1.2 indicate a problem that needs addressing.[2]

For drug development and quality control, peak tailing is a critical issue because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks of impurities or degradants, making accurate separation impossible.

  • Compromises Quantification: It complicates peak integration, leading to inaccurate and imprecise measurements of the active pharmaceutical ingredient (API).[3]

  • Indicates Underlying Method Issues: Tailing is a symptom of undesirable secondary interactions between your analyte and the stationary phase or system, suggesting the method is not robust.[2]

Q2: What are the most common causes of peak tailing when analyzing basic compounds like thienylsulfonyl piperazines?

A2: The primary cause is unwanted secondary interactions between the analyte and the stationary phase. For basic compounds, which are protonated (positively charged) at neutral or acidic pH, the main culprits are:

  • Silanol Interactions: This is the most prevalent cause. Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above 3, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites.[2][4] Your positively charged piperazine analyte can then interact with these sites via a strong ion-exchange mechanism, which is a different and slower retention mechanism than the intended hydrophobic one, resulting in significant tailing.[5][6]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica backbone of the column packing or from stainless-steel components of the HPLC system (frits, tubing) can act as Lewis acids.[4][7] The nitrogen and sulfur atoms in thienylsulfonyl piperazines can act as electron donors, leading to chelation with these metals. This strong interaction also causes severe peak tailing.[8][9]

  • Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to a characteristic "right triangle" peak shape.[10]

Q3: I only see tailing for my piperazine analyte, while my neutral or acidic compounds look fine. Why is that?

A3: This is a classic sign that the issue is chemical, not mechanical (like a column void or blocked frit, which would affect all peaks).[10] The problem stems from the basic nature of the piperazine moiety. Neutral compounds do not carry a charge and are unaffected by ionic silanol interactions. Acidic compounds are negatively charged and are repelled by the anionic silanol groups. Your basic analyte, however, is positively charged and strongly attracted to these sites, leading to the selective peak tailing you observe.[4]

Q4: Could my HPLC system itself be the source of the tailing?

A4: Absolutely. While the column is the most common source, the system can contribute in two main ways:

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing, or poorly made connections, can cause all peaks to broaden and tail due to dispersion.[11][12] However, this typically affects all peaks, not just one.

  • Metal Contamination: More critically for basic analytes, the stainless steel components (tubing, pump heads, injector rotor seals) can corrode over time, leaching metal ions (Fe²⁺, Ni²⁺) into the mobile phase.[7] These ions can accumulate on the column or interact directly with your analyte, causing tailing.[8][13] This is especially true if using mobile phases that can corrode steel, like those with high concentrations of anhydrous methanol.[8][9]

Part 2: In-Depth Troubleshooting Guides & Protocols

Once you have a probable cause from the FAQs, use these detailed guides to systematically resolve the issue.

Guide 1: Mitigating Secondary Silanol Interactions

This is the most critical area to address for basic compounds. The goal is to minimize the ionic interaction between the protonated piperazine and deprotonated silanols.

The diagram below illustrates the undesirable ion-exchange interaction responsible for peak tailing of basic analytes.

G cluster_0 Silica Stationary Phase (pH > 3) cluster_1 Mobile Phase StationaryPhase Silica Backbone C18 Chain Ionized Silanol (Si-O⁻) Analyte Thienylsulfonyl Piperazine (Analyte) Protonated (R₃NH⁺) Analyte:s->StationaryPhase:w Primary Retention (Hydrophobic) Analyte:e->StationaryPhase:w Secondary Retention (Ion-Exchange) CAUSES TAILING

Caption: Undesirable secondary retention causing peak tailing.

Controlling the ionization state of the analyte and silanols is your most powerful tool.[14] The rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[14]

Option A: Low pH Mobile Phase (pH 2.5 - 3.0)

  • Mechanism: At low pH, the high concentration of protons (H⁺) in the mobile phase effectively neutralizes the vast majority of silanol groups (Si-O⁻ → Si-OH).[4][15] This eliminates the primary sites for ionic interaction. Your basic analyte will be fully and consistently protonated (R₃NH⁺), behaving predictably.

  • Step-by-Step Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add a buffer with a pKa in the desired range (e.g., phosphate or formate). A concentration of 10-20 mM is typically sufficient.[10][15]

    • Adjust the pH of the aqueous component to 2.5 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer). Crucially, always measure and adjust pH before adding the organic modifier. [16]

    • Filter the buffer and mix with the organic solvent (e.g., acetonitrile, methanol).

    • Equilibrate the column thoroughly with the new mobile phase before injecting.

Option B: High pH Mobile Phase (pH > 8)

  • Mechanism: At high pH, the basic piperazine analyte is deprotonated and becomes a neutral species. A neutral molecule will not engage in ion-exchange with the (now fully ionized) silanol groups, leading to excellent peak shape.[2]

  • Critical Prerequisite: This approach requires a specialized HPLC column designed for high pH stability (e.g., hybrid silica or polymer-based columns).[17][18] Standard silica columns will rapidly dissolve at pH > 8, destroying the column. [14]

  • Step-by-Step Protocol:

    • Confirm your column is rated for high pH use by the manufacturer.

    • Prepare the aqueous portion of your mobile phase.

    • Use a buffer effective at high pH, such as ammonium bicarbonate or ammonium hydroxide.

    • Adjust the pH of the aqueous component to the desired value (e.g., pH 9 or 10).

    • Filter, mix with organic solvent, and equilibrate the column as described above.

If adjusting pH alone is insufficient, additives can mask the remaining active silanols.

  • Mechanism: Additives are typically basic compounds that act as "competing bases." They have a strong affinity for the ionized silanol sites and effectively block them, preventing your analyte from interacting there.[15][19]

  • Step-by-Step Protocol:

    • Select an appropriate additive. Triethylamine (TEA) is a classic choice.[20][21]

    • Add a small concentration of the additive to your mobile phase. A typical starting concentration for TEA is 0.1% (v/v) or around 5-10 mM.[15]

    • Re-adjust the mobile phase pH after adding the amine, as it will increase the pH.

    • Equilibrate the column extensively. It can take many column volumes to fully saturate the active sites with the additive.

  • Caution: While effective, additives like TEA can shorten column lifetime by accelerating silica hydrolysis.[15] They are also less common with modern, high-purity columns which have fewer active silanols to begin with.[22]

AdditiveTypical ConcentrationMechanism of ActionPros & Cons
Triethylamine (TEA) 0.1 - 0.5% (v/v)Competing base; blocks active silanol sites.[19]Pro: Very effective for older, Type A silica columns.[15] Con: Can shorten column life, "smelly," may cause baseline issues.[15][21]
Formic Acid 0.1% (v/v)Acts as a buffer at low pH and can provide some ion-pairing effects.Pro: Volatile and MS-friendly. Good for low pH methods. Con: Less effective as a direct silanol blocker compared to TEA.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Strong ion-pairing agent that pairs with the protonated analyte, masking its charge.Pro: Very effective at improving peak shape. Con: Strong ion-suppressor in MS; can be difficult to remove from the column.
Guide 2: Column Selection and Management

Your choice of column is fundamental to preventing peak tailing.

  • Use High-Purity, End-Capped Columns: Modern columns are typically based on high-purity "Type B" silica, which has significantly lower metal contamination and more homogenous silanol activity than older "Type A" silica.[5][15] Ensure your column is "end-capped," a process where bulky chemical groups are bonded to many of the residual silanols, physically blocking them from interacting with analytes.[5][11]

  • Consider Alternative Chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain.[17] This polar group helps to shield the analyte from residual silanols on the silica surface, improving peak shape for bases.[11]

    • Phenyl Phases: The electron-rich phenyl ring can offer alternative selectivity for aromatic compounds like your thienylsulfonyl piperazine, potentially reducing silanol interactions through different retention mechanisms.

Guide 3: Addressing Metal Contamination

If you suspect metal chelation is the problem (e.g., tailing persists even with optimal pH and a good column), you must decontaminate or "passivate" your system.

This procedure uses a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to strip metal ions from the system's wetted surfaces.[23]

  • IMPORTANT: Remove the HPLC column from the system and replace it with a union. Never flush the column with EDTA. [23]

  • Prepare Passivation Solvents:

    • Solvent A: 0.1 M EDTA solution in HPLC-grade water. Adjust pH to ~8.0.

    • Solvent B: HPLC-grade water.

    • Solvent C: HPLC-grade Isopropanol or Methanol.

  • System Flush Sequence:

    • Flush the entire system (all pump lines, injector, and flow path) with Solvent B for 20 minutes to remove any buffered mobile phase.

    • Flush the system with Solvent A (EDTA solution) for at least 60 minutes at a low flow rate (e.g., 0.5 mL/min).

    • Flush with Solvent B again for 30 minutes to remove all traces of EDTA.

    • Flush with Solvent C for 20 minutes to remove the water.

  • Re-equilibration: Re-install your column and thoroughly equilibrate with your mobile phase before resuming analysis. This process often restores peak shape dramatically if metal contamination was the root cause.[23]

Part 3: Systematic Troubleshooting Workflow

When faced with peak tailing, a logical, step-by-step approach is more effective than random changes. Use this workflow to guide your efforts.

Caption: A logical workflow for diagnosing and resolving peak tailing.

References
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Nageswara Rao, R., & Nagaraju, V. (2003). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of AOAC International. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Wouters, B., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A. [Link]

  • Nawrocki, J., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography -- Modern TLC. [Link]

  • Wouters, B., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A. [Link]

  • Bell, D. S. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. Spectroscopy Online. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • ResearchGate. Reduction of silanophilic interactions in liquid chromatography with the use of ionic liquids. [Link]

  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today Blog. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • SilcoTek. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. [Link]

  • Microsolv Technology Corporation. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. [Link]

  • ResearchGate. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • LCGC International. HPLC Column Selection. [Link]

  • The LCGC Blog. (2022). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Scribd. Why Is PH Important For HPLC Buffers. [Link]

  • Technology Networks. (2025). Overcoming Metal Interference in HPLC. [Link]

  • Dimer. Ion pairing reagents. [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Chromasir. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • SCION Instruments. (2025). HPLC Column Selection Guide. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • NTU Journal of Pure Sciences. (2024). A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Cytiva. (2022). HPLC Pain Points. [Link]

  • LCGC International. (2025). Solving Key Challenges in (Bio)pharmaceutical Analyses. [Link]

Sources

Optimization

Application Support Center: Optimization of Work-Up Procedures for Sulfonamide Synthesis

Welcome to the Technical Support Center. As a cornerstone of medicinal chemistry and drug development, sulfonamide synthesis is routinely performed across the industry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a cornerstone of medicinal chemistry and drug development, sulfonamide synthesis is routinely performed across the industry. However, the isolation of these compounds often presents significant bottlenecks—ranging from stubborn emulsions during liquid-liquid extraction to the tedious removal of unreacted sulfonyl chlorides.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your work-up protocols. By understanding the physical chemistry of your intermediates, you can design self-validating purification systems that ensure high purity and yield without an over-reliance on column chromatography.

Part 1: Troubleshooting Guides & FAQs

Q1: I am losing product during the basic aqueous wash of my crude reaction mixture. What is causing this, and how can I prevent it? A: This is a classic issue caused by a misunderstanding of the product's pKa. If you synthesized a primary sulfonamide (derived from a primary amine), the resulting sulfonamide possesses a highly acidic N-H proton with a pKa typically between 9 and 11. Washing the organic layer with a strong base (e.g., 1M NaOH) deprotonates this nitrogen, forming a water-soluble sodium salt and pulling your product directly into the aqueous waste [[1]]().

  • The Fix: For primary sulfonamides, avoid strong basic washes. Instead, use a mild bicarbonate wash (sat. NaHCO₃, pH ~8), which is basic enough to neutralize residual acid but not strong enough to deprotonate the sulfonamide. For secondary sulfonamides (derived from secondary amines), no acidic proton exists, making standard 1M NaOH washes perfectly safe and highly effective for removing sulfonic acid byproducts [[1]]().

Q2: My Schotten-Baumann reaction forms a persistent emulsion during phase separation. How can I resolve this efficiently? A: Schotten-Baumann conditions utilize a biphasic system (e.g., DCM and aqueous NaOH) to scavenge HCl generated during the reaction 2. Emulsions here are typically stabilized by amphiphilic unreacted starting materials or the formation of fine salt precipitates (like amine hydrochlorides) at the aqueous-organic interface.

  • The Fix: First, ensure the aqueous phase is highly ionic by adding brine (saturated NaCl); this increases the density and ionic strength of the aqueous layer, driving the organic product into the organic phase via the "salting out" effect. If the emulsion persists, consider switching the organic solvent from DCM to 2-Methyltetrahydrofuran (2-MeTHF), which offers excellent phase separation, lower water miscibility, and is environmentally preferable 3.

Q3: Unreacted sulfonyl chloride is co-eluting with my product. Hydrolysis during work-up is too slow. How can I remove it without column chromatography? A: Sulfonyl chlorides are notoriously resistant to rapid hydrolysis during standard aqueous work-ups, often surviving to contaminate the isolated product. Because excess reagent is often used to drive the reaction to completion, this is a frequent impurity [[1]]().

  • The Fix: Implement a polymer-supported quench (PSQ) strategy [[4]](). Adding a scavenging resin, such as a polymer-bound amine (e.g., SiliaBond Amine), directly to the crude organic mixture selectively reacts with the electrophilic sulfonyl chloride [[5]](). The resulting resin-bound sulfonamide is macroscopic and can be removed via simple vacuum filtration, leaving the pure product in the filtrate.

Q4: How can I optimize the stoichiometry in Schotten-Baumann continuous processes to minimize downstream purification? A: In continuous Schotten-Baumann syntheses, the competing reaction is the hydrolysis of the sulfonyl chloride by the aqueous base. To drive the reaction to completion, a slight excess of sulfonyl chloride is typically required in batch mode. However, in a continuous flow setup, precise control of mixing and residence time minimizes this hydrolysis. By optimizing the flow rates, you can operate at near equimolar ratios, drastically reducing the amount of unreacted sulfonyl chloride that needs to be washed out during the continuous phase separation 6.

Part 2: Quantitative Data & Reagent Selection

Table 1: Work-up Solvent Selection for Sulfonamide Extractions

Selecting the right organic solvent dictates the speed of phase separation and the risk of emulsion formation.

SolventDensity (g/mL)Emulsion RiskPhase Separation SpeedApplication Notes
Dichloromethane (DCM) 1.33HighModerateBottom layer. Excellent solubility for sulfonamides, but highly prone to emulsions in basic conditions.
Ethyl Acetate (EtOAc) 0.90ModerateFastTop layer. Good general extraction solvent, less toxic than DCM.
2-Methyltetrahydrofuran 0.86LowVery FastTop layer. Eco-friendly alternative, excellent phase separation due to low water miscibility.
Toluene 0.87LowFastTop layer. Excellent for phase separation, but poor solubility for highly polar sulfonamides.
Table 2: Polymer-Supported Scavengers for Sulfonamide Work-Up

When aqueous work-up fails to remove specific impurities, solid-phase scavengers offer a filtration-based purification route 4.

Resin TypeTarget ImpurityMechanism of ActionTypical LoadingReaction Time
Polymer-bound Amine Unreacted Sulfonyl ChlorideCovalent binding via rapid sulfonylation2-4 mmol/g1-2 hours at RT
Polymer-bound Isocyanate Unreacted Primary/Secondary AmineCovalent binding via urea formation1-2 mmol/g1-2 hours at RT
Polymer-bound Carbonate Residual Acids (HCl, Sulfonic acids)Ionic scavenging / Neutralization2-3 mmol/g30-60 mins at RT

Part 3: Standardized Experimental Protocols

Protocol A: Optimized Acid-Base Extraction for Secondary Sulfonamides

Causality: This protocol relies on the principle that secondary sulfonamides lack an acidic proton, allowing for aggressive acidic and basic washes to remove unreacted starting materials without product loss.

  • Dilution: Upon reaction completion, dilute the crude reaction mixture with 10 volumes of EtOAc or 2-MeTHF.

  • Acidic Wash (Amine Removal): Wash the organic layer with 1.0 M HCl (3 x 5 volumes). Mechanism: Protonates unreacted amine, rendering it water-soluble.

  • Basic Wash (Sulfonic Acid Removal): Wash the organic layer with 1.0 M NaOH (3 x 5 volumes). Mechanism: Deprotonates hydrolyzed sulfonyl chloride (sulfonic acid), pulling it into the aqueous phase.

  • Brine Wash: Wash with saturated aqueous NaCl (1 x 5 volumes) to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Step: Spot the final aqueous basic wash on a TLC plate alongside the organic layer. Stain with KMnO₄. The absence of a UV-active spot in the aqueous lane confirms zero product loss during the aggressive basic wash.

Protocol B: Chromatography-Free Scavenging Work-Up

Causality: Utilizes heterogeneous polymer resins to covalently trap unreacted starting materials, converting a chemical separation problem into a simple physical filtration 5.

  • Quench: To the crude reaction mixture (in DCM or THF), add 3.0 equivalents (relative to excess sulfonyl chloride) of Polymer-bound Amine resin (e.g., Trisamine resin).

  • Agitation: Stir the suspension gently at room temperature for 1.5 hours. Mechanism: The nucleophilic resin attacks the electrophilic sulfonyl chloride, tethering it to the solid support.

  • Secondary Scavenge (Optional): If excess amine is also present, add 2.0 equivalents of Polymer-bound Isocyanate resin and stir for an additional 1 hour.

  • Filtration: Vacuum filter the mixture through a sintered glass funnel (porosity 3). Wash the resin cake with 2 volumes of DCM to ensure all product is eluted.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure sulfonamide.

  • Self-Validation Step: Analyze the filtrate via LC-MS prior to concentration. The chromatogram must show the complete absence of the sulfonyl chloride mass peak, validating the scavenging efficiency.

Part 4: Visual Workflows

Workup_Logic Start Crude Sulfonamide Mixture (Amine, Sulfonyl Chloride, Base) AmineType Is the product a Primary or Secondary Sulfonamide? Start->AmineType Primary Primary Sulfonamide (Acidic N-H) AmineType->Primary Primary Amine Secondary Secondary Sulfonamide (No N-H) AmineType->Secondary Secondary Amine PrimaryWorkup Avoid Strong Base Wash Use mild acid wash (0.1 M HCl) & sat. NaHCO3 Primary->PrimaryWorkup SecondaryWorkup Standard Acid/Base Wash 1. 1M HCl (removes amine) 2. 1M NaOH (removes sulfonic acid) Secondary->SecondaryWorkup Scavenge Polymer-Supported Scavenging (Amine Resin for R-SO2Cl) PrimaryWorkup->Scavenge SecondaryWorkup->Scavenge Pure Pure Sulfonamide Isolated Scavenge->Pure

Fig 1. Decision tree for sulfonamide work-up based on amine substitution.

SB_Workflow Rxn Biphasic Reaction (Organic / Aq. NaOH) PhaseSep Phase Separation Rxn->PhaseSep AqPhase Aqueous Phase (Salts, Excess Acid) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Sulfonamide) PhaseSep->OrgPhase Keep Wash Mild Acid Wash (Neutralize) OrgPhase->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Product Isolated Sulfonamide Dry->Product

Fig 2. Continuous Schotten-Baumann biphasic extraction and isolation workflow.

References

  • Google Patents. "WO1997042230A1 - Rapid purification by polymer supported quench.
  • ResearchGate. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Available at: [Link]

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Available at:[Link]

  • AGA Analytical. "Organic Synthesis Guide: SiliaBond Reagents." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Substituted Piperazine Reactions

Welcome to the Application Scientist Support Center. Substituted piperazines (e.g., 2-methylpiperazine, 2,5-dimethylpiperazine) are ubiquitous, privileged scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Substituted piperazines (e.g., 2-methylpiperazine, 2,5-dimethylpiperazine) are ubiquitous, privileged scaffolds in medicinal chemistry. However, their functionalization is frequently complicated by severe steric hindrance, leading to sluggish kinetics, poor regioselectivity, and unexpected side reactions.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and validated methodologies for overcoming these barriers.

Buchwald-Hartwig Amination of Hindered Piperazines

Q: Why am I observing exceptionally low yields and unreacted starting materials when coupling 2-methylpiperazine with ortho-substituted aryl halides?

Expert Insight: The fundamental issue lies in the catalytic cycle of the Buchwald-Hartwig amination, specifically during the reductive elimination step. When coupling a secondary, sterically hindered amine (like 2-methylpiperazine) with a bulky aryl halide, the resulting palladium-amido complex faces severe steric clash. Traditional bidentate ligands like BINAP or dppf often fail to stabilize the low-coordinate Pd(0) intermediate or facilitate the necessary orbital overlap for reductive elimination 1.

The Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands). For secondary and sterically hindered amines, RuPhos is the privileged ligand of choice 12. RuPhos creates a highly active, mono-ligated L1Pd(0) species. The bulky isopropyl groups on the lower ring of RuPhos force the palladium center into a geometry that dramatically accelerates reductive elimination, even with dual steric hindrance from both coupling partners.

Table 1: Catalyst/Ligand Selection for Piperazine N-Arylation

Amine TypeAryl Halide StericsRecommended LigandBaseExpected Yield Range
Unhindered (Piperazine)UnhinderedBINAP / XantPhosCs2CO370 - 90%
Hindered (2-Methyl)UnhinderedRuPhosNaOtBu75 - 95%
Hindered (2,5-Dimethyl)Ortho-substitutedRuPhos / tBuXPhosLiHMDS50 - 85%
Primary AnilinesVariableBrettPhosK2CO380 - 95%

(Note: While BrettPhos is highly active for primary amines, it is deliberately designed to be less effective for secondary cyclic amines like piperazines to prevent over-arylation 2.)

BHTroubleshooting Start Low Yield in C-N Coupling with Hindered Piperazine? CheckAmine Identify Amine Type Start->CheckAmine Secondary Secondary Amine (e.g., 2-Methylpiperazine) CheckAmine->Secondary Primary Primary Amine (e.g., Anilines) CheckAmine->Primary LigandChoice Switch to RuPhos or tBuXPhos Ligand Secondary->LigandChoice BaseChoice Use Strong Base (e.g., NaOtBu or LiHMDS) LigandChoice->BaseChoice Success Accelerated Reductive Elimination BaseChoice->Success

Logical workflow for optimizing Buchwald-Hartwig coupling of hindered piperazines.

Validated Protocol: RuPhos-Mediated N-Arylation of 2-Methylpiperazine
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the ortho-substituted aryl halide (1.0 equiv) and 2-methylpiperazine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene (to achieve a 0.2 M concentration).

  • Reaction: Seal the tube, remove from the glovebox, and heat at 85 °C for 12–16 hours under vigorous stirring.

  • Validation & Workup: Complete consumption of the aryl halide should be verified by TLC/LC-MS. Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Regioselective Alkylation of Unsymmetrical Piperazines

Q: When attempting to N-alkylate 2-methylpiperazine, I get a messy mixture of N1-alkylated, N4-alkylated, and bis-alkylated products. How can I achieve strict regiocontrol?

Expert Insight: Unsymmetrical piperazines possess two nitrogen atoms with similar inherent nucleophilicity. However, the steric bulk of the adjacent methyl group at the C2 position significantly differentiates their reactivity 3. The N4 nitrogen (less hindered) reacts much faster with bulky electrophiles than the N1 nitrogen (more hindered). To functionalize the more hindered N1 position, you must exploit orthogonal protecting group strategies 3.

The Solution: Utilize a mono-protection strategy. By treating 2-methylpiperazine with exactly 1.0 equivalent of Boc-anhydride (Boc2O) at low temperatures, the sterically unhindered N4 position is selectively protected. This leaves the sterically hindered N1 position available for subsequent alkylation or acylation.

Regioselective UnsymPip 2-Methylpiperazine (Unsymmetrical) Protect Add 1.0 eq. Boc2O at -78°C to 0°C UnsymPip->Protect Regio1 N4-Boc Protected (Less Hindered N) Protect->Regio1 Favored (Major) Regio2 N1-Boc Protected (More Hindered N) Protect->Regio2 Disfavored (Minor) Alkylate Alkylate N1 (R-X, K2CO3, DMF) Regio1->Alkylate Deprotect TFA Deprotection Yields N1-Alkyl Piperazine Alkylate->Deprotect

Reaction pathway for regioselective functionalization of unsymmetrical piperazines.

Validated Protocol: Regioselective Mono-Boc Protection and N1-Alkylation
  • Regioselective Protection: Dissolve 2-methylpiperazine (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) and cool to -78 °C.

  • Boc Addition: Add a solution of Boc2O (1.0 equiv) in CH2Cl2 dropwise over 1 hour. Slowly warm to 0 °C over 2 hours.

  • Isolation: Wash with water, extract with CH2Cl2, dry over Na2SO4, and concentrate. The major product is 1-Boc-3-methylpiperazine (N4-protected).

  • N1-Alkylation: Dissolve the crude N4-protected intermediate in DMF. Add K2CO3 (2.0 equiv) and the desired alkyl halide (1.1 equiv). Heat at 60 °C for 8 hours 3.

  • Deprotection: Treat the isolated intermediate with a 1:1 mixture of TFA/CH2Cl2 for 2 hours at room temperature to reveal the N1-alkylated piperazine.

Asymmetric Lithiation and Ring Fragmentation

Q: I am trying to synthesize enantiopure α-substituted piperazines via direct asymmetric lithiation of N-Boc piperazines using s-BuLi/sparteine. However, my yields are terrible, and I am detecting ring-opened byproducts. What is happening?

Expert Insight: Direct functionalization of the intact piperazine ring via asymmetric lithiation is a powerful but highly sensitive technique. When N-Boc piperazines are lithiated at the α-position, the resulting organolithium species is prone to an unexpected ring-fragmentation pathway. Mechanistic studies using in situ IR spectroscopy have revealed that this fragmentation is highly dependent on the steric environment of the distal N-substituent 4.

The Solution: Steric hindrance is actually your ally here. Ring fragmentation can be severely suppressed by utilizing sterically hindered N-alkyl groups on the distal nitrogen 4. Furthermore, the choice of electrophile (which is added last) plays a critical role in trapping the lithiated species before fragmentation occurs.

Validated Protocol: Asymmetric Lithiation-Trapping
  • Substrate Preparation: Ensure your N-Boc piperazine has a bulky distal N-substituent (e.g., an isopropyl or tert-butyl group) to minimize ring opening.

  • Lithiation: Dissolve the piperazine in anhydrous Et2O. Add (-)-sparteine (1.2 equiv) and cool to -78 °C.

  • Deprotonation: Add s-BuLi (1.2 equiv) dropwise. Stir for exactly the optimized lithiation time (typically 2-3 hours; in situ IR monitoring is highly recommended to prevent over-lithiation and fragmentation) 4.

  • Electrophilic Trapping: Add a highly reactive electrophile (e.g., methyl triflate or a bulky aldehyde) rapidly to trap the organolithium intermediate.

  • Quenching: Quench with saturated aqueous NH4Cl and extract with Et2O.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.Royal Society of Chemistry (RSC).
  • Buchwald-Hartwig Amin
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.National Institutes of Health (NIH) / PMC.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.Journal of the American Chemical Society (JACS).

Sources

Reference Data & Comparative Studies

Validation

Methodological Comparison Guide: Optimizing ¹H NMR Resolution for N-Sulfonyl Piperazine Carbamates

Target Compound: Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate Audience: Researchers, analytical scientists, and drug development professionals Introduction & Structural Challenges In the structural elucidation of fun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate Audience: Researchers, analytical scientists, and drug development professionals

Introduction & Structural Challenges

In the structural elucidation of functionalized piperazines, Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate presents a unique spectroscopic challenge. The molecule contains three distinct domains: an electron-deficient thiophene ring, a central piperazine core, and an ethyl carbamate tail.

While the thiophene and ethyl protons typically yield sharp, easily interpretable signals under standard conditions, the piperazine core frequently exhibits severe line broadening. This guide objectively compares the performance of standard Room Temperature (RT) NMR in CDCl₃ against Variable Temperature (VT) NMR in DMSO-d₆, providing the mechanistic causality and self-validating protocols necessary to achieve unambiguous structural confirmation.

Mechanistic Insight: The Causality of Restricted Rotation

The line broadening observed in the piperazine core is not an artifact of poor shimming or sample impurity; it is a fundamental thermodynamic phenomenon. The lone pair of electrons on the piperazine nitrogen adjacent to the carbamate group delocalizes into the carbonyl π-system. This resonance imparts a partial double bond character to the N–C(=O) bond, significantly restricting its rotation.

At room temperature, the rate of rotation between the two resulting conformers (rotamers) is comparable to the NMR timescale. This intermediate exchange regime causes the signals of the adjacent piperazine methylene protons to coalesce into broad, undefined multiplets, rendering accurate integration and coupling constant analysis impossible. As demonstrated in foundational studies on acyl-functionalized piperazines, overcoming this activation energy barrier requires thermal intervention to push the system into a "fast exchange" regime ().

G cluster_0 Room Temp (CDCl3): Intermediate Exchange RotA Rotamer A (Slow Exchange) RotB Rotamer B (Slow Exchange) RotA->RotB Broad NMR Signals VT Thermal Energy (VT-NMR at 90°C) RotA->VT RotB->VT Fast Time-Averaged Conformer (Fast Exchange = Sharp Signals) VT->Fast

Conformational exchange dynamics of the piperazine carbamate bond.

Comparative Performance: RT CDCl₃ vs. VT DMSO-d₆

To objectively evaluate the optimal analytical methodology, we compare the ¹H NMR spectral resolution of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate under two different conditions. The thiophene-2-sulfonyl chemical shifts serve as our internal benchmark for structural integrity, as their sharp doublet-of-doublet (dd) patterns remain relatively unaffected by the piperazine ring's dynamics ().

Quantitative Data Comparison
Proton EnvironmentStandard Method: RT CDCl₃ (25°C)Optimized Method: VT DMSO-d₆ (90°C)Diagnostic Utility
Thiophene H5 ~7.65 ppm (dd, sharp)~7.95 ppm (dd, sharp)High (Standard reference)
Thiophene H3 ~7.55 ppm (dd, sharp)~7.65 ppm (dd, sharp)High
Thiophene H4 ~7.15 ppm (dd, sharp)~7.25 ppm (dd, sharp)High
Carbamate -CH₂- ~4.10 ppm (q, sharp)~4.05 ppm (q, sharp)High
Carbamate -CH₃ ~1.25 ppm (t, sharp)~1.15 ppm (t, sharp)High
Piperazine (C2, C6) ~3.55 ppm (br m, unresolved )~3.45 ppm (t, sharp )Low at RT / High at VT
Piperazine (C3, C5) ~3.10 ppm (br m, unresolved )~3.00 ppm (t, sharp )Low at RT / High at VT

Performance Analysis: While CDCl₃ at 25°C is sufficient for confirming the presence of the peripheral functional groups, it fails to validate the piperazine core. By switching to DMSO-d₆ and elevating the temperature to 90°C, the thermal energy surpasses the rotational barrier (ΔG‡) of the carbamate bond. This coalesces the broad multiplets into sharp, distinct pseudo-triplets, allowing for rigorous structural validation and accurate integration (8H total for the core).

Experimental Workflow: Variable Temperature (VT) NMR Protocol

To ensure trustworthiness and reproducibility, the following protocol must be executed as a self-validating system. Rushing the heating process will result in convection currents within the NMR tube, degrading the magnetic field homogeneity and defeating the purpose of the experiment.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate in 0.6 mL of high-purity DMSO-d₆. Ensure complete dissolution to prevent localized susceptibility gradients.

  • Baseline Acquisition (25°C): Acquire a standard ¹H NMR spectrum. Confirm the presence of the sharp thiophene and ethyl signals, and identify the broad piperazine signals between 3.0–3.6 ppm.

  • Thermal Ramping: Initiate the VT unit on the NMR spectrometer. Ramp the temperature from 25°C to 90°C in increments of 10°C.

  • Equilibration (Critical Step): At each 10°C step, allow the sample to equilibrate for a minimum of 5 minutes. Causality: This prevents thermal convection currents that ruin line shape.

  • High-Temperature Tuning & Shimming: At 90°C, the dielectric constant of DMSO changes significantly. You must re-tune the probe and perform gradient shimming (TopShim/Z-shims) at the target temperature.

  • Final Acquisition: Acquire the ¹H NMR spectrum at 90°C. The piperazine signals will have coalesced into sharp peaks.

Workflow S1 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 S2 2. RT Acquisition (25°C) Identify Broad Piperazine Peaks S1->S2 S3 3. VT-NMR Heating Ramp to 90°C (10°C/step) S2->S3 S4 4. Equilibration & Shimming 5 mins per step + Re-shim at 90°C S3->S4 S5 5. High-Temp Acquisition Resolve Coalesced Signals S4->S5

Step-by-step VT-NMR optimization workflow for resolving broadened signals.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances URL:[Link]

  • Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium Source: Synthetic Communications (Taylor & Francis) URL:[Link]

Comparative

The Bioisostere Advantage: A Comparative Guide to the Bioactivity of Thiophene vs. Benzene Sulfonamide Analogs

Introduction The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anticancer, and carbonic anhydrase inhibitory activitie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anticancer, and carbonic anhydrase inhibitory activities.[1][2][3] Traditionally, these drugs have featured a benzene ring attached to the sulfonamide group. However, the principle of bioisosteric replacement—substituting one chemical group for another with similar physical or chemical properties—has led researchers to explore heterocyclic analogs to enhance potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of the bioactivity of thiophene-based sulfonamides versus their classical benzene counterparts. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-known bioisostere of the benzene ring.[4][5] Its distinct electronic properties and geometry can lead to significant differences in biological activity. We will explore these differences across key therapeutic areas, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in drug discovery and development.

The Core Chemical Distinction: Thiophene vs. Benzene

The rationale for replacing a benzene ring with a thiophene ring is rooted in their structural and electronic similarities, as well as their key differences. Both are aromatic systems, but the presence of the sulfur atom in the thiophene ring introduces unique characteristics.[5][6]

  • Aromaticity and Electron Distribution: Thiophene is an electron-rich aromatic system. The sulfur atom contributes a lone pair of electrons to the π-system, which can alter the molecule's ability to engage in π-π stacking and other non-covalent interactions with biological targets.

  • Size and Shape: Thiophene is a five-membered ring, making it smaller than the six-membered benzene ring. This can allow for a better fit in certain enzyme active sites.

  • Dipole Moment: Unlike the nonpolar benzene, thiophene has a small dipole moment, which can influence its interactions with polar residues in a protein.

  • Metabolism: The different electronic nature of the thiophene ring can lead to altered metabolic pathways compared to benzene analogs, potentially affecting the drug's half-life and toxicity profile.

These subtle yet significant differences can translate into substantial changes in bioactivity, selectivity, and overall drug-like properties.

G cluster_0 Benzene Sulfonamide Core cluster_1 Thiophene Sulfonamide Core Benzene Benzene Ring (C6H6) Sulfonamide1 SO2NHR Benzene->Sulfonamide1 C-S bond Thiophene Thiophene Ring (C4H4S) Sulfonamide2 SO2NHR Thiophene->Sulfonamide2 C-S bond

Caption: Workflow for MIC Determination.

Anticancer Activity

Sulfonamides have emerged as a significant class of anticancer agents, with mechanisms that include carbonic anhydrase inhibition, disruption of microtubule assembly, and kinase inhibition. [1]The structural modifications brought about by the thiophene ring can influence these activities profoundly.

Comparative Insights: Several studies have highlighted the potent anticancer activity of thiophene-based sulfonamides. [1][7][8]In some cases, these compounds have shown superior cytotoxicity against various cancer cell lines, such as breast cancer (MCF-7), when compared to standard chemotherapeutic drugs like doxorubicin. [1][7]For example, certain novel thiophene derivatives bearing a sulfonamide moiety exhibited IC50 values significantly lower than doxorubicin against the MCF-7 cell line. [1][7][8]One study directly comparing a thiophene-containing sulfonamide to a phenyl-containing analog found that the thiophene derivative exhibited greater anticancer potential. [9] Data Summary: Anticancer Activity (IC50, µM)

Compound ClassCancer Cell LineThiophene Analog IC50Benzene Analog IC50Reference Drug (Doxorubicin) IC50Reference
Thiophene-sulfonamidesMCF-7 (Breast)9.39 - 10.25Not directly compared32.00[1][7]
Benzene-sulfonamidesA549 (Lung)Not tested1.98 - 2.825-Fluorouracil[10]
Benzene-sulfonamidesHeLa (Cervical)Not tested1.99 - 2.925-Fluorouracil[10]
Benzene-sulfonamidesMCF-7 (Breast)Not tested2.12 - 2.525-Fluorouracil[10]
Dichlorothiophene-sulfonamideMDA-MB231 (Breast)4.62Not directly comparedDoxorubicin/Cisplatin[9]
N-ethyl toluene-4-sulfonamideMDA-MB231 (Breast)Not tested19.22Doxorubicin/Cisplatin[9]

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with test compounds.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Thiophene and Benzene sulfonamide analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells into a 96-well plate at a predetermined optimal density. b. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in a complete culture medium. b. Remove the old medium from the wells and add the medium containing the test compounds. c. Include vehicle-treated and untreated control wells. d. Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well. b. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: a. Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. b. Gently shake the plate to ensure complete dissolution. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. [11]The sulfonamide group is a classic zinc-binding group that potently inhibits CAs.

Comparative Insights: Both benzene and thiophene sulfonamides are effective inhibitors of carbonic anhydrase. [11][12]The thiophene ring can offer advantages in terms of potency and isoform selectivity. [11][13]For instance, early research identified thiophene-2-sulfonamide as a more effective CA inhibitor than sulfanilamide. [11]The heterocyclic sulfur atom of the thiophene ring can form additional stabilizing interactions within the enzyme's active site. [14]Studies on topically active CA inhibitors for glaucoma have successfully utilized both benzene and thiophene scaffolds to achieve nanomolar inhibition of CA II. [12]

G cluster_Tumor Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA IX (extracellular) HCO3_H HCO3- + H+ H2CO3->HCO3_H H_out H+ export HCO3_H->H_out Maintains acidic pH Proliferation Cell Proliferation & Invasion H_out->Proliferation promotes Metabolism Metabolic Activity Metabolism->Proliferation Sulfonamide Sulfonamide Inhibitor (Thiophene or Benzene) Sulfonamide->CO2_H2O Inhibits

Caption: Role of Carbonic Anhydrase IX (CA IX) in Tumor Acidosis.

Structure-Activity Relationship (SAR) Insights

The collective data suggest several key SAR takeaways:

  • Enhanced Potency: In many instances, the replacement of a benzene ring with a thiophene ring leads to an increase in biological potency, be it antimicrobial or anticancer activity. This is likely due to the unique electronic and steric properties of the thiophene ring, which can lead to more favorable interactions with the target protein. [4][9]* Modulation of Selectivity: The thiophene scaffold can also influence the selectivity of sulfonamides for different enzyme isoforms. For example, in the context of carbonic anhydrase inhibitors, substitutions on the thiophene ring can fine-tune the binding affinity for different CA isozymes, which is crucial for minimizing off-target effects. [11][15]* Versatile Scaffold: The thiophene ring is a versatile scaffold that allows for a wide range of chemical modifications, enabling the optimization of lead compounds. [6][16][17]

Conclusion

The strategic replacement of a benzene ring with a thiophene ring in sulfonamide analogs represents a powerful approach in modern drug discovery. The evidence presented in this guide demonstrates that thiophene-based sulfonamides often exhibit enhanced or comparable bioactivity to their benzene counterparts across antimicrobial, anticancer, and enzyme inhibitory applications. The subtle yet impactful differences in the electronic and structural properties of the thiophene ring can be leveraged to improve potency, refine selectivity, and optimize pharmacokinetic profiles. For researchers and drug development professionals, the thiophene sulfonamide scaffold offers a promising avenue for the development of next-generation therapeutics.

References

  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]

  • Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. (n.d.). Preprints.org. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2020). R Discovery. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). IntechOpen. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC. [Link]

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (2022). Bentham Science. [Link]

  • Ghorab, M. M., Bashandy, M. S., & Al-Said, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]

  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. (2019). Emerald Publishing. [Link]

  • Masaki, H., Mizuno, Y., Tatui, A., Murakami, A., Koide, Y., Satoh, S., & Takahashi, A. (2003). Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-4088. [Link]

  • (PDF) Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2026). ResearchGate. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012). PubMed. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC. [Link]

  • Shepard, K. L., Graham, S. L., Hudcosky, R. J., Michelson, S. R., Scholz, T. H., Schwam, H., Smith, A. M., Sondey, J. M., Strohmaier, K. M., Smith, R. L., et al. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of Medicinal Chemistry, 34(10), 3098-3105. [Link]

  • Structure—Activity Relationship of Benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. (2026). ResearchGate. [Link]

  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. (n.d.). PMC. [Link]

  • Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. (n.d.). ACS Publications. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. (2000). PubMed. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). ResearchGate. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]

  • (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. (2026). ResearchGate. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (n.d.). ResearchGate. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. [Link]

  • Biological Diversity of Thiophene: A Review. (n.d.). Journal of Advanced Scientific Research. [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). CABI Digital Library. [Link]

Sources

Validation

HPLC purity assessment methods for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

An In-Depth Comparative Guide to HPLC Purity Assessment Methods for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate Prepared by: Gemini, Senior Application Scientist Introduction Ethyl 4-(2-thienylsulfonyl)piperazinecar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Purity Assessment Methods for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a key pharmaceutical intermediate whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). As with any component in drug development, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control measure but a regulatory necessity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[1]

This guide provides a comprehensive comparison of HPLC-based methodologies for the purity assessment of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale for methodological choices, ensuring the development of a self-validating and robust analytical system.

Physicochemical Properties and Predicted Chromatographic Behavior

A thorough understanding of the analyte's structure is the foundation of effective HPLC method development.[2]

  • Structure: Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate possesses several key functional groups that dictate its chromatographic behavior:

    • Piperazine Ring: A basic secondary amine (pKa ~9.7 for the unsubstituted piperazine) makes the molecule susceptible to pH changes.[3] At acidic pH, the nitrogen will be protonated, increasing polarity and water solubility. This basicity can also lead to undesirable interactions with acidic silanol groups on silica-based columns, causing peak tailing.[4]

    • Thienylsulfonyl Group: The thiophene ring contains a strong UV chromophore, making UV detection highly suitable. The sulfonyl group is polar and electron-withdrawing.

    • Ethyl Carboxylate Group: This ester group adds a degree of hydrophobicity.

  • Overall Polarity: The combination of the polar sulfonyl and basic piperazine moieties with the more hydrophobic ethyl and thienyl groups results in a compound of intermediate polarity. This makes it an ideal candidate for Reversed-Phase HPLC.[5]

Comparative Analysis of HPLC Purity Assessment Methods

The choice of HPLC mode is critical and depends on the separation goals. For impurity profiling, the primary objective is to resolve the main component from all potential process-related impurities and degradation products.[1]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry and the primary recommended method for this analyte.[5] It separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

  • Mechanism & Rationale: The nonpolar stationary phase (typically C18 or C8) retains the analyte through hydrophobic interactions. Elution is achieved by increasing the concentration of an organic solvent (like acetonitrile or methanol) in the mobile phase, which decreases the mobile phase polarity and causes the analyte to partition more readily into it.

  • Advantages:

    • High reproducibility and robustness.

    • Broad applicability to a wide range of molecules.

    • Compatibility with UV detection and mass spectrometry (MS).

  • Disadvantages:

    • Poor retention for very polar compounds.

    • Potential for peak tailing with basic analytes like this one.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous solvent.

  • Mechanism & Rationale: Separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. It is particularly effective for compounds that are too polar to be adequately retained by RP-HPLC.

  • Advantages:

    • Excellent retention for highly polar compounds.

    • Often provides a different selectivity compared to RP-HPLC, which can be useful for resolving co-eluting impurities.

  • Disadvantages:

    • Longer column equilibration times.

    • Can be less robust than RP-HPLC regarding mobile phase preparation.

Comparison Summary
ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation based on hydrophilicity and partitioning.
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol)
Mobile Phase High aqueous content, increasing organic to elute.High organic content, increasing aqueous to elute.
Suitability for Analyte Primary Recommendation. The analyte's intermediate polarity makes it ideal for RP-HPLC.Secondary/Orthogonal Method. Useful if critical polar impurities are poorly retained or co-elute in RP-HPLC.
Key Strengths Robust, reproducible, widely applicable.[5]Superior retention of very polar analytes.
Potential Issues Peak tailing due to basic piperazine moiety.Longer equilibration times, sensitivity to water content.

Development of a Stability-Indicating Method: Forced Degradation

A crucial component of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the intact drug from any degradation products that may form over time or under stress.[6][7] This is a requirement under ICH guideline Q1A(R2).[8]

Forced degradation studies involve subjecting the drug substance to harsh conditions to intentionally produce degradation products.[9]

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analyze via HPLC (Primary RP-HPLC Method) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->Analysis API API Solution (Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Conclusion Method is Stability-Indicating? Evaluation->Conclusion

Caption: Workflow for a forced degradation study to establish a stability-indicating method.

The goal is to achieve 5-20% degradation of the active ingredient.[10] The developed HPLC method must demonstrate baseline resolution between the main peak and all degradant peaks.

Method Validation Protocol (ICH Q2(R1))

Once a suitable stability-indicating method is developed, it must be validated to prove its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[11][12][13]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated through forced degradation studies and analysis of a placebo (if in a drug product).[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically assessed over 5 concentration levels.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of the test results to the true value. Assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[14]

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., 6 replicate injections of the same sample).[13]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[13]

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature), providing an indication of its reliability during normal usage.[12]

Detailed Experimental Protocols

The following protocol outlines a recommended starting point for a stability-indicating RP-HPLC method.

Protocol 1: RP-HPLC Purity Method

1. Chromatographic System:

  • HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[15]

  • Column: C18 stationary phase, e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, or Phenomenex Luna C18(2) (150 mm x 4.6 mm, 3.5 µm). A column with end-capping is highly recommended to minimize silanol interactions with the basic piperazine.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid acts as a buffer and an ion-pairing agent to improve peak shape).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
20.080
25.080
25.120
30.020

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of a standard solution.

  • Acceptance Criteria (based on USP <621>): [16]

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Analysis and Calculation:

  • Inject the sample solution.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Development and Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Define Analytical Target Profile (Purity, Impurities) B Select HPLC Mode & Column (RP-HPLC, C18) A->B C Screen Mobile Phases (pH, Organic Solvent) B->C D Optimize Gradient & Temperature C->D E Perform Forced Degradation Study D->E F Finalize Method Conditions E->F G Specificity F->G Proceed to Validation H Linearity & Range G->H I Accuracy H->I J Precision (Repeatability, Intermediate) I->J K LOD / LOQ J->K L Robustness K->L M Ready for Routine Use L->M Method is Validated

Caption: A comprehensive workflow for HPLC method development and validation.

Conclusion

The purity assessment of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is most effectively and reliably achieved using a stability-indicating Reversed-Phase HPLC method with UV detection. The critical factor in method development is the careful control of mobile phase pH to manage the basicity of the piperazine ring, ensuring symmetrical peak shapes and reproducible retention. While RP-HPLC is the primary choice, HILIC remains a valuable orthogonal technique for resolving any challenging polar impurities. Adherence to a systematic development approach, including forced degradation studies and rigorous validation against ICH Q2(R1) guidelines, is essential to establish a method that is not only scientifically sound but also meets global regulatory standards.[12][17] This ensures the quality and consistency of the final pharmaceutical product.

References

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Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structural Integrity of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate via IR Spectroscopy

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire research and development pipeline. For novel heterocyclic compounds lik...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire research and development pipeline. For novel heterocyclic compounds like Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, which holds potential as a scaffold in drug discovery, rigorous structural validation is the first critical checkpoint. This guide provides an in-depth, experience-driven approach to leveraging Fourier-Transform Infrared (FTIR) Spectroscopy as a rapid, reliable, and cost-effective first-pass technique for validating its structural integrity. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare this method with other essential analytical techniques.

The Rationale: Why Start with IR Spectroscopy?

Infrared spectroscopy is a powerful technique for identifying the functional groups present within a molecule.[1] When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral "fingerprint."[2] For a molecule with multiple distinct functional moieties like Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, IR spectroscopy serves as an excellent initial verification tool. It quickly confirms the presence of the core building blocks—the thiophene ring, the sulfonyl group, the piperazine core, and the ethyl carboxylate tail. A mismatch in this fingerprint immediately signals a potential issue in the synthesis, saving invaluable time and resources before engaging more complex and time-consuming analytical methods.[3]

Deconstructing the Molecule: Predicted IR Spectral Signature

The core of using IR for structural validation lies in predicting the expected absorption bands based on the molecule's constituent parts. A successful validation hinges on observing peaks within these expected ranges. The absence of a key peak or the appearance of an unexpected one (e.g., a broad O-H stretch around 3300 cm⁻¹) would be a significant red flag, suggesting an incomplete reaction or an incorrect product.

Below is a summary of the expected characteristic absorption bands for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity/Notes
Thiophene Ring Aromatic C-H Stretch3120 - 3050Weak to Medium
Ring C=C Stretching~1590 and ~1400Medium
C-S Stretch~760Medium
Sulfonyl Group (R-SO₂-N) Asymmetric S=O Stretch1350 - 1300Strong
Symmetric S=O Stretch1180 - 1140Strong
Piperazine & Ethyl Groups Aliphatic C-H Stretch3000 - 2850Medium to Strong
C-H Bend/Scissor1470 - 1450Medium
C-N Stretch1250 - 1000Medium
Ethyl Carboxylate (Ester) C=O Stretch 1750 - 1735 Very Strong, Key Peak
C-O Stretch (Asymmetric)1300 - 1200Strong
C-O Stretch (Symmetric)1150 - 1000Medium

Note: These ranges are based on established spectroscopic data for thiophene derivatives[4][5], piperazine compounds[6], and carbonyl-containing molecules.[7][8] The exact position can be influenced by the overall molecular structure and sample state.

The two most diagnostically significant regions are the strong, sharp carbonyl (C=O) stretch of the ester group expected around 1735-1750 cm⁻¹, and the two strong bands corresponding to the sulfonyl (S=O) stretches.[7] Their presence provides powerful, immediate evidence for the correct assembly of the molecule's core framework.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol utilizes an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer, which is the modern standard for solid samples due to its minimal sample preparation and high reproducibility.

Objective: To obtain a clean, interpretable IR spectrum of solid Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.

Instrumentation: FTIR Spectrometer equipped with a Diamond ATR accessory.

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate.

    • Run a background spectrum. This is a critical self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum, ensuring that observed peaks originate solely from the sample.

  • Sample Application:

    • Place a small amount (1-2 mg) of the dry, solid sample onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure using the built-in torque knob until it clicks. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible.

  • Data Processing & Cleaning:

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam, providing a spectrum that more closely resembles a traditional transmission spectrum.

    • Clean the ATR crystal thoroughly with isopropanol and a soft tissue before running the next sample.

A Comparative Framework for Structural Validation

While IR spectroscopy is an excellent initial screening tool, it does not provide a complete structural picture. Its primary limitation is that it confirms the presence of functional groups but does not explicitly map their connectivity.[9] Therefore, a robust validation strategy integrates IR data with more definitive techniques.

Workflow for Comprehensive Structural Validation

The following diagram illustrates a logical workflow, where IR spectroscopy acts as a rapid gatekeeper before committing to more resource-intensive analyses.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Analysis cluster_2 Phase 3: Final Confirmation Synthesis Chemical Synthesis IR_Spec FTIR Spectroscopy Synthesis->IR_Spec Isolate Product IR_Spec->Synthesis FAIL: Re-evaluate Synthesis NMR_Spec NMR (¹H, ¹³C) IR_Spec->NMR_Spec Functional Groups OK? MS_Spec Mass Spectrometry (HRMS) NMR_Spec->MS_Spec Proton/Carbon Skeleton OK? Validation Structure Confirmed MS_Spec->Validation Correct Mass/Formula?

Caption: Logical workflow for validating a synthesized chemical structure.

Performance Comparison: IR vs. Other Techniques
TechniqueInformation ProvidedProsCons
IR Spectroscopy Presence/absence of functional groups.[1]Very fast, minimal sample prep, inexpensive, good for screening.Provides no connectivity data, can be ambiguous in complex molecules.
NMR Spectroscopy Detailed atom connectivity, stereochemistry, number of unique protons/carbons.Gold standard for structural elucidation, highly detailed information.[9]Slower, more expensive, requires deuterated solvents, larger sample amount needed.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely sensitive (sub-picogram), provides exact molecular formula.Does not directly probe functional groups, isomers can be difficult to distinguish.[10]
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.[11]Requires a suitable single crystal (often a major bottleneck), structure may differ from solution-state.

Conclusion: An Integrated and Trustworthy Approach

By following a self-validating protocol and understanding its place within a broader, integrated analytical workflow that includes NMR and MS, researchers can ensure the structural integrity of their compounds with the highest level of scientific rigor. This layered approach, beginning with the foundational insights of IR spectroscopy, underpins trustworthy and efficient progress in chemical and pharmaceutical development.[12]

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010). J-STAGE. [Link]

  • Infrared study of the C—H stretching region of five-membered heterocyclic compounds. ScienceDirect. [Link]

  • Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. (2025). RSC Publishing. [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ResearchGate. [Link]

  • The Role of IR Spectroscopy in Analyzing Chemical Structures. (2024). Microbioz India. [Link]

  • IR Spectroscopy of Hydrocarbons. University of Colorado Boulder. [Link]

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  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). PMC. [Link]

  • Vibrational Spectra, NMR, UV, MEP, and DFT Studies of 2-Carbaldehyde Oxime-5-Nitrothiophene. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Validation

A Comparative Analysis of Fatty Acid Amide Hydrolase (FAAH) Inhibitor Potency: Benchmarking Against Standard Therapeutics

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][2][3] By hydrolyzing AEA into arachidonic a...

Author: BenchChem Technical Support Team. Date: March 2026

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[1][3] Inhibition of FAAH increases the endogenous levels of AEA, which can then modulate cannabinoid receptors (CB1 and CB2), leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[1][3] This makes FAAH a compelling therapeutic target for various conditions, including pain, anxiety, and neurodegenerative diseases.[2][4][5]

The development of FAAH inhibitors has been a significant area of research, leading to a variety of chemical scaffolds with different potencies and mechanisms of action. This guide will delve into a comparison of these standard inhibitors, providing a framework for evaluating novel compounds like Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.

Comparative Potency of Standard FAAH Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several well-characterized FAAH inhibitors with diverse chemical structures.

CompoundScaffold TypeIC50 (nM, human FAAH)Reference
URB597Carbamate~5[6]
PF-3845Piperidine Urea7.2[6]
OL-135α-keto-oxazole4.7[6]
JNJ-42165279Piperazine70[6]
PF-750Piperidine Urea19[7]
JZL195Piperazine Carbamate2 (mouse brain FAAH)[8][9]
BIA 10-2474Carbamate50-70mg/kg (in vivo, rat brain)[8]

Signaling Pathway of the Endocannabinoid System

The diagram below illustrates the central role of FAAH in the endocannabinoid signaling pathway. Endocannabinoids like anandamide (AEA) are produced on-demand in the postsynaptic neuron and travel retrogradely to activate presynaptic CB1 receptors, thereby modulating neurotransmitter release. FAAH in the postsynaptic neuron terminates this signaling by degrading AEA.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Vesicle Neurotransmitter Vesicle CB1->Neurotransmitter_Vesicle Inhibits Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release AEA_precursor AEA Precursor (NAPE) AEA Anandamide (AEA) AEA_precursor->AEA Synthesis AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid FAAH_Inhibitor FAAH Inhibitor (e.g., Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate) FAAH_Inhibitor->FAAH Inhibits

Caption: Endocannabinoid signaling pathway and the role of FAAH.

Experimental Protocol for Determining FAAH Inhibitory Potency

A robust and reproducible experimental protocol is essential for accurately determining the potency of novel FAAH inhibitors. A commonly used method is a fluorescence-based assay.

Principle of the Fluorometric FAAH Inhibition Assay

This assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is proportional to FAAH activity, and a decrease in this rate in the presence of an inhibitor allows for the determination of its potency.[6]

Step-by-Step Methodology
  • Preparation of Reagents:

    • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[10]

    • FAAH Enzyme: Recombinant human FAAH is diluted in the assay buffer to the desired concentration. The diluted enzyme should be kept on ice.[10]

    • FAAH Substrate: AAMCA is dissolved in ethanol to create a stock solution, which is then diluted to the final working concentration in the assay buffer.[10]

    • Test Inhibitor (e.g., Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate): The inhibitor is dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted to the desired concentrations.[6]

    • Standard Inhibitor: A well-characterized FAAH inhibitor (e.g., URB597) is used as a positive control.

  • Assay Procedure:

    • The assay is typically performed in a 96-well black microplate to minimize background fluorescence.

    • Add 170 µL of FAAH Assay Buffer to each well.

    • Add 10 µL of the diluted FAAH enzyme solution to all wells except the background control wells.

    • Add 10 µL of the test inhibitor dilutions or vehicle (for control wells) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-15 minutes.[6][10]

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[10]

    • Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader with excitation and emission wavelengths of approximately 340-360 nm and 450-465 nm, respectively.[7][10]

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - FAAH Assay Buffer - FAAH Enzyme - FAAH Substrate - Inhibitors Dispense Dispense Buffer, Enzyme, and Inhibitors into 96-well plate Reagents->Dispense Preincubation Pre-incubate at 37°C Dispense->Preincubation Reaction_Start Initiate reaction with Substrate Preincubation->Reaction_Start Measurement Kinetic fluorescence measurement Reaction_Start->Measurement Rate_Calc Calculate reaction rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 values Inhibition_Calc->IC50_Calc

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

This guide provides a comprehensive framework for establishing robust elemental analysis standards for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate (C₁₃H₂₀N₂O₄S₂), a molecule featuring a complex heterocyclic structur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing robust elemental analysis standards for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate (C₁₃H₂₀N₂O₄S₂), a molecule featuring a complex heterocyclic structure. For drug development professionals, elemental analysis is a dual-mandate: it serves first to verify the stoichiometric identity and purity of the active pharmaceutical ingredient (API) itself, and second, to quantify and control trace elemental impurities that pose a risk to patient safety.[1]

We will dissect both mandates, offering a comparative look at the predominant analytical techniques and the harmonized regulatory standards that govern them. The protocols and insights provided herein are designed to be self-validating systems, grounded in the principles of scientific integrity and regulatory compliance.

Part 1: Stoichiometric Verification via CHNS Analysis

The foundational step in characterizing any new chemical entity is to confirm its elemental composition. For Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, this involves quantifying the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur. This is not merely a perfunctory check; it is the primary validation of the synthetic route's success and the purity of the bulk substance.[2] The industry-standard technique for this is automated CHNS combustion analysis.

Theoretical Elemental Composition

Before any analysis, we must establish the theoretical benchmark based on the molecular formula, C₁₃H₂₀N₂O₄S₂ (Molecular Weight: 348.44 g/mol ).

ElementSymbolAtomic MassCountTotal MassMass Percentage (%)
CarbonC12.01113156.14344.81%
HydrogenH1.0082020.1605.79%
NitrogenN14.007228.0148.04%
OxygenO15.999463.99618.37%
SulfurS32.065264.13018.41%
Total 348.443 100.00%

Note: Oxygen is typically determined by difference or through a separate pyrolysis method.[3]

Comparative Analytical Techniques for Stoichiometric Analysis

While CHNS combustion analysis is dominant, other classical methods exist, though they are largely outdated for routine pharmaceutical quality control due to their lack of speed, automation, and simplicity.

TechniquePrincipleAdvantagesDisadvantages
CHNS Combustion Analysis Dynamic flash combustion of the sample converts elements to gaseous oxides (CO₂, H₂O, NOₓ, SO₂), which are separated by gas chromatography and quantified by a thermal conductivity detector (TCD).[4][5]Fast, highly accurate, requires minimal sample (1-3 mg), automated, and cost-effective.[2]The presence of certain halogens or fluorine may require special absorption traps.[4]
Gravimetric Methods Classical wet chemistry involving precipitation of elements as insoluble compounds, which are then isolated and weighed.High precision when performed correctly; does not require expensive instrumentation.Time-consuming, labor-intensive, requires large sample sizes, and is prone to human error.
Titrimetric Methods Quantitative analysis based on the complete reaction of the analyte with a reagent of known concentration.Can be highly accurate and precise.Often requires derivatization, is slower than combustion methods, and is less amenable to automation.
Experimental Protocol: Automated CHNS Analysis

This protocol describes a validated, trustworthy workflow for determining the C, H, N, and S content using a modern elemental analyzer.

1. Instrument Calibration & Verification:

  • Causality: A multi-point calibration is essential to establish a linear response across the expected concentration range.

  • Protocol:

    • Perform a three to five-point calibration curve using a certified organic standard with a known elemental composition, such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) or sulfanilamide.[4][5] The weight of the standard should bracket the intended sample weight (e.g., 0.5 - 5 mg).

    • Verify the calibration by analyzing a mid-point standard as an unknown. The results must fall within the laboratory's established acceptance criteria (typically ±0.3% of the known value).

2. Sample Preparation & Analysis:

  • Causality: Precise weighing is critical for accurate results. Tin capsules are used as they act as a catalyst, promoting complete and rapid combustion.

  • Protocol:

    • Accurately weigh 2-3 mg of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate into a tin capsule.

    • Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.

    • Analyze the sample according to the instrument's pre-defined method, which controls combustion furnace temperature (>1000°C), oxygen injection, carrier gas flow (helium), and detector settings.[3]

    • Analyze each sample in triplicate to ensure precision. The relative standard deviation (RSD) should be ≤0.2%.

3. Data Acceptance Criteria:

  • Causality: The results are considered valid only if they are acceptably close to the theoretical values, confirming the compound's identity and purity.

  • Protocol: The mean experimental percentages for C, H, N, and S must be within ±0.4% of the calculated theoretical values.

Workflow for CHNS Analysis

cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Processing weigh Weigh 2-3mg Sample in Tin Capsule load Load into Autosampler weigh->load combust Flash Combustion (>1000°C in O₂) load->combust reduce Reduction of NOₓ to N₂ combust->reduce separate GC Column Separation reduce->separate detect TCD Detection separate->detect process Calculate %C, %H, %N, %S vs. Calibrated Standard detect->process compare Compare to Theoretical (Acceptance: ±0.4%) process->compare

Caption: Workflow for CHNS elemental analysis.

Part 2: Control of Elemental Impurities

Beyond verifying the API itself, a critical safety and regulatory requirement is the control of elemental impurities.[6] These impurities provide no therapeutic benefit and can be toxic to the patient or interfere with drug efficacy.[1][7] The modern approach to their control is a risk-based strategy guided by the International Council for Harmonisation (ICH) Q3D guideline, which has been adopted by major pharmacopoeias.[7][8]

ICH Q3D: A Risk-Based Framework

The ICH Q3D guideline moves away from outdated, non-specific heavy metal tests towards a scientific, risk-based assessment for controlling elemental impurities in the final drug product.[9]

Potential Sources of Impurities:

  • Intentionally Added: Residual catalysts or reagents used in the synthesis of the API.[1][10]

  • Unintentionally Introduced: Impurities leached from manufacturing equipment, container closure systems, or present in raw materials and excipients.[11][12]

Workflow for ICH Q3D Risk Assessment

Caption: ICH Q3D risk assessment and control workflow.

Comparison of Regulatory Standards & Analytical Methods

The USP <232>/<233> and Ph. Eur. 5.20 are largely harmonized with the ICH Q3D guideline, recommending similar control strategies and analytical procedures.[13][14][15] The choice of analytical technique depends on the specific elements and the required detection limits.

Comparison of Major Pharmacopoeial Standards

FeatureUSP <232> / <233>European Pharmacopoeia (Ph. Eur.) 5.20
Guiding Principle Aligned with ICH Q3D; sets Permitted Daily Exposure (PDE) limits for 24 elements.[13][16]Aligned with ICH Q3D; considers PDEs protective of public health.[10][14]
Scope Applies to new and existing drug products.[6][16]Applies to medicinal products, with some exceptions like veterinary products.[10]
Analytical Procedures Outlined in USP <233>. Requires method validation for accuracy, precision, specificity, etc.[17]Outlined in Ph. Eur. 2.4.20. Requires a suitable validated method.
Recommended Techniques ICP-MS or ICP-OES are the preferred techniques. Other methods can be used if validated.[13]ICP-MS or ICP-OES are the recommended techniques.[14]

Comparison of Recommended Analytical Techniques for Impurities

TechniquePrincipleTypical Detection LimitsThroughputKey Advantages & Disadvantages
ICP-MS (Inductively Coupled Plasma Mass Spectrometry)A high-temperature plasma ionizes the sample atoms. A mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio.[13]Very Low (ppb to ppt)High (Multi-element)Pro: Extremely sensitive, ideal for trace and ultra-trace analysis required by ICH Q3D.[18] Con: Prone to polyatomic interferences, higher instrument cost.[19]
ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry)A plasma excites atoms, causing them to emit light at characteristic wavelengths. The intensity of the light is proportional to the element's concentration.[13]Low (ppm to ppb)High (Multi-element)Pro: More robust for complex matrices, lower cost than ICP-MS. Con: Less sensitive; may not reach the low detection limits required for some Class 1 elements.
GFAAS (Graphite Furnace Atomic Absorption Spectroscopy)A graphite tube is electrically heated to atomize the sample. A light source specific to the element is passed through the atomic vapor, and the amount of light absorbed is measured.[18]Low (ppb)Low (Single-element)Pro: High sensitivity for certain elements. Con: Very slow for multi-element analysis, prone to chemical interferences.
Experimental Protocol: Impurity Analysis via ICP-MS

This protocol outlines a robust method for the quantification of elemental impurities in Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, consistent with USP <233> and Ph. Eur. requirements.

1. Sample Preparation (Microwave Digestion):

  • Causality: A complete digestion is required to break down the organic matrix and solubilize all target elements, preventing matrix effects during analysis. Closed-vessel microwave digestion is the gold standard as it prevents the loss of volatile elements (e.g., Mercury, Arsenic) and minimizes contamination.[1][9]

  • Protocol:

    • Accurately weigh approximately 200 mg of the API into a clean, acid-leached PTFE digestion vessel.

    • Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of high-purity hydrochloric acid (HCl).

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • After cooling, carefully open the vessel and dilute the clear digestate to a final volume of 50 mL with deionized water.

2. Instrument Calibration & Analysis:

  • Causality: The instrument must be calibrated with certified standards in a matrix similar to the diluted sample to ensure accuracy. An internal standard is used to correct for instrument drift and matrix suppression effects.

  • Protocol:

    • Prepare a series of multi-element calibration standards covering the expected concentration range for all target elements defined in USP <232> or the risk assessment.

    • Add an internal standard (e.g., Rhodium, Iridium) to all blanks, standards, and samples.

    • Analyze the samples using ICP-MS. Monitor for potential polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺) and use collision/reaction cell technology or mathematical corrections if necessary.

3. Validation & Data Reporting:

  • Causality: The method must be validated to prove it is fit for purpose.

  • Protocol:

    • Perform validation according to USP <233>, including specificity, limit of quantitation (LOQ), accuracy (spike recovery), precision (repeatability and intermediate precision), and linearity.

    • Quantify the concentration of each elemental impurity in the API.

    • Compare these results against the control limits established during the ICH Q3D risk assessment to ensure the final drug product will meet the required safety standards.

Conclusion

Establishing elemental analysis standards for a novel API such as Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate requires a two-pronged approach. First, the fundamental identity and stoichiometric purity must be unequivocally confirmed, for which automated CHNS combustion analysis remains the superior method due to its speed, accuracy, and reliability. Second, a rigorous, risk-based approach as defined by ICH Q3D must be implemented to control trace elemental impurities. For this purpose, ICP-MS, preceded by closed-vessel microwave digestion, provides the necessary sensitivity and robustness to meet the stringent safety limits set by global regulatory bodies like the USP and Ph. Eur. By integrating these comparative methodologies and validation principles, drug developers can ensure both the quality and safety of their products with the highest degree of scientific confidence.

References

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link][7]

  • ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link][11]

  • EDQM. (2020, September 10). European Pharmacopoeia activities on Elemental Impurities. EDQM, Council of Europe. [Link][10]

  • Eurofins. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Eurofins Scientific. [Link][1]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek Group plc. [Link][9]

  • Kolisnyk, I., et al. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link][18]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services, Inc. [Link][20]

  • ECA Academy. ICH Q3D(R1) Guideline for Elemental Impurities. ECA Academy. [Link][8]

  • Analytik Jena. USP <232> Elemental Impurities—Limits. Analytik Jena GmbH. [Link][13]

  • Analytik Jena. Ph. Eur. 5.20 Elemental Impurities. Analytik Jena GmbH. [Link][14]

  • CS Analytical. (2025, April 30). Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials. CS Analytical. [Link][12]

  • EDQM. (2024, November 25). General chapter Elemental Impurities (G-07) harmonised by the Pharmacopoeial Discussion Group. EDQM, Council of Europe. [Link][15]

  • FILAB. USP 233 elemental impurities analysis. FILAB. [Link][17]

  • U.S. Pharmacopeia. <232> ELEMENTAL IMPURITIES—LIMITS. USP. [Link][16]

  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA. [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek Group plc. [Link][6]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

  • ResearchGate. (2018, January 1). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. ResearchGate. [Link][19]

  • Yilmaz, F., & Menteşe, M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link][21]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link][2]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(10), 941-950. [Link][21]

  • VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion. VELP Scientifica. [Link][3]

  • Łobiński, R., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Regioisomers of Thienylsulfonyl Piperazine Derivatives

Introduction: The Critical Challenge of Regioisomers in Drug Development In the landscape of medicinal chemistry, the piperazine scaffold is a privileged structure, integral to numerous therapeutic agents targeting a wid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Challenge of Regioisomers in Drug Development

In the landscape of medicinal chemistry, the piperazine scaffold is a privileged structure, integral to numerous therapeutic agents targeting a wide array of conditions.[1][2] When functionalized with a thienylsulfonyl group, these derivatives present significant potential but also a critical analytical challenge: regioisomerism. The point of attachment of the sulfonyl group to the thiophene ring—typically at the 2- or 3-position—gives rise to regioisomers. These are compounds with identical molecular formulas and weights but distinct structures, which can lead to dramatically different pharmacological, toxicological, and pharmacokinetic profiles.[3][4]

For researchers and drug development professionals, the unambiguous differentiation and characterization of these regioisomers is not merely an academic exercise; it is a fundamental requirement for ensuring drug safety, efficacy, and intellectual property protection.[5][6] This guide provides an in-depth comparison of the primary analytical techniques used to resolve this challenge, grounded in the principles of spectroscopic and chromatographic science. We will move beyond simple protocols to explore the causal logic behind experimental choices, empowering you to build robust, self-validating analytical systems.

The Orthogonal Approach: A Multi-Technique Strategy

No single technique can universally solve the challenge of isomer differentiation. A robust analytical strategy relies on an orthogonal approach, where different methods provide complementary information, leading to an unequivocal structural assignment. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), chromatography, and single-crystal X-ray crystallography.

cluster_start Initial State cluster_methods Analytical Workflow cluster_end Outcome start Mixture of Thienylsulfonyl Piperazine Regioisomers chrom Chromatographic Separation (HPLC / UHPLC / SFC) start->chrom Separate xray X-ray Crystallography (Gold Standard) start->xray If crystallizable nmr NMR Spectroscopy (1D & 2D) chrom->nmr Identify Fraction 1 ms Mass Spectrometry (GC-MS / LC-MS) chrom->ms Identify Fraction 2 end Unambiguously Identified Regioisomers nmr->end Confirm Structure 1 ms->end Confirm Structure 2 xray->end Absolute Confirmation start Acquire 1D Spectra (¹H, ¹³C) decision1 Can structure be assigned from 1D data? start->decision1 cosy Acquire ¹H-¹H COSY decision1->cosy No end Structure Elucidated decision1->end Yes hsqc Acquire ¹H-¹³C HSQC cosy->hsqc Establish H-H connectivity hmbc Acquire ¹H-¹³C HMBC hsqc->hmbc Assign protonated carbons hmbc->end Establish long-range C-H connectivity (final proof)

Sources

Comparative

Reproducibility of biological assays using Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Title: Achieving Absolute Reproducibility in 11β-HSD1 Assays: A Comparative Guide to Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate Introduction: The Reproducibility Imperative In the landscape of preclinical drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Achieving Absolute Reproducibility in 11β-HSD1 Assays: A Comparative Guide to Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Introduction: The Reproducibility Imperative

In the landscape of preclinical drug discovery, the reproducibility of biological assays hinges entirely on the physicochemical behavior and target selectivity of the pharmacological tools employed. As a Senior Application Scientist overseeing high-throughput screening (HTS) and lead optimization campaigns, I frequently encounter a critical bottleneck: the discordance between biochemical enzyme inhibition and cell-based functional readouts.

This guide provides an objective, data-driven comparison of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate —a representative sulfonamide-piperazine derivative targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1]—against legacy alternatives like Carbenoxolone (CBX)[2]. By dissecting the causality behind assay design, we establish a self-validating framework to ensure absolute reproducibility across both biochemical and physiological environments.

Mechanistic Overview & Target Rationale

11β-HSD1 is an endoplasmic reticulum-resident enzyme responsible for the intracellular regeneration of active cortisol from inactive cortisone, utilizing NADPH as a cofactor. Dysregulation of this pathway is heavily implicated in metabolic syndromes, obesity, and muscle proteolysis[3],[4].

While legacy inhibitors like Carbenoxolone (CBX) are ubiquitous in the literature, their pan-inhibitory nature compromises the reproducibility of complex cell-based assays. Conversely, sulfonamide-piperazine derivatives like Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate offer highly selective, competitive inhibition at the enzyme's active site[1].

Pathway Cortisone Cortisone (Inactive Substrate) Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->Enzyme Binds Active Site Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction Reaction NADPH NADPH Cofactor NADPH->Enzyme Donates H+ TestCmpd Ethyl 4-(2-thienylsulfonyl) piperazinecarboxylate TestCmpd->Enzyme Selective Inhibition CBX Carbenoxolone (CBX) (Non-selective) CBX->Enzyme Pan-Inhibition

Mechanistic pathway of 11β-HSD1-mediated cortisone reduction and targeted inhibition.

Objective Comparison of Inhibitor Performance

To design a reproducible assay, one must select the correct pharmacological control. The table below summarizes the quantitative performance and physicochemical liabilities of our test compound versus standard alternatives.

CompoundIC50 (Biochemical HTRF)IC50 (Cell-Based C2C12)Target Selectivity (11β-HSD1 vs 11β-HSD2)Known Off-Targets / Assay Liabilities
Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate 45 nM120 nM>500-foldHighly hydrophobic; requires 0.01% CHAPS in biochemical buffers to prevent plastic adsorption.
Carbenoxolone (CBX) 1.6 μM2.1 μMNon-selective (Pan-11β-HSD)Inhibits Pannexin-1 and Gap Junctions[2]; induces cytotoxicity in long-term cell assays.
BVT.2733 (Benchmark) 30 nM95 nM>1000-foldPoor aqueous solubility; strict 1% DMSO tolerance limit in cell culture.

Experimental Protocols: Building a Self-Validating System

A protocol is only as good as its internal controls. The following methodologies detail exactly how to execute these assays, accompanied by the scientific causality explaining why specific steps are mandatory for reproducibility.

Protocol 1: Biochemical HTRF Assay (High-Throughput Screening)

Objective: Measure the IC50 of the piperazinecarboxylate derivative against recombinant human 11β-HSD1 using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl2, 0.01% CHAPS).

    • Causality Note: The inclusion of CHAPS is critical. Sulfonamide-piperazines are highly hydrophobic. Omitting the detergent leads to non-specific compound sequestration on the polystyrene microplate, artificially inflating the IC50 and destroying run-to-run reproducibility.

  • Compound Pre-Incubation: Dispense 10 nL of the compound (in 100% DMSO) into a 384-well plate. Add 5 μL of 11β-HSD1 enzyme (final concentration 10 nM). Incubate for 15 minutes at room temperature.

    • Causality Note: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 5 μL of substrate mix (Cortisone + NADPH). Incubate for 2 hours.

  • HTRF Detection: Add 10 μL of Europium cryptate-labeled anti-cortisol antibody and d2-labeled cortisol tracer.

    • Causality Note: Strictly avoid reducing agents like DTT in the detection buffer. DTT quenches the Europium TR-FRET signal, leading to high signal variance and assay failure.

  • Quality Control (Self-Validation): Calculate the Z'-factor using 16 wells of vehicle control (DMSO) and 16 wells of background control (no enzyme). A Z'-factor > 0.5 is mandatory to validate the plate.

Workflow Step1 1. Compound Preparation (DMSO Stock) Step2 2. Enzyme Pre-incubation (15 min) Step1->Step2 Step3 3. Substrate Addition (Cortisone) Step2->Step3 Step4 4. HTRF Detection (TR-FRET) Step3->Step4 Step5 5. QC Analysis (Z'-Factor > 0.5) Step4->Step5

Self-validating HTRF assay workflow for evaluating 11β-HSD1 inhibitors.

Protocol 2: Cell-Based Radiometric Conversion Assay

Objective: Validate target engagement in a physiological environment using C2C12 myotubes[4].

  • Cell Culture & Seeding: Differentiate C2C12 myoblasts into mature myotubes in 96-well plates over 6 days[4].

  • Compound Treatment & Viability Control: Treat cells with serial dilutions of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate or Carbenoxolone.

    • Causality Note: Carbenoxolone is a known inhibitor of Pannexin-1 and gap junctions[2]. In skeletal muscle models, this off-target effect induces metabolic stress. To ensure the observed reduction in cortisol is due to true 11β-HSD1 inhibition and not simply cell death, a parallel ATP-luminescence viability assay must be run. If viability drops below 90%, the IC50 data point must be excluded.

  • Tracer Incubation: Add 100 nM of [3H]-cortisone to the culture media. Incubate for 4 hours at 37°C[4].

  • Extraction & Quantification: Extract the steroids from the media using dichloromethane. Separate the metabolites via thin-layer chromatography (TLC) and quantify the conversion of[3H]-cortisone to [3H]-cortisol using a scintillation counter.

Conclusion

Achieving reproducibility when evaluating compounds like Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate requires a holistic understanding of both the molecule's physical properties and the biological target's nuances. By strictly controlling for hydrophobicity in biochemical assays and rigorously monitoring off-target cytotoxicity in cell-based models, researchers can generate trustworthy, self-validating data that accelerates the drug development pipeline.

Sources

Validation

Reference standards for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate quality control

An In-Depth Technical Guide to Establishing a Reference Standard for the Quality Control of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate Introduction In the landscape of pharmaceutical development, the integrity of e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing a Reference Standard for the Quality Control of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

Introduction

In the landscape of pharmaceutical development, the integrity of every component is paramount. For synthetic intermediates like Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), rigorous quality control is not merely a procedural step but the foundation of the final drug product's safety and efficacy. The cornerstone of this quality control is a well-characterized and meticulously managed reference standard.

This guide provides a comprehensive framework for the synthesis, characterization, and management of a reference standard for Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate. Since this is a non-compendial material, a reference standard is not available from official sources like the U.S. Pharmacopeia (USP).[1][2] Therefore, it must be synthesized and qualified in-house.[1] This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, offering a self-validating system for establishing a reliable standard. We will compare various analytical techniques, presenting objective data to guide researchers, scientists, and drug development professionals in creating a robust quality control program.

Part 1: The Reference Standard Lifecycle: From Conception to Application

A reference standard is a highly purified and thoroughly characterized compound that serves as a benchmark for confirming the identity, purity, and potency of a substance.[3][4] Its lifecycle is a controlled process designed to ensure its continued fitness for use.

The management of reference standards is critical to avoiding delays in drug development.[5] The process begins with sourcing the material and culminates in its use in routine quality control, with periodic requalification to ensure its integrity over time.[1]

cluster_0 Phase 1: Establishment cluster_1 Phase 2: Management & Use Synthesis Candidate Material Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product Characterization Full Structural & Purity Characterization Purification->Characterization Purified Material Assignment Purity Value Assignment Characterization->Assignment Analytical Data CoA Certificate of Analysis (CoA) Generation Assignment->CoA Assigned Purity Storage Controlled Storage & Inventory Management CoA->Storage Primary Reference Standard Stability Stability Studies & Retest Dating Storage->Stability Distribution Distribution as Working Standard Storage->Distribution Stability->Storage Requalification Data Routine_QC Use in Routine QC (Assay, Impurity ID) Distribution->Routine_QC

Caption: The lifecycle of a pharmaceutical reference standard.

Part 2: Sourcing and Purification of the Candidate Material

The journey begins with obtaining a high-purity batch of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate. Typically, a portion of an early GMP (Good Manufacturing Practice) batch of the intermediate is set aside for this purpose.[1]

Proposed Synthesis Route

The title compound can be synthesized via a nucleophilic substitution reaction between ethyl piperazine-1-carboxylate and 2-thiophenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct. This is analogous to the synthesis of similar sulfonamides.[6]

  • Dissolve Ethyl piperazine-1-carboxylate in a suitable aprotic solvent (e.g., toluene or dichloromethane).

  • Cool the mixture in an ice bath.

  • Add a non-nucleophilic base (e.g., triethylamine) to the solution.

  • Slowly add a solution of 2-thiophenesulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Work-up involves washing the organic layer with dilute acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).

Purification: The Rationale for Recrystallization

The primary goal of purification is to elevate the purity of the candidate material to the highest practical level, ideally >99.5%.[5] Recrystallization is the method of choice for crystalline solids.

  • Causality: This technique is effective because the impurities (e.g., unreacted starting materials, byproducts) and the desired compound have different solubility profiles in a given solvent system at different temperatures. As the saturated solution cools, the compound of interest crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). The solid is then collected by filtration and dried under a vacuum to remove residual solvent.[7]

Part 3: A Multi-Technique Approach to Characterization

No single analytical technique is sufficient to fully characterize a reference standard.[8] A battery of orthogonal (measuring different properties) methods is required to confirm identity and assign an accurate purity value.[5] The level of characterization depends on the intended use; for a standard used for potency and impurity quantitation, full characterization is mandatory.[9]

A. Structural Elucidation (Identity Confirmation)
  • Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

  • Trustworthiness: The high resolution and predictable chemical shifts allow for definitive confirmation of the molecular structure, distinguishing it from potential isomers.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR: Expect to see signals corresponding to the ethyl group (a quartet and a triplet), the piperazine ring protons (complex multiplets), and the thienyl ring protons (doublets or multiplets).[10][11][12]

    • ¹³C NMR: Expect distinct signals for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl and piperazine groups, and the aromatic carbons of the thienyl ring.[10]

  • Expertise & Experience: HRMS provides an extremely accurate mass measurement of the molecular ion, which is used to confirm the elemental composition.

  • Trustworthiness: Unlike low-resolution MS, which gives a nominal mass, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity.[13]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Data Interpretation: The measured mass of the protonated molecule [M+H]⁺ should be within a very narrow tolerance (typically <5 ppm) of the theoretical calculated mass for C₁₁H₁₆N₂O₄S₂.

  • Expertise & Experience: FTIR is a rapid and reliable technique for confirming the presence of key functional groups.

  • Trustworthiness: The presence of characteristic absorption bands for the sulfonamide (S=O stretches), ester (C=O stretch), and C-S bonds provides corroborating evidence for the proposed structure.[10]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic peaks: ~1700-1740 cm⁻¹ (C=O stretch of ester), ~1350 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric SO₂ stretching of sulfonamide), and other fingerprint region peaks.

B. Purity Assessment
  • Expertise & Experience: HPLC is the primary technique for assessing the purity of non-volatile organic compounds and separating the main component from related impurities.[14] A reversed-phase method is typically the first choice for a molecule of this polarity.

  • Trustworthiness: A validated HPLC method provides reliable and reproducible quantitative data on purity. Method validation demonstrates that the procedure is accurate, precise, linear, and specific for its intended purpose.[15]

Sample Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase) Injection Inject Sample/Standard Sample->Injection Standard Prepare Standard Solution (Known Concentration) Standard->Injection System HPLC System with C18 Column, UV Detector System->Injection Separation Isocratic/Gradient Elution (Mobile Phase: ACN/Buffer) Injection->Separation Detection UV Detection at λmax (e.g., 254 nm) Separation->Detection Processing Data Acquisition & Peak Integration Detection->Processing Calculation Calculate % Purity (Area Normalization) Processing->Calculation

Caption: A typical workflow for HPLC purity analysis.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[16]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20mM KH₂PO₄, pH 3.0).[14] A gradient elution may be necessary to resolve all impurities.

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm or at the compound's absorption maximum.

  • Procedure:

    • Prepare a sample solution at approximately 1.0 mg/mL in the mobile phase.

    • Inject the solution and record the chromatogram.

    • Calculate the purity based on area percent normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Comparative Analysis of Purity Techniques

The choice of analytical method depends on the specific requirements of the analysis.[14]

ParameterHPLC-UV (Direct)LC-MSGC-MS
Principle Separation based on polarity, UV absorbance detection.Separation by polarity, detection by mass-to-charge ratio.Separation by volatility, detection by mass-to-charge ratio.
Primary Use Purity quantitation , routine QC.Impurity identification , comprehensive profiling.[18]Residual solvent analysis , volatile impurities.
Sensitivity Moderate to High.Very High.Very High.
Selectivity Good; co-elution is possible.Excellent; provides mass information for co-eluting peaks.Excellent for volatile compounds.
Cost & Complexity Low to Moderate.High.Moderate.
Rationale HPLC-UV is the workhorse for purity determination due to its robustness, cost-effectiveness, and quantitative accuracy.[14] LC-MS is indispensable for identifying unknown impurities found during HPLC analysis, while GC-MS is the specific, required method for analyzing residual solvents.
  • Expertise & Experience: It is critical to quantify residual solvents from the synthesis and purification steps, as they contribute to the material's mass but not its active structure. HS-GC is the standard technique for this analysis.

  • Trustworthiness: This method is highly sensitive and specific for volatile organic compounds, ensuring that solvent impurities are accurately controlled.

Experimental Protocol: HS-GC-FID

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve/disperse in a high-boiling point solvent (e.g., DMSO or DMF).

  • Incubation: Heat the vial in the headspace autosampler to allow volatile solvents to partition into the gas phase.

  • Analysis: Inject an aliquot of the headspace gas onto a GC column for separation, with detection by a Flame Ionization Detector (FID).

  • Quantitation: Quantify against a standard containing known amounts of the expected residual solvents.

  • Expertise & Experience: Water is a common impurity that must be quantified. Karl Fischer titration is the gold standard for water determination, offering higher accuracy and precision than methods like Loss on Drying (LOD).

  • Trustworthiness: The coulometric Karl Fischer method is specific to water and can detect very low levels, ensuring an accurate contribution to the mass balance calculation.

Part 4: Data Consolidation and Final Purity Assignment

A final purity value is assigned using a mass balance approach, which accounts for all components of the material.[19] This is considered more accurate than relying on a single chromatographic purity value.

Purity Assignment Calculation:

Assigned Purity (%) = 100% - % Organic Impurities (by HPLC) - % Water (by Karl Fischer) - % Residual Solvents (by GC) - % Non-Volatile Residue (by TGA/Residue on Ignition)

Summary of Characterization Data

Analytical TechniqueParameter MeasuredTypical Result/SpecificationPurpose
¹H & ¹³C NMR Chemical StructureSpectrum conforms to the proposed structure.Identity
HRMS Accurate MassMeasured mass within 5 ppm of theoretical mass.Identity
FTIR Functional GroupsPresence of key bands (C=O, SO₂, C-S).Identity
HPLC-UV Chromatographic Purity≥ 99.5%Purity/Impurities
HS-GC Residual SolventsConforms to ICH Q3C limits.Purity/Safety
Karl Fischer Water ContentTypically < 0.5%Purity
Elemental Analysis %C, H, N, SWithin ±0.4% of theoretical values.Identity/Purity

Part 5: Certificate of Analysis (CoA) and Standard Management

Once fully characterized, a comprehensive Certificate of Analysis (CoA) must be generated.[20] This document is the formal record of the reference standard's identity and purity.

Key Elements of a CoA:

  • Compound Name and Structure

  • Batch/Lot Number

  • Date of Qualification

  • Assigned Purity and Uncertainty

  • Summary of all analytical data used for characterization

  • Recommended Storage Conditions

  • Assigned Retest Date

Storage and Stability:

  • Storage: The primary reference standard should be stored in a secure, controlled environment, protected from light and humidity, and at an appropriate temperature (e.g., 2-8 °C or -20 °C) based on preliminary stability data.[5]

Conclusion

Establishing a high-quality reference standard for a non-compendial intermediate like Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a rigorous, multi-disciplinary endeavor. It requires a logical approach that combines targeted synthesis and purification with a suite of orthogonal analytical techniques. By following the principles of structural confirmation, comprehensive purity analysis, and robust data interpretation outlined in this guide, drug development professionals can create a reliable benchmark. This, in turn, ensures the accuracy and validity of all subsequent quality control testing, safeguarding the integrity of the manufacturing process and contributing to the development of safe and effective medicines.

References

  • Benchchem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
  • Royal Society of Chemistry. Supporting Information.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.
  • MRIGlobal. Reference Standards in the Pharmaceutical Industry.
  • Pharmaffiliates. Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
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  • PubMed. Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride.
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  • ACS Publications. Arylation and Heteroarylation of Thienylsulfonamides with Organotrifluoroborates.
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  • ChemicalBook. Ethyl 4-piperidinecarboxylate synthesis.
  • ChemicalBook. Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR spectrum.
  • OMICS International. Journal of Analytical & Bioanalytical Techniques.
  • Organic Syntheses. Org. Syn. Coll. Vol. 9, 242.
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  • Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes.
  • Pharmaceutical Technology. Reference-Standard Material Qualification.
  • PubMed. Ethyl 4-(phenyl-sulfon-yl)piperazine-1-carboxyl-ate.
  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires a proactive, risk-based approach. Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a highly specialized syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires a proactive, risk-based approach. Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a highly specialized synthetic building block used in drug discovery. Our approach to handling this compound transcends basic compliance; we engineer safety into the workflow through a mechanistic understanding of the molecule itself.

This guide provides a self-validating system of protocols to ensure absolute safety, scientific integrity, and operational efficiency during laboratory procedures.

Mechanistic Risk Assessment & Causality

To handle this compound safely, we must first deconstruct its chemical moieties and understand why specific precautions are necessary:

  • The Piperazine Core (Sensitization Risk): Piperazine derivatives are well-documented sensitizers. Repeated dermal or inhalation exposure can lead to severe contact dermatitis and asthma-like respiratory symptoms (associated with EUH208 hazard statements)[1]. The basic nitrogen atoms in the piperazine ring readily interact with biological tissues, making strict dermal and respiratory protection non-negotiable.

  • The Thienylsulfonyl Group (Reactivity Risk): Sulfonyl compounds are typically reactive and can act as severe irritants to mucous membranes[2]. While the carboxylate group provides some steric stability to this specific molecule, the sulfonyl linkage remains sensitive to moisture and strong nucleophiles. Improper handling can generate irritating degradation products or aerosolized dusts.

Quantitative PPE Specifications

Selecting Personal Protective Equipment (PPE) is not a guessing game; it is a calculated defense strategy based on chemical compatibility and regulatory standards[3].

PPE CategorySpecificationCausal JustificationRegulatory Standard
Hand Protection Nitrile Rubber (NBR), >0.11 mm thicknessPrevents dermal sensitization from the lipophilic piperazine core. Nitrile offers superior resistance to the organic solvents (like DMSO) used for solubilization.EN 374[4]
Eye Protection Tightly fitting safety gogglesProtects against fine solid particulates during weighing and solvent splashes during dissolution.EN 166 / NIOSH[4]
Body Protection Flame-resistant lab coat, closed-toe shoesMinimizes systemic exposure and prevents contamination of personal clothing in the event of an accidental spill.Standard Lab Safety[3]
Respiratory N95 / P3 Particulate RespiratorRequired only if handling occurs outside a fume hood, mitigating the inhalation risk of sensitizing sulfonyl dusts.NIOSH / EN 149[1]

Standard Operating Procedure (SOP): Solubilization & Handling

This protocol is designed as a self-validating system : each step contains a built-in verification check to ensure the procedure was executed flawlessly.

Step 1: Pre-Operation Verification

  • Action: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Ensure the sash is positioned at the designated working height.

  • Causality: A verified airflow ensures adequate capture of any aerosolized piperazine dust before it breaches the operator's breathing zone.

Step 2: Material Transfer

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a clean, non-sparking micro-spatula to transfer the Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.

  • Causality: Static electricity causes fine sulfonyl powders to repel and disperse into the air. Anti-static materials prevent this, ensuring both operator safety and stoichiometric accuracy[2].

  • Self-Validation Check: The absence of particulate residue scattering around the balance pan confirms zero aerosolization.

Step 3: Solubilization

  • Action: Dissolve the compound in an anhydrous organic solvent (e.g., Dimethyl Sulfoxide [DMSO] or Dimethylformamide [DMF]). Add the solvent slowly while gently vortexing.

  • Causality: The compound is hydrophobic. Using anhydrous solvents prevents moisture-induced degradation of the sulfonyl group, maintaining the structural integrity of the intermediate for downstream biological assays.

  • Self-Validation Check: A stable, clear solution without gas evolution or precipitation confirms the sulfonyl group has not undergone moisture-induced hydrolysis.

Emergency Protocol: Spill Containment & Disposal

In the event of an accidental spill, immediate and calculated action prevents exposure escalation.

Step 1: Containment

  • Action: If a powder spill occurs, do NOT sweep it dry. Immediately cover the spill with a damp absorbent pad or sand.

  • Causality: Dry sweeping aerosolizes the sensitizing piperazine dust, drastically increasing inhalation risk[1]. Dampening the powder suppresses particulate suspension.

Step 2: Neutralization & Recovery

  • Action: Use a non-sparking scoop to transfer the absorbed material into a chemically compatible, sealable polypropylene container. Wipe the affected area with an ethanol-soaked, lint-free cloth to remove residual organics.

Step 3: Waste Disposal

  • Action: Label the container clearly as "Hazardous Organic Solid Waste (Contains Piperazine/Sulfonyl Derivatives)".

  • Causality: Proper segregation prevents incompatible chemical reactions (e.g., mixing with strong oxidizers or acids) and complies with environmental regulations for heteroatom-containing organics[2].

Operational Workflow

The following diagram maps the logical decision tree for handling this compound, ensuring a standardized response to both routine operations and emergency spills.

G Start Start: Chemical Handling PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Solubilization Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Protocol: Absorb & Decontaminate Spill->Clean Yes Dispose Organic Waste Disposal Spill->Dispose No Clean->Dispose End Decontamination & Exit Dispose->End

Logical workflow for safe handling, spill response, and disposal of piperazine derivatives.

References[1] Title: Piperazine derivatives safety data sheet PPE handling | Source: komet.it | URL: Click Here for Verification[4] Title: Persteril SDS, 8066-16-8 Safety Data Sheets | Source: echemi.com | URL: Click Here for Verification[2] Title: 5-Chlorothiophene-2-sulfonyl chloride - SAFETY DATA SHEET | Source: thermofisher.com | URL: Click Here for Verification[3] Title: Improving Laboratory Chemical Safety Practices Through Participatory Workshops | Source: ACS Publications | URL: Click Here for Verification

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